3-Propylidenephthalide
描述
Structure
3D Structure
属性
CAS 编号 |
17369-59-4 |
|---|---|
分子式 |
C11H10O2 |
分子量 |
174.20 g/mol |
IUPAC 名称 |
(3E)-3-propylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5+ |
InChI 键 |
NGSZDVVHIGAMOJ-BJMVGYQFSA-N |
SMILES |
CCC=C1C2=CC=CC=C2C(=O)O1 |
手性 SMILES |
CC/C=C/1\C2=CC=CC=C2C(=O)O1 |
规范 SMILES |
CCC=C1C2=CC=CC=C2C(=O)O1 |
沸点 |
343 to 347 °F at 15 mm Hg (NTP, 1992) |
密度 |
1.135 at 74.7 °F (NTP, 1992) 1.127-1.132 |
闪点 |
greater than 200 °F (NTP, 1992) |
其他CAS编号 |
17369-59-4 94704-89-9 |
物理描述 |
3-propylidene phthalide is a clear yellow liquid. (NTP, 1992) colourless, slightly viscous liquid; warm, spicy-herbaceous aroma |
Pictograms |
Irritant |
溶解度 |
less than 0.1 mg/mL at 64° F (NTP, 1992) Insoluble in water; soluble in oils soluble (in ethanol) |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Propylidenephthalide: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Propylidenephthalide, a substituted phthalide (B148349) derivative, is a compound of growing interest due to its aromatic properties and potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, and known biological effects. While much of the detailed biological research has been conducted on its close analog, 3-n-butylphthalide (NBP), the available data suggests that this compound may share similar neuroprotective and anti-inflammatory properties. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating key technical data and outlining relevant experimental methodologies.
Chemical Structure and Identification
This compound is a benzofuranone derivative characterized by a propylidene group attached to the 3-position of the phthalide ring. The molecule exists as a mixture of (E) and (Z) isomers.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 3-propylidene-2-benzofuran-1-one[1] |
| Molecular Formula | C₁₁H₁₀O₂[1] |
| Molecular Weight | 174.20 g/mol [1] |
| CAS Number | 17369-59-4[1] |
| SMILES | CCC=C1C2=CC=CC=C2C(=O)O1[1] |
| InChI | InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3[1] |
Physicochemical Properties
This compound is a clear yellow liquid at room temperature with a characteristic herbal, spicy, and warm odor.[2] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and oils.[1]
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Description | Clear yellow liquid | [3] |
| Boiling Point | 170 °C at 12 mmHg | [4] |
| Melting Point | 5 °C | [4] |
| Density | 1.122 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.586 | [4] |
| Flash Point | 113 °C (closed cup) | [4] |
| Water Solubility | < 0.1 mg/mL | [3] |
| Solubility in Ethanol | Soluble | [1] |
| logP (XLogP3-AA) | 2.6 |[1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected spectroscopic data.
Table 3: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| Data not available in search results | ||
| | | |
Table 4: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available in search results | |
| | |
Table 5: Mass Spectrometry (MS) Data
| m/z | Fragmentation |
|---|---|
| Data not available in search results | |
| | |
Table 6: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| Data not available in search results | |
| | |
Synthesis Methodology
General Wittig Reaction Protocol
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[5][6]
Experimental Steps:
-
Phosphonium (B103445) Salt Formation: Triphenylphosphine is reacted with a propyl halide (e.g., propyl bromide) in an appropriate solvent to form the corresponding propyltriphenylphosphonium bromide.
-
Ylide Generation: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere to generate the phosphorus ylide.
-
Wittig Reaction: Phthalic anhydride is added to the ylide solution, and the reaction mixture is stirred, typically at room temperature or with gentle heating, to form the oxaphosphetane intermediate, which then decomposes to yield this compound and triphenylphosphine oxide.
-
Purification: The product is isolated and purified using standard techniques such as extraction and column chromatography.
Biological Activity and Mechanism of Action
While direct studies on the biological activity of this compound are limited, extensive research on its close structural analog, 3-n-butylphthalide (NBP), provides strong evidence for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammation.
Neuroprotective Effects
NBP has been shown to exert neuroprotective effects in various models of neurodegenerative diseases and ischemic stroke.[7] The proposed mechanisms involve the modulation of key signaling pathways.
The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Activation of this pathway is a key mechanism for the neuroprotective effects of NBP.[8][9] NBP has been shown to activate the PI3K/Akt pathway, leading to the inhibition of apoptotic processes and promotion of neuronal survival.[8][10]
The Wnt/β-catenin signaling pathway plays a vital role in neurogenesis. NBP has been demonstrated to promote neurogenesis by activating this pathway.[2][11] NBP upregulates Wnt3a, which leads to the inactivation of GSK-3β and stabilization of β-catenin. Stabilized β-catenin then translocates to the nucleus to activate the transcription of genes involved in neuronal proliferation and differentiation.[11]
Anti-inflammatory Effects
Phthalides, including NBP, have demonstrated anti-inflammatory properties.[12] NBP has been shown to suppress the production of pro-inflammatory mediators.[13] This anti-inflammatory action is believed to contribute to its neuroprotective effects. Studies on other phthalide derivatives have also reported anti-inflammatory activity through the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines.[14][15]
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the neuroprotective and anti-inflammatory effects of compounds like this compound, based on methodologies used for NBP.
Neuroprotection Assay (MTT Assay)
This assay measures cell viability to assess the protective effect of a compound against a neurotoxic insult.
Workflow:
References
- 1. Dl-3-n-Butylphthalide Promotes Neurogenesis in Ischemic Stroke Mice Through Wnt/β-Catenin Signaling Activation and Neurotrophic Factor Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dl-3-n-Butylphthalide Promotes Neurogenesis in Ischemic Stroke Mice Through Wnt/β-Catenin Signaling Activation and Neurotrophic Factor Production | CoLab [colab.ws]
- 3. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dl‐3‐n‐butylphthalide promotes synaptic plasticity by activating the Akt/ERK signaling pathway and reduces the blood–brain barrier leakage by inhibiting the HIF‐1α/MMP signaling pathway in vascular dementia model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DL-3-n-butylphthalide ameliorates diabetes-associated cognitive decline by enhancing PI3K/Akt signaling and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. Dl-3-n-Butylphthalide Promotes Neurogenesis in Ischemic Stroke Mice Through Wnt/β-Catenin Signaling Activation and Neurotrophic Factor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From stroke to neurodegenerative diseases: The multi‐target neuroprotective effects of 3‐n‐butylphthalide and its derivatives | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Propylidenephthalide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Propylidenephthalide, including its chemical identity, physicochemical properties, and relevant experimental methodologies. The information is intended for professionals in research and development.
Chemical Identity and Nomenclature
The compound commonly known as this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 3-propylidene-2-benzofuran-1-one[1]
This nomenclature precisely describes the molecular structure, which consists of a benzofuran-1-one core with a propylidene substituent at the 3-position.
Synonyms and Identifiers:
-
This compound[1]
-
Propylidene phthalide[1]
-
1(3H)-Isobenzofuranone, 3-propylidene-[1]
-
CAS Number: 17369-59-4[1]
-
FEMA Number: 2952[1]
-
EC Number: 241-402-8[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.20 g/mol | [2] |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 170 °C at 12 mmHg | [2] |
| Melting Point | 5 °C | [2] |
| Density | 1.122 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | [1][3] |
| Refractive Index | n20/D 1.586 | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
Experimental Protocols
3.1. Generalized Synthesis of Benzofuran-3(2H)-ones
General Procedure: [4]
-
A solution of the appropriately substituted 3-hydroxy-2-pyrone and a suitable nitroalkene is prepared in a high-boiling point solvent such as 1,2-dichlorobenzene.
-
A catalytic amount of an acid, such as trifluoroacetic acid (TFA), is added to the reaction mixture.
-
The mixture is heated to a high temperature (e.g., 120 °C) in a sealed vessel for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is then purified using flash column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired benzofuranone.
3.2. High-Performance Liquid Chromatography (HPLC) Analysis
This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Methodology: [5]
-
Column: A C18 stationary phase is suitable for the separation.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is used as the mobile phase.[5] Phosphoric acid can be added as a modifier. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[5]
-
Detection: UV detection at a suitable wavelength.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, filtered to remove particulate matter, and then injected into the HPLC system.
Biological Activity and Applications
This compound is primarily utilized as a fragrance and flavoring agent in various consumer products.[6][7] It is known for its herbal and green odor and flavor profile.[7] Due to its use in cosmetics and food products, its safety has been evaluated, and it is listed as a fragrance allergen.[1]
While specific signaling pathway interactions for this compound are not detailed in the scientific literature, its primary biological interaction of relevance to drug development and safety is its potential to act as a skin sensitizer.[8]
Visualizations
Diagram 1: General Synthesis Strategy for Benzofuranones
References
- 1. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound mixture of cis and trans isomers, = 96 , FG 17369-59-4 [sigmaaldrich.com]
- 3. scent.vn [scent.vn]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. 3-propylidene phthalide [thegoodscentscompany.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
3-Propylidenephthalide: A Technical Overview for Researchers
For immediate release:
This technical guide provides a comprehensive overview of 3-Propylidenephthalide, a fragrance ingredient of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, summarizes key toxicological data, and details the experimental methodologies employed in its safety assessment.
Core Chemical and Physical Properties
This compound, identified by the CAS Number 17369-59-4, is a synthetic fragrance and flavoring agent.[1][2][3][4][5][6][7][8] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 17369-59-4[1][2][3][9][10] |
| Molecular Formula | C₁₁H₁₀O₂[1][2][10][11] |
| Molecular Weight | 174.20 g/mol [3][9][11] |
| Synonyms | 3-Propylidene-1(3H)-isobenzofuranone, Propylidene phthalide[1][3][9][10] |
| Appearance | Clear yellow liquid |
| Boiling Point | 170 °C at 12 mmHg |
| Density | 1.122 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in oils and ethanol.[2][4][6] |
Toxicological Assessment: A Summary of Key Findings
The safety of this compound has been evaluated through a series of toxicological studies, primarily focusing on its genotoxic and skin sensitization potential.
Genotoxicity
Multiple in vitro assays have been conducted to assess the genotoxic potential of this compound. The results are summarized below.
| Assay | Strains/Cells Used | Concentration | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2uvrA | Up to 5000 µ g/plate | With and Without | Non-mutagenic[2] |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Up to 349 µg/mL | With and Without | Non-clastogenic[2] |
| BlueScreen Assay | Not specified | Not specified | With and Without | Negative for genotoxicity[2] |
These studies, conducted in compliance with Good Laboratory Practice (GLP) and relevant OECD guidelines, indicate that this compound is not expected to be genotoxic.[2]
Skin Sensitization
This compound has been identified as a moderate skin sensitizer (B1316253) based on data from human studies.[2] The Human Repeated Insult Patch Test (HRIPT) and Confirmation of No Induction in Humans (CNIH) tests have been instrumental in this assessment.
| Test | Concentration | Vehicle | Result |
| Human Maximization Test | 4% (2760 µg/cm²) | Petrolatum | Sensitization observed in 3/25 subjects[2] |
| CNIH | 0.8% (945 µg/cm²) | 1:3 EtOH:DEP | No sensitization observed in 109 volunteers[2] |
| CNIH | 0.25% (193 µg/cm²) | Alcohol SDA40 | No sensitization observed in 38 volunteers[2] |
Based on a weight of evidence approach, a No Expected Sensitization Induction Level (NESIL) of 940 μg/cm² has been established for this compound.[2]
Experimental Protocols
While detailed, step-by-step protocols for the studies conducted specifically on this compound are proprietary to the testing laboratories, this section outlines the general methodologies for the key toxicological assays mentioned.
Bacterial Reverse Mutation Assay (Ames Test)
This test is performed to detect gene mutations induced by the test article. The methodology generally follows OECD Guideline 471.
-
Strains: A set of at least four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2uvrA) are used to detect various types of mutations.
-
Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.
-
Procedure (Plate Incorporation Method):
-
The test substance, dissolved in a suitable solvent (e.g., DMSO), is added to molten top agar (B569324).
-
The bacterial culture and, if required, the S9 mix are also added to the top agar.
-
The mixture is poured onto the surface of a minimal glucose agar plate.
-
Plates are incubated for 48-72 hours at 37°C.
-
-
Data Analysis: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control, and this increase is reproducible. For this compound, concentrations up to 5000 µ g/plate were tested.[2]
In Vitro Micronucleus Test
This assay is used to detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity). The general protocol is based on OECD Guideline 487.
-
Cell Culture: Human peripheral blood lymphocytes are stimulated to divide and then treated with the test substance.
-
Treatment: Cells are exposed to various concentrations of the test substance for a defined period, both with and without metabolic activation (S9).
-
Harvesting: After treatment, the cells are cultured in the presence of cytochalasin B, which blocks cytokinesis and allows for the identification of binucleated cells.
-
Slide Preparation and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The number of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 per concentration) is scored.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. For this compound, concentrations up to 349 µg/mL were analyzed.[2]
Human Repeated Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the skin sensitization potential of a substance in human volunteers.[9][12]
-
Induction Phase: The test material, at a specific concentration in a suitable vehicle, is applied under an occlusive patch to the same site on the skin of volunteers (typically on the back) for nine 24-hour periods over three weeks.[9][10]
-
Rest Phase: This is followed by a two-week period with no application of the test material.[12]
-
Challenge Phase: A single 24-hour patch with the test material is applied to a naive skin site.[9][10]
-
Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at 24, 48, and 72 hours after patch removal.[10] A reaction at the challenge site that is more pronounced than any irritation seen during the induction phase is indicative of sensitization.
Signaling Pathways and Mechanism of Action
To date, the specific signaling pathways and the molecular mechanism of action for this compound have not been elucidated in publicly available scientific literature. Research in this area would be valuable to further understand its biological activity.
Visualizations
The following diagrams illustrate the general workflows for the toxicological assessments discussed.
Caption: Genotoxicity testing workflow for this compound.
Caption: Human Repeated Insult Patch Test (HRIPT) workflow.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. scent.vn [scent.vn]
- 5. 3-propylidene phthalide [perflavory.com]
- 6. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. femaflavor.org [femaflavor.org]
- 8. This compound mixture of cis and trans isomers, = 96 , FG 17369-59-4 [sigmaaldrich.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. alsglobal.com [alsglobal.com]
Spectroscopic Analysis of 3-Propylidenephthalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Propylidenephthalide (CAS No. 17369-59-4), a molecule of interest in flavor, fragrance, and pharmaceutical research. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, which exists as a mixture of (E) and (Z) isomers. The data presented is a compilation from various spectral databases and typical values expected for the structural motifs present in the molecule.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 2H | Aromatic protons |
| ~7.4-7.7 | m | 2H | Aromatic protons |
| ~6.0-6.5 | m | 1H | Vinylic proton |
| ~2.2-2.4 | m | 2H | Allylic CH₂ |
| ~1.0-1.2 | t | 3H | Methyl CH₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific isomer.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Lactone) |
| ~148 | Quaternary aromatic C |
| ~134 | Aromatic CH |
| ~129 | Aromatic CH |
| ~125 | Quaternary aromatic C |
| ~122 | Aromatic CH |
| ~120 | Vinylic CH |
| ~118 | Vinylic C |
| ~22 | Allylic CH₂ |
| ~13 | Methyl CH₃ |
Note: Assignments are based on typical chemical shift ranges for the respective functional groups.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2960, ~2870 | Medium | Aliphatic C-H stretch |
| ~1760 | Strong | C=O (γ-lactone) stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 174 | High | [M]⁺ (Molecular ion) |
| 145 | Medium | [M - C₂H₅]⁺ |
| 115 | High | [M - C₂H₅ - CO]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Note: Fragmentation patterns can be influenced by the ionization technique used.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These represent standard operating procedures for the analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for referencing the chemical shifts to 0 ppm.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse experiment.
-
Number of Scans: 512-2048 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
The sample is brought into firm contact with the crystal using a pressure clamp.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
GC Parameters:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for obtaining and interpreting spectroscopic data.
The Occurrence and Analysis of 3-Propylidenephthalide in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Propylidenephthalide, a naturally occurring phthalide (B148349), contributes to the characteristic aroma of several plant species and is of increasing interest due to its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, with a focus on quantitative data, detailed experimental protocols for its extraction and analysis, and an exploration of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Apiaceae family, renowned for its aromatic members. The most significant sources identified in the literature are:
-
Lovage (Levisticum officinale): The roots of lovage are a prominent source of this compound. It has been tentatively identified as a component of lovage essential oil through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Furthermore, a derivative, 7-methoxy-3-propylidenephthalide, has been isolated from lovage roots, indicating the presence of the core propylidenephthalide (B12731197) structure.
-
Celery (Apium graveolens): Celery, particularly its seeds, is another key source of this compound. It is recognized as a contributor to the characteristic aroma of celery and has been identified in celery seed oil.[1]
While other plants in the Apiaceae family, such as Angelica sinensis and Ligusticum chuanxiong, are rich in various phthalides, the specific presence and quantification of this compound in these species are less documented.[2]
Quantitative Data
Quantitative data for this compound across different plant sources is not extensively available in a standardized format. Most studies focus on the total phthalide content or the concentration of more abundant phthalides like Z-ligustilide. The following table summarizes the available, albeit limited, quantitative information.
| Plant Species | Plant Part | Compound | Concentration/Yield | Analytical Method | Reference |
| Levisticum officinale | Roots | This compound | Tentatively Identified | GC-MS | [3] |
| Levisticum officinale | Roots | 7-methoxy-3-propylidenephthalide | Not Quantified | UHPLC-MS, NMR | |
| Apium graveolens (Celery) | Seed Oil | This compound | Component Present | Not Specified | [1] |
Note: The lack of extensive quantitative data highlights a research gap and an opportunity for further investigation to compare the content of this compound across different species and cultivars.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for phthalide analysis.
Extraction of Essential Oil
Protocol: Hydrodistillation
Hydrodistillation is a common method for extracting volatile compounds, including phthalides, from aromatic plants.
-
Plant Material Preparation: Air-dry the plant material (e.g., lovage roots, celery seeds) at room temperature and grind to a coarse powder.
-
Apparatus Setup: Place the powdered plant material in a round-bottom flask of a Clevenger-type apparatus. Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Distillation: Heat the flask to boiling. The steam and volatile compounds will rise, condense in the condenser, and be collected in the graduated tube of the Clevenger apparatus.
-
Collection: Continue the distillation for a recommended period (e.g., 3-4 hours) to ensure complete extraction of the essential oil.
-
Separation and Drying: Separate the essential oil layer from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds in essential oils.
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
Typical GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating phthalides.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: Increase at a rate of 3°C/min to 240°C.
-
Hold: Maintain at 240°C for 10 minutes.
-
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 500.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
Quantification:
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Perform quantification using an internal or external standard method. Create a calibration curve with a certified standard of this compound at various concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration based on the calibration curve.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for the quantification of less volatile or thermally labile phthalides and can be adapted for this compound.
Instrumentation: A High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a UV detector.
Typical HPLC Parameters:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727).
-
Example Gradient: Start with a higher proportion of water and gradually increase the proportion of the organic solvent over the run time to elute compounds with increasing hydrophobicity.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Detection: Monitor the absorbance at a wavelength where this compound shows maximum absorbance. This would need to be determined by running a UV spectrum of the standard.
-
Injection Volume: Typically 10-20 µL.
Quantification:
-
Sample Preparation: Prepare a methanol or acetonitrile extract of the plant material.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Analysis: Inject the sample extract and determine the peak area corresponding to this compound. Calculate the concentration in the sample using the regression equation from the calibration curve.
Biosynthesis of this compound
The biosynthesis of phthalides in plants is understood to originate from the polyketide pathway.[4][5] While the complete and specific pathway for this compound has not been fully elucidated, a proposed pathway can be inferred from studies on related phthalides, particularly in Angelica sinensis.
The core phthalide structure is believed to be formed from acetate (B1210297) units via a polyketide synthase (PKS). The formation of the propylidene side chain likely involves a series of enzymatic reactions including condensation, reduction, and dehydration steps, although the specific enzymes responsible for these transformations in the context of this compound biosynthesis have yet to be identified.
A study on the phthalide biosynthetic pathway in Angelica sinensis identified several key enzymes, including phospho-2-dehydro-3-deoxyheptonate aldolase, shikimate dehydrogenase, primary amine oxidase, and polyphenol oxidase, which are involved in the broader metabolic network leading to various phthalides.[4]
Proposed Biosynthetic Pathway
The following diagram illustrates a generalized and proposed biosynthetic pathway for phthalides, which would include this compound as a potential end product.
Caption: Proposed biosynthetic pathway for this compound.
Experimental and Logical Workflows
Experimental Workflow for Isolation and Quantification
The following diagram outlines a typical experimental workflow for the isolation and quantification of this compound from a plant source.
Caption: Workflow for this compound analysis.
Conclusion
This compound is a significant natural aroma compound found predominantly in the Apiaceae family, with lovage and celery being key sources. While its presence is established, there is a clear need for more extensive quantitative studies to fully understand its distribution and concentration in various plant species. The experimental protocols outlined in this guide, based on established methods for phthalide analysis, provide a solid foundation for researchers to undertake such investigations. Furthermore, while the general biosynthetic pathway of phthalides is known to be of polyketide origin, the specific enzymatic steps leading to the formation of this compound remain an area for future research. This technical guide serves as a foundational resource to stimulate and support further exploration into the chemistry, biology, and potential applications of this intriguing natural compound.
References
- 1. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]
Isolation and purification of 3-Propylidenephthalide from Angelica sinensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 3-Propylidenephthalide, a bioactive compound found in the roots of Angelica sinensis (Danggui). This document synthesizes findings from multiple studies to present a detailed workflow, from extraction to purification and analysis, intended for professionals in research and drug development.
Introduction
Angelica sinensis, a perennial herb belonging to the Apiaceae family, has a long history of use in traditional Chinese medicine. Its roots are rich in various bioactive compounds, including polysaccharides, ferulic acid, and a class of aromatic compounds known as phthalides. Among these, this compound and its isomers are of significant interest due to their potential pharmacological activities. The isolation and purification of these specific compounds are crucial for further investigation into their therapeutic properties and for the development of standardized botanical drugs.
Phthalides, such as ligustilide (B1675387) and butylidenephthalide, are considered some of the primary active components in Angelica sinensis. This guide focuses on the technical aspects of isolating this compound, providing detailed experimental protocols and data to support research and development efforts.
Extraction Methodologies
The initial step in isolating this compound involves extracting the compound from the dried roots of Angelica sinensis. The choice of extraction method significantly impacts the yield and purity of the target compound. Several techniques have been explored, each with its own advantages and limitations.
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE) is a highly efficient method that utilizes elevated temperatures and pressures to enhance extraction efficacy while reducing solvent consumption and extraction time.
Experimental Protocol for PLE:
-
Sample Preparation: The dried roots of Angelica sinensis are ground into a fine powder. The particle size of the powder can influence the extraction efficiency.
-
Extraction Cell: A specific amount of the powdered sample (e.g., 0.3 g) is mixed with a dispersing agent like diatomaceous earth and placed into a stainless steel extraction cell.
-
Solvent Selection: Various solvents can be used, with methanol (B129727) often showing high extraction efficiency for phthalides.
-
Extraction Parameters: The extraction is performed under optimized conditions for temperature, pressure, static extraction time, and solvent flush volume.
-
Collection: The extract is collected in a volumetric flask, brought to volume with the extraction solvent, and filtered through a 0.45 µm filter prior to analysis.
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves to disrupt the plant cell walls, facilitating the release of intracellular components into the solvent.
Experimental Protocol for UAE:
-
Sample Preparation: Accurately weigh the powdered Angelica sinensis root (e.g., 1.0 g).
-
Solvent Addition: Add a specified volume of solvent (e.g., 10 mL of methanol).
-
Sonication: Sonicate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 50°C).
-
Filtration and Concentration: The resulting solution is filtered, and the filtrate is collected. The extraction process is typically repeated multiple times with fresh solvent. The combined filtrates are then concentrated under a stream of nitrogen gas.
Soxhlet Extraction
Soxhlet extraction is a traditional and exhaustive method that involves continuous extraction of the sample with a refluxing solvent.
Experimental Protocol for Soxhlet Extraction:
-
Sample Preparation: Place the powdered plant material in a thimble.
-
Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then placed atop a flask containing the extraction solvent. A condenser is placed on top of the extractor.
-
Extraction: The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. The condenser ensures that any solvent vapor cools and drips back down into the chamber housing the solid material. The chamber containing the solid material slowly fills with warm solvent. When the Soxhlet chamber is almost full, the chamber is automatically emptied
The Biosynthesis of Phthalides in Medicinal Herbs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalides are a class of bioactive lactones found predominantly in medicinal plants of the Apiaceae family, such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong (Chuanxiong). These compounds, including Z-ligustilide, butylphthalide, and senkyunolide A, are recognized for their significant pharmacological properties, including neuroprotective, anti-inflammatory, and vasodilatory effects. Understanding the intricate biosynthetic pathways of these molecules is paramount for their targeted production through metabolic engineering and for the quality control of herbal medicines. This technical guide provides an in-depth exploration of the core biosynthetic pathways of phthalides, detailing the precursor molecules, key enzymatic steps, and regulatory signaling cascades. It also presents comprehensive experimental protocols for the elucidation of these pathways and quantitative data on phthalide (B148349) accumulation in key medicinal herbs.
Core Biosynthetic Pathways of Phthalides
The biosynthesis of phthalides is a complex process that is believed to involve a crosstalk between the polyketide and shikimate pathways, two major routes of secondary metabolism in plants.
The Polyketide Pathway: The Acetate (B1210297) Route to the Phthalide Backbone
The fundamental structure of the phthalide ring is thought to be derived from the polyketide pathway.[1][2] This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks, which undergo a series of condensation reactions catalyzed by polyketide synthases (PKSs) to form a poly-β-keto chain. This chain then undergoes cyclization and subsequent modifications to yield the phthalide scaffold. While the specific PKSs involved in phthalide biosynthesis in medicinal herbs are yet to be fully characterized, isotopic labeling studies have provided evidence for the incorporation of acetate units into the phthalide structure.[2]
The Shikimate Pathway: A Source of Aromatic Precursors
The shikimate pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds in plants.[3] While not the direct source of the phthalide ring itself, this pathway provides essential precursors for some of the modifications and diversification of the basic phthalide structure. For instance, some phthalide alkaloids are known to have precursors originating from the shikimate pathway, such as o-succinylbenzoate.[4] Furthermore, key enzymes identified in Angelica sinensis that are associated with phthalide accumulation, such as phospho-2-dehydro-3-deoxyheptonate aldolase (B8822740) 2 and shikimate dehydrogenase, are integral components of the shikimate pathway.[1] This suggests a crucial role for this pathway in providing intermediates or regulatory molecules that influence the overall flux towards phthalide biosynthesis.
Proposed Biosynthetic Scheme
Based on current evidence, a plausible biosynthetic pathway for common phthalides in Apiaceae herbs can be proposed. The pathway likely initiates with the condensation of acetate and malonate units via a PKS to form a polyketide chain. This chain then undergoes intramolecular cyclization to form the core phthalide ring. Subsequent enzymatic modifications, including reductions, oxidations, and isomerizations, lead to the diverse array of phthalides found in nature. The shikimate pathway likely contributes by providing precursors for side-chain modifications or by influencing the expression of key biosynthetic genes.
Key Enzymes in Phthalide Biosynthesis
Transcriptome and metabolite profiling studies in Angelica sinensis have identified several enzymes that are potentially involved in the accumulation and transformation of phthalides.[1] Heterologous expression of these enzymes in E. coli has confirmed their role in promoting the accumulation of specific phthalides.[1]
Table 1: Key Enzymes Implicated in Phthalide Biosynthesis in Angelica sinensis
| Enzyme | Abbreviation | Putative Function in Phthalide Biosynthesis |
| Phospho-2-dehydro-3-deoxyheptonate aldolase 2 | DAHPS2 | Catalyzes the first committed step of the shikimate pathway, potentially influencing the pool of aromatic precursors for phthalide modification. |
| Shikimate dehydrogenase | SDH | A key enzyme in the shikimate pathway, its activity may regulate the flux towards various aromatic compounds that interact with phthalide biosynthesis. |
| Primary amine oxidase | PAO | May be involved in the modification of nitrogen-containing precursors or in signaling pathways that regulate phthalide biosynthesis. |
| Polyphenol oxidase | PPO | Could be involved in the oxidation and polymerization of phenolic precursors or in the final modification steps of phthalide structures. |
| Tyrosine decarboxylase | TyrDC | Catalyzes the conversion of tyrosine to tyramine, suggesting a link to the biosynthesis of specific phthalide derivatives. |
| Shikimate O-hydroxycinnamoyl transferase | HCT | Involved in the synthesis of chlorogenic acid and lignin (B12514952) precursors, indicating a potential branch point from the shikimate pathway towards phthalide-related compounds. |
Regulation of Phthalide Biosynthesis
The production of phthalides, like many other secondary metabolites, is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli.
Hormonal Regulation: Jasmonic Acid and Salicylic (B10762653) Acid
Plant hormones, particularly jasmonic acid (JA) and salicylic acid (SA), are well-known elicitors of secondary metabolite production.[5][6] These signaling molecules are typically involved in plant defense responses against herbivores and pathogens. Application of JA and SA has been shown to induce the expression of genes involved in various secondary metabolic pathways, and it is plausible that they play a similar role in regulating phthalide biosynthesis in Apiaceae herbs.[5][6] Elicitation with these hormones can be a strategy to enhance the accumulation of desired phthalides in plant cell cultures or whole plants.[7][8]
Quantitative Data on Phthalide Content
The concentration of phthalides can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
Table 2: Quantitative Analysis of Phthalides in Medicinal Herbs
| Medicinal Herb | Plant Part | Phthalide | Concentration (mg/g dry weight) | Reference |
| Angelica sinensis | Root (Normal Flowering) | Z-Ligustilide | 6.44 | [9] |
| Butylphthalide | 0.18 | [9] | ||
| Senkyunolide A | 0.54 | [9] | ||
| Senkyunolide H | 0.0028 | [9] | ||
| Angelica sinensis | Root (Early Flowering) | Z-Ligustilide | 5.33 | [9] |
| Butylphthalide | 0.0031 | [9] | ||
| Senkyunolide A | 0.0075 | [9] | ||
| Senkyunolide H | 0.0015 | [9] | ||
| Ligusticum chuanxiong | Rhizome | Z-Ligustilide | Not specified | [10][11][12][13][14] |
| Senkyunolide A | Not specified | [10][11][12][13][14] | ||
| Apium graveolens (Celery) | Seed | 3-n-butylphthalide | Not specified | [9] |
| Sedanenolide | Not specified | [9] |
Note: Data for Ligusticum chuanxiong and Apium graveolens often report the presence of these compounds without specific quantitative values in the cited abstracts.
Experimental Protocols
Extraction and Quantification of Phthalides by HPLC
This protocol outlines a general procedure for the extraction and quantification of phthalides from plant material.
1. Sample Preparation:
-
Lyophilize fresh plant material and grind into a fine powder.
-
Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.
2. Extraction:
-
Add 50 mL of a suitable solvent (e.g., 70% ethanol, methanol, or ethyl acetate) to the flask.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient could be: 0-20 min, 30-70% A; 20-30 min, 70-90% A; 30-35 min, 90% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Quantification: Prepare a calibration curve using authentic standards of the target phthalides.
References
- 1. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phthalide and its biological information_Chemicalbook [chemicalbook.com]
- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elicitor-mediated enhancement of secondary metabolites in plant species: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong) | Semantic Scholar [semanticscholar.org]
- 13. Novel phthalide derivatives from the rhizomes of Ligusticum chuanxiong and their inhibitory effect against lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Isoindolines and phthalides from the rhizomes of Ligusticum chuanxiong and their relaxant effects on the uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 3-Propylidenephthalide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Propylidenephthalide. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Chemical Identity
This compound, with the CAS number 17369-59-4, is an organic compound used primarily as a fragrance and flavoring agent.[1][2][3][4] It is a derivative of phthalide (B148349), characterized by a propylidene group attached to the lactone ring.
| Identifier | Value |
| IUPAC Name | (3E)-3-propylidene-2-benzofuran-1-one |
| Molecular Formula | C₁₁H₁₀O₂[1][2][5][6] |
| Molecular Weight | 174.20 g/mol [1][2][5][6] |
| CAS Number | 17369-59-4[2][7] |
| EC Number | 241-402-8[1][8] |
| FEMA Number | 2952[1][9] |
| Synonyms | 3-Propylidene-1(3H)-isobenzofuranone, Propylidene phthalide[1][2][10][11] |
Physical Properties
This compound is typically a clear, colorless to pale yellow liquid with a characteristic warm, spicy, and herbaceous aroma.[1][5][6][12]
Table of Physical Properties
| Property | Value | Reference |
| Physical Description | Clear yellow liquid | [1] |
| Melting Point | 5 °C | [5][6][7][12] |
| Boiling Point | 169-170 °C at 12 mmHg343 to 347 °F at 15 mmHg | [7][12][1][2][10] |
| Density | 1.122 g/mL at 25 °C1.135 g/mL at 23.7 °C | [6][7][1][10] |
| Refractive Index | n20/D 1.5861.557-1.562 | [6][7][1] |
| Solubility | Insoluble in water (<0.1 mg/mL)Soluble in oils and ethanol | [1][2][10] |
| Vapor Pressure | 0.0013 mmHg at 25 °C | [7] |
| Flash Point | >230 °F (>110 °C) | [7] |
Chemical Properties and Reactivity
Stability: this compound is considered stable under normal conditions.[7] However, it may be sensitive to prolonged exposure to air and moisture.[1][10] It is also combustible.[7]
Reactivity: The compound is incompatible with strong oxidizing agents.[7] The molecule contains a lactone (cyclic ester) and an unsaturated alkylidene group, which are the primary sites for chemical reactions.
Caption: Reactivity and stability profile of this compound.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: Spectra are available and can be used to confirm the structure of the molecule, including the cis/trans isomers.[13][14][15]
-
IR Spectra: Infrared spectroscopy can identify the characteristic functional groups, such as the C=O stretch of the lactone and the C=C stretch of the propylidene group.[1][13]
-
Mass Spectrometry: Mass spectrometry data provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation.[13]
Experimental Protocols
Dermal Absorption Study using Franz Diffusion Cell
A key application in the safety assessment of cosmetic ingredients is determining their percutaneous absorption. The following protocol outlines the methodology used for this compound.[16]
Objective: To determine the in vitro dermal absorption rate of this compound.
Materials and Methods:
-
Analytical Method: An LC-MS/MS method was developed and validated for the quantification of this compound.[16]
-
Skin Preparation: Excised rat skin is used as the membrane in the Franz diffusion cell system.[16]
-
Formulation: A cream formulation (o/w) containing 0.7% this compound is prepared.[16]
-
Franz Diffusion Cell Setup:
-
The excised rat skin is mounted on the Franz diffusion cells.
-
The receptor chamber is filled with a receptor fluid (e.g., 50% ethanol) and maintained at 32°C.[16]
-
-
Application: The cream formulation is topically applied to the skin surface at a dose of 113 mg/cm².[16]
-
Sampling:
-
Extraction and Analysis:
-
The collected samples (swabs, stratum corneum, and the remaining skin) are extracted with acetonitrile (B52724) for 24 hours.[16]
-
The concentration of this compound in the receptor fluid and the extracts is determined by LC-MS/MS.[16]
-
-
Data Analysis: The total dermal absorption rate is calculated based on the amount of this compound found in the receptor fluid, stratum corneum, and the skin. For the cream formulation tested, the total dermal absorption was approximately 24%.[16]
Caption: Experimental workflow for dermal absorption study.
Biological Activity and Safety
Use: this compound is primarily used as a fragrance ingredient in cosmetics and a flavoring agent in foods.[1][3][17]
Safety:
-
Skin Sensitization: It is identified as a fragrance allergen and a skin sensitizer.[11] A No Expected Sensitization Induction Level (NESIL) of 940 μg/cm² has been established.[11]
-
Genotoxicity: Based on available data, this compound is not considered to be genotoxic.[11]
-
Phototoxicity: It is not expected to be phototoxic or photoallergenic based on its UV/Vis absorption spectra.[11]
-
Irritation: It can be a moderate skin irritant.[18]
-
Regulatory Status: Its use in cosmetic products is regulated, with content limits in some regions.[16] It has been assessed by the Research Institute for Fragrance Materials (RIFM) and is listed by the Flavor and Extract Manufacturers Association (FEMA).[11][17]
No specific signaling pathways related to its biological activity have been detailed in the reviewed literature. Its primary biological interaction of concern is its potential to cause skin sensitization.
References
- 1. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. 3-propylidene phthalide [perflavory.com]
- 5. 3- Propylidenephthalide - Molecular Formula: C11h10o2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 6. Buy this compound at Best Price High Purity Analytical Standard [nacchemical.com]
- 7. chembk.com [chembk.com]
- 8. This compound - 3-Propylidene-1(3H)-isobenzofuranone [sigmaaldrich.com]
- 9. 3-n-Propylidenephthalide | 17369-59-4 [chemnet.com]
- 10. 3-PROPYLIDENE PHTHALIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. 3-propylidene phthalide [thegoodscentscompany.com]
- 13. This compound, (3Z)- | C11H10O2 | CID 5373603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. spectrabase.com [spectrabase.com]
- 16. Analytical method development and percutaneous absorption of propylidene phthalide, a cosmetic ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. femaflavor.org [femaflavor.org]
- 18. RTECS NUMBER-NP7235000-Chemical Toxicity Database [drugfuture.com]
Solubility of 3-Propylidenephthalide in different organic solvents
An In-depth Technical Guide on the Solubility of 3-Propylidenephthalide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing essential data on the compound's behavior in different solvent systems.
Introduction to this compound
This compound (C₁₁H₁₀O₂) is a naturally occurring compound found in plants of the Apiaceae family, such as celery and angelica. It is recognized for its characteristic celery-like aroma and is utilized as a flavoring agent and fragrance ingredient.[1] Beyond its sensory properties, this compound and related phthalides are subjects of scientific investigation for their potential biological activities. Understanding its solubility is a critical first step in the experimental design for biological assays, chemical synthesis, and formulation development.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of organic solvents at 25°C. The following table summarizes the available quantitative data, presenting the solubility in grams per liter (g/L).
| Solvent | CAS Number | Solubility at 25°C (g/L) |
| Acetone | 67-64-1 | 299.89 |
| Acetonitrile | 75-05-8 | 195.87 |
| n-Butanol | 71-36-3 | 126.67 |
| 1,4-Dioxane | 123-91-1 | 312.71 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 1019.58 |
| Ethanol (B145695) | 64-17-5 | 139.05 |
| Ethyl acetate | 141-78-6 | 183.11 |
| Isobutanol | 78-83-1 | 102.0 |
| Isopropanol | 67-63-0 | 110.46 |
| Methanol | 67-56-1 | 134.86 |
| Methyl acetate | 79-20-9 | 222.79 |
| n-Propanol | 71-23-8 | 126.36 |
| Toluene | 108-88-3 | 176.48 |
| Water | 7732-18-5 | 0.19 |
This data is compiled from a single source and should be used as a reference point. Independent verification is recommended.
In addition to the quantitative data, qualitative solubility information indicates that this compound is soluble in ethanol and oils, and has very slight solubility in water.[2]
Experimental Protocols for Solubility Determination
While the specific experimental methodology used to generate the quantitative data in the table above is not detailed in the available literature, this section outlines a general and widely accepted protocol for determining the solubility of a solid compound, like this compound, in an organic solvent. This methodology is based on the principle of gravimetric analysis.
General Gravimetric Method
The gravimetric method is a fundamental technique for determining the solubility of a solute in a solvent. It involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials and Equipment:
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Vials or flasks with secure caps
-
Micropipettes
-
Oven or vacuum oven
-
This compound
-
Selected organic solvents
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to days, depending on the solute and solvent.
-
-
Separation of Undissolved Solute:
-
After reaching equilibrium, remove the vial from the shaker.
-
Allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed.
-
-
Quantification of Dissolved Solute:
-
Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a micropipette.
-
Transfer the aliquot to a pre-weighed container.
-
Evaporate the solvent from the container. This can be done in an oven at a temperature below the boiling point of the solute or in a vacuum oven for heat-sensitive compounds.
-
Once the solvent is completely evaporated, re-weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the container minus its initial pre-weighed mass.
-
The solubility can then be calculated and expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visual Workflow for Solubility Determination
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: A flowchart of the gravimetric method for solubility determination.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors, including:
-
Polarity of the Solvent and Solute: The principle of "like dissolves like" is a key determinant. Solvents with polarities similar to that of this compound are generally expected to be more effective at dissolving it.
-
Temperature: For most solid solutes, solubility increases with temperature. However, the extent of this increase can vary significantly between different solvent systems.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can impact its interaction with the carbonyl group of the phthalide (B148349) ring, thereby influencing solubility.
-
Molecular Size and Shape: The size and shape of the solvent molecules can affect their ability to surround and solvate the solute molecules.
Conclusion
References
Thermal Stability and Degradation of 3-Propylidenephthalide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propylidenephthalide, scientifically also known as (Z)-Ligustilide, is a primary bioactive phthalide (B148349) found in several medicinal plants, most notably from the Apiaceae family such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong. It is recognized for a wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Despite its therapeutic potential, this compound is characterized by its inherent instability, which presents significant challenges in its extraction, formulation, and storage. This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound, consolidating available data on its degradation pathways, degradation products, and the analytical methodologies used for its stability assessment.
Thermal Analysis
A thorough review of published literature reveals a notable absence of specific quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound. This indicates a research gap in the comprehensive thermal profiling of this compound.
To provide a contextual understanding of the thermal behavior of a related core structure, data for phthalic anhydride (B1165640) is presented as an illustrative example. Phthalic anhydride is a degradation product of some phthalides and its thermal decomposition has been studied. Under heating, phthalic anhydride can be formed through the dehydration of phthalic acid.[1] Further heating leads to its decomposition.
It is important to emphasize that the thermal behavior of this compound will differ from that of phthalic anhydride due to the presence of the propylidene side chain and the dihydrofurophenone ring system. Dedicated TGA and DSC studies on pure this compound are required to determine its precise decomposition temperatures, mass loss events, and thermodynamic parameters.
Degradation Pathways and Products
The degradation of this compound is primarily influenced by factors such as temperature, light, oxygen, and pH.[2] The main degradation pathways are understood to be oxidation, hydrolysis, and isomerization.[3]
A variety of degradation products have been identified through techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Table 1: Identified Degradation Products of this compound
| Degradation Product Name | Molecular Formula | Key Analytical Data | Reference |
| Senkyunolide I | C₁₂H₁₄O₃ | Identified by UPLC-QTOF-MS and comparison with reference standards. | [3] |
| Senkyunolide H | C₁₂H₁₂O₃ | Identified by UPLC-QTOF-MS and comparison with reference standards. | [3] |
| (E)-6,7-trans-dihydroxyligustilide | C₁₂H₁₆O₄ | Structure elucidated by ¹H and ¹³C NMR after isolation by semi-preparative HPLC. | [3] |
| (Z)-6,7-epoxyligustilide | C₁₂H₁₄O₃ | Structure elucidated by ¹H and ¹³C NMR after isolation by semi-preparative HPLC. | [3] |
| (Z)-Butylidenephthalide | C₁₂H₁₂O₂ | Identified by qHNMR and LC-MS. | [4] |
| Phthalic anhydride | C₈H₄O₃ | Detected by qHNMR. | [4] |
| Butyraldehyde | C₄H₈O | Identified by qHNMR. | [4] |
| endo-(Z,Z')-(3.8',8.3',H-7)-diligustilide | C₂₄H₂₈O₄ | Identified as a photodimer by qHNMR and LC-HRMS. | [4] |
The following diagram illustrates the proposed major degradation pathways of this compound.
References
- 1. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 2. Structure elucidation of degradation products of Z-ligustilide by UPLC-QTOF-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Propylidenephthalide and its (E/Z) Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-propylidenephthalide, a synthetic compound utilized primarily in the flavor and fragrance industry. It exists as a mixture of (E) and (Z) geometric isomers, which are crucial to its chemical and sensory properties. This guide covers its chemical and physical characteristics, synthesis, biological activities, and safety assessments, presenting data in a structured format for scientific and research applications.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid.[1][2][3] It is a synthetic fragrance and flavoring agent with a woody, floral, sweet, herbaceous, and spicy odor profile.[2][3] The compound is typically supplied as a mixture of its cis (Z) and trans (E) isomers.[2][4]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₂ | [1][5][6] |
| Molecular Weight | 174.20 g/mol | [1][4][6] |
| CAS Number | 17369-59-4 | [1][4][5][6] |
| Appearance | Clear colorless to pale yellow liquid | [1][2][3] |
| Boiling Point | 170 °C at 12 mmHg; 343 to 347 °F at 15 mmHg | [1][4][5] |
| Melting Point | 5 °C | [4][5] |
| Density | 1.122 - 1.138 g/mL at 25 °C | [1][2][4][5] |
| Refractive Index | n20/D 1.586; 1.57900 to 1.58900 @ 20.00 °C | [2][4][5] |
| Flash Point | >200 °F (>93 °C); 235 °F (113 °C) - closed cup | [1][2][4][6] |
| Solubility | Insoluble in water; soluble in oils and ethanol | [1][7] |
| Vapor Pressure (est.) | 0.0023 hPa @ 20°C | [7] |
Synthesis and Stereochemistry
The synthesis of 3-alkylidenephthalides, including this compound, is an area of significant interest due to their presence in natural products and their utility as synthetic precursors.[8] Various methods have been developed, with a focus on controlling the stereoselectivity to yield either the (E) or (Z) isomer.
One notable method involves the Pd(II)-catalyzed oxidative carbonylation for the synthesis of (Z)-3-ylidenephthalides.[8] Other approaches have focused on the highly regio- and stereoselective synthesis of (E)-3-alkylidene isobenzofuran-1(3H)-ones from 2-iodobenzyl alcohol and acetylenic carbinols, which exclusively yields the E-isomers.[9] The choice of catalyst, solvent, and starting materials is critical in determining the isomeric outcome.[9]
The logical workflow for the synthesis and characterization of these isomers involves several key stages, from the selection of precursors to the final purification and analysis.
References
- 1. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-propylidene phthalide [thegoodscentscompany.com]
- 3. 3-propylidene phthalide [perflavory.com]
- 4. This compound mixture of cis and trans isomers, = 96 , FG 17369-59-4 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. scent.vn [scent.vn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Review of the Pharmacological Effects of Phthalides: A Technical Guide for Researchers
Introduction: Phthalides are a class of bicyclic aromatic lactones naturally occurring in various plant families, notably the Apiaceae (e.g., celery, angelica, and lovage), as well as in some fungi.[1] For centuries, plants containing phthalides have been utilized in traditional medicine across Asia and Europe for their therapeutic properties.[2] Modern scientific investigation has begun to validate these traditional uses, revealing a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, cardiovascular, anticancer, and antifungal effects. This in-depth technical guide provides a comprehensive overview of the core pharmacological effects of phthalides, designed for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for cited studies, and visualizes critical signaling pathways and workflows.
Neuroprotective Effects
Phthalides, particularly 3-n-butylphthalide (NBP), have demonstrated significant potential in the treatment of neurodegenerative diseases and ischemic stroke.[3] Their mechanisms of action are multifaceted, involving the protection of mitochondrial function, reduction of oxidative stress, inhibition of apoptosis and inflammation, and promotion of neurogenesis.[3][4]
Quantitative Data on Neuroprotective Activity
| Phthalide (B148349) Derivative | Model | Dosage/Concentration | Key Finding | Reference |
| 3-n-butylphthalide (NBP) | Mouse model of traumatic brain injury (TBI) | 100 mg/kg (i.p.) | Attenuated caspase-3/9 activation and reduced pro-inflammatory cytokines (TNF-α, IL-1β). | [5] |
| 3-n-butylphthalide (NBP) | PC12 cells with oxygen-glucose deprivation (OGD) | 10 µM | Maximal protection against OGD-induced cell death. | [6] |
| 3-n-butylphthalide (NBP) | Rat model of cerebral ischemia-reperfusion | 20 mg/kg (i.p.) | Reduced neurological defect score and decreased apoptosis. | [7] |
| L-3-n-butylphthalide (L-NBP) | 3xTg-AD mouse model of Alzheimer's Disease | 15 mg/kg (oral gavage) for 18 weeks | Significantly improved learning and memory, and reduced total cerebral Aβ plaque deposition.[8] | [8] |
| Phthalide-pyrazolone derivative (10x) | Aβ1-42 induced AD mice model | Not specified | Remarkably improved memory and cognitive impairment. | [9] |
Experimental Protocols
This model is widely used to mimic ischemic stroke and evaluate the neuroprotective effects of compounds like NBP.[10]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 nylon monofilament suture with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10]
-
Ligate the distal end of the ECA and place a temporary clip on the ICA.[10]
-
Make a small incision in the ECA stump.
-
Introduce the nylon suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by the laser Doppler, confirms occlusion.[2]
-
After the desired period of ischemia (e.g., 2 hours), withdraw the suture to allow for reperfusion.[7]
-
Close the incision and allow the animal to recover.
-
Assess neurological deficits at specified time points (e.g., 24 hours) using a standardized scoring system.[7]
-
For histological analysis, euthanize the animal, perfuse the brain with saline and then 4% paraformaldehyde. The brain is then removed, sectioned, and stained (e.g., with TTC or cresyl violet) to determine the infarct volume.[10]
This protocol is used to detect the formation of new neurons in brain tissue following treatment.[1]
Materials:
-
Paraffin-embedded or frozen brain sections
-
Primary antibodies (e.g., anti-BrdU, anti-DCX, anti-NeuN)
-
Fluorescently labeled secondary antibodies
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the brain sections if using paraffin-embedded tissue.
-
Perform antigen retrieval by heating the sections in citrate buffer.[11]
-
Wash the sections in PBS.
-
Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain with DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.[1]
Signaling Pathways and Workflows
Caption: Signaling pathways modulated by 3-n-butylphthalide (NBP) in neuroprotection.
Anti-inflammatory Effects
Phthalides exhibit potent anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK, and activating the Nrf2/HO-1 pathway.[12] Z-ligustilide, a major phthalide in Angelica sinensis, has been extensively studied for its ability to suppress the production of pro-inflammatory mediators.[2][13]
Quantitative Data on Anti-inflammatory Activity
| Phthalide Derivative | Model | IC50 Value/Inhibition | Key Finding | Reference |
| Z-ligustilide | LPS-stimulated RAW264.7 cells | IC50 = 12.8 ± 1.4 µM | Inhibition of nitric oxide (NO) production. | [2] |
| 3-arylphthalide (5a) | LPS-stimulated Bv.2 and RAW 264.7 cells | Not specified | Strong inhibition of NO production and reduced expression of IL-1β and IL-6. | [14] |
| Phthalide derivative (9o) | LPS-stimulated RAW264.7 cells | IC50 = 0.76 µM | 95.23% inhibition of NO production at 10 µM. | [12][15] |
| Senkyunolide I | LPS-stimulated THP-1 cells | 100 µM | Reduced production of IL-8 and IL-6. | [16] |
Experimental Protocols
This in vivo model is used to assess the topical anti-inflammatory activity of compounds.[17]
Materials:
-
Male ICR or BALB/c mice
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Test compound and vehicle (e.g., acetone)
-
Micrometer or punch biopsy tool and analytical balance
Procedure:
-
Dissolve TPA and the test compound in a suitable solvent.
-
Topically apply the test compound or vehicle to both sides of the right ear of the mouse.
-
After a short interval (e.g., 30 minutes), apply the TPA solution to the same ear. The left ear serves as a control and receives only the vehicle.[17]
-
After a specified period (e.g., 4-6 hours), euthanize the mice.[17]
-
Measure the thickness of both ears using a micrometer or take a punch biopsy from each ear and weigh them.
-
The anti-inflammatory effect is calculated as the percentage inhibition of edema, comparing the difference in thickness or weight between the TPA-treated and control ears in the presence and absence of the test compound.
This in vitro assay is a standard method for screening compounds for anti-inflammatory activity.[18]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
MTT assay kit for cell viability
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[19]
-
Pre-treat the cells with various concentrations of the test phthalide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[18]
-
After incubation, collect the cell culture supernatant.
-
To a portion of the supernatant, add an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.[18]
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
-
In a parallel plate, assess the cytotoxicity of the test compound using the MTT assay to ensure that the inhibition of NO production is not due to cell death.[18]
Signaling Pathways and Workflows
Caption: Experimental workflow for assessing the anti-inflammatory effects of phthalides.
Cardiovascular Effects
Phthalides have been shown to exert beneficial effects on the cardiovascular system, primarily through their vasorelaxant and antihypertensive properties.[20] Butylidenephthalide, for instance, induces vasorelaxation through both endothelium-dependent and -independent mechanisms.[10][21]
Quantitative Data on Cardiovascular Activity
| Phthalide Derivative | Model | Dosage/Concentration | Key Finding | Reference |
| Butylidenephthalide | Anesthetized renal hypertensive rats | 30 mg/kg (i.v. or i.p.), 60 mg/kg (p.o.) | Significant antihypertensive effect. | [22] |
| Butylidenephthalide | Isolated rabbit aortic strips | Not specified | Non-competitively antagonized adrenaline-induced contraction. | [22] |
| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) | Rat aortic rings | 0.001-100 µM | Induced vasorelaxation at higher concentrations. | [18] |
Experimental Protocol: Vasorelaxation in Isolated Rat Aorta
This ex vivo method is used to determine the direct effect of compounds on blood vessel tone.[23]
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
-
Vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl)
-
Test phthalide compound
Procedure:
-
Euthanize the rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.[24]
-
For endothelium-denuded rings, gently rub the inner surface of the ring.[24]
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.[25]
-
Allow the rings to equilibrate under a resting tension of 1-2 grams.
-
Test the integrity of the endothelium by pre-contracting the rings with phenylephrine and then adding acetylcholine (B1216132) (endothelium-intact rings will relax).[25]
-
After washing and re-equilibration, pre-contract the rings with a vasoconstrictor.
-
Once a stable contraction is achieved, add the test phthalide in a cumulative manner to obtain a concentration-response curve.[20]
-
Record the changes in isometric tension to determine the extent of vasorelaxation.
Signaling Pathway Diagram
Caption: Mechanism of butylidenephthalide-induced vasorelaxation.
Anticancer and Antifungal Activities
Several phthalide derivatives have been investigated for their potential as anticancer and antifungal agents.[17][26] Their mechanisms of action in cancer include the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 pathway.[27] In fungi, they can inhibit spore germination and disrupt biofilm formation.[26]
Quantitative Data on Anticancer and Antifungal Activity
| Phthalide Derivative | Activity | Model | IC50/MIC Value | Reference |
| Phthalazine derivative (7a) | Anticancer | HCT116 colon cancer cells | IC50 = 6.04 ± 0.30 µM | [27] |
| Phthalazine derivative (7a) | Anticancer | MCF-7 breast cancer cells | IC50 = 8.8 ± 0.45 µM | [27] |
| Phthalazine derivative (7a) | Anticancer | VEGFR-2 enzyme | IC50 = 0.11 ± 0.01 µM | [27] |
| Senkyunolide A | Antifungal | Candida albicans | MIC = 0.5 - 2 mg/mL | [19] |
| Senkyunolide B | Antifungal | Aspergillus fumigatus | Broad-spectrum activity | [26] |
Experimental Protocols
This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.[12]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
RPMI or DMEM medium with 10% FBS
-
Test phthalide compound
-
MTT solution
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[12]
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.[28]
Materials:
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
Test phthalide compound
-
96-well microtiter plate
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Serially dilute the test compound in RPMI-1640 medium in the wells of a 96-well plate.[6]
-
Add the fungal inoculum to each well.
-
Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubate the plate at 35-37°C for 24-48 hours.[29]
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[29]
Conclusion
Phthalides represent a promising class of natural compounds with a diverse range of pharmacological activities. Their demonstrated efficacy in preclinical models of neurodegenerative diseases, inflammation, cardiovascular disorders, cancer, and fungal infections highlights their potential for the development of new therapeutic agents. This technical guide provides a foundational overview of their key effects, supported by quantitative data and detailed experimental protocols, to facilitate further research and drug discovery efforts in this exciting field. Future investigations should focus on elucidating the precise molecular targets of different phthalides, optimizing their pharmacokinetic properties, and conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for human health.
References
- 1. Immunohistochemistry and multiple labeling with antibodies from the same host species to study adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 5. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. benchchem.com [benchchem.com]
- 8. A longitudinal multimodal in vivo molecular imaging study of the 3xTg-AD mouse model shows progressive early hippocampal and taurine loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Phenotyping and Characterization of the 3xTg-AD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. 2.6. Cytotoxic activity assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. storage.imrpress.com [storage.imrpress.com]
- 15. A Shortened Barnes Maze Protocol Reveals Memory Deficits at 4-Months of Age in the Triple-Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. reprocell.com [reprocell.com]
- 24. Vasorelaxing effect of Garcinia cowa leaf extract in rat thoracic aorta and its underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The vasorelaxant effect of simvastatin in isolated aorta from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]
- 27. IntelliCage Automated Behavioral Phenotyping Reveals Behavior Deficits in the 3xTg-AD Mouse Model of Alzheimer’s Disease Associated With Brain Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scielo.br [scielo.br]
- 29. Methods to study adult hippocampal neurogenesis in humans and across the phylogeny - PMC [pmc.ncbi.nlm.nih.gov]
3-Propylidenephthalide: A Technical Guide for Fragrance and Flavor Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propylidenephthalide is a bicyclic aromatic compound naturally occurring in celery seed oil and other botanicals. It is a significant contributor to the characteristic aroma and flavor of celery and lovage.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, analytical methodologies, and sensory characteristics, as well as its applications and safety profile within the fragrance and flavor industries.
Chemical and Physical Properties
This compound exists as a mixture of (E) and (Z) isomers, which contributes to its unique sensory profile. It is a clear yellow liquid at room temperature.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17369-59-4 | [1][4] |
| Molecular Formula | C₁₁H₁₀O₂ | [1][4] |
| Molecular Weight | 174.20 g/mol | [3] |
| Appearance | Clear yellow liquid | [3] |
| Melting Point | 5 °C (lit.) | [5] |
| Boiling Point | 170 °C at 12 mmHg (lit.) | [5] |
| Density | 1.122 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.586 (lit.) | [5] |
| Vapor Pressure | 0.0023 hPa at 20°C; 0.0041 hPa at 25°C (est.) | [1] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | [1][3][4] |
| XLogP3-AA | 2.6 | [1] |
Synthesis
While several proprietary methods for the synthesis of this compound exist, a common laboratory-scale approach involves the condensation of phthalic anhydride (B1165640) with an appropriate organometallic reagent. A plausible synthetic route is outlined below.
Caption: Plausible synthetic workflow for this compound.
Sensory Profile
This compound is highly valued for its complex and potent aroma and flavor profile. It is a key component in the formulation of savory flavors and certain fragrance types.
Odor Profile
The odor of this compound is predominantly described as herbal, sweet, and spicy.[1][5] It possesses a characteristic celery-like note with nuances of lovage, maple, and a subtle warmth.
Table 2: Olfactory Descriptors for this compound
| Descriptor | Percentage of Profile | Reference |
| Herbal | 78.03% | [1] |
| Sweet | 73.08% | [1] |
| Spicy | 65.34% | [1] |
| Phenolic | 50.72% | [1] |
| Coumarinic | 50.52% | [1] |
| Hay | 42.79% | [1] |
| Woody | - | [2] |
| Floral | - | [2] |
Flavor Profile
In flavor applications, this compound imparts a green, celery, and sweet character with herbal and vegetative undertones.[2] It is often used to enhance the savory notes in soups, sauces, and seasonings.[1]
Table 3: Gustatory Descriptors for this compound (at 25.00 ppm)
| Descriptor | Nuance | Reference |
| Green | - | [2] |
| Celery | - | [2] |
| Sweet | - | [2] |
| Lovage | - | [2] |
| Vegetative | Herbal | [2] |
Experimental Protocols
Analytical Methods
The identification and quantification of this compound in various matrices are typically performed using chromatographic techniques.
A reverse-phase HPLC method can be employed for the analysis of this compound.[1]
-
Column: Newcrom R1 (or equivalent C18 column)[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).[1]
-
Detector: UV-Vis or Mass Spectrometry (MS)
-
Note: This method is scalable for preparative separation to isolate impurities.[1]
Caption: General workflow for HPLC analysis of this compound.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, especially in complex fragrance and flavor mixtures.[6]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split or splitless injection depending on the concentration.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation from other matrix components.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV.
-
Identification: Comparison of the acquired mass spectrum and retention index with reference libraries (e.g., NIST).[2]
Sensory Evaluation
A descriptive sensory analysis protocol is recommended to characterize the aroma and flavor profile of this compound. This involves a trained sensory panel.
-
Panelists: A panel of 8-12 trained assessors with demonstrated sensory acuity.
-
Sample Preparation: Samples are prepared in an appropriate solvent (e.g., dipropylene glycol for odor, a neutral food base for flavor) at various concentrations. Samples should be coded with three-digit random numbers.[7]
-
Evaluation: Panelists evaluate the samples individually in sensory booths under controlled lighting and temperature.[7] They rate the intensity of various aroma and flavor attributes on a structured scale (e.g., a 15-cm line scale).
-
Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA) to determine significant differences in attribute intensities.
Caption: Generalized workflow for sensory evaluation.
Applications in Fragrance and Flavor
This compound is widely used as a flavor modifier in a variety of food products, including soups, sauces, seasoning blends, and vegetarian products, to impart a warm, celery-like, and slightly nutty and spicy character.[1] In the fragrance industry, it is incorporated into perfumes, soaps, and personal care formulations to add herbal, sweet, and spicy notes.[1]
Safety and Regulatory Status
Regulatory Information
-
FEMA/GRAS: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring substance (FEMA Number 2952).[3][8]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound for use as a flavoring agent (JECFA number 1168).[3][8]
-
IFRA: The International Fragrance Association (IFRA) has established standards for the use of this compound in fragrance products due to its potential for dermal sensitization.[3][4]
Toxicological Profile
A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has been conducted.[9]
-
Genotoxicity: this compound is considered not to be genotoxic based on a battery of in vitro assays.[9]
-
Repeated Dose Toxicity: The systemic exposure to this compound from its use in fragrances is below the Threshold of Toxicological Concern (TTC) for a Cramer Class III material.[9]
-
Skin Sensitization: this compound is classified as a moderate skin sensitizer.[9] The RIFM has established a No Expected Sensitization Induction Level (NESIL) of 940 µg/cm².[9]
-
Phototoxicity/Photoallergenicity: Based on its UV/Vis absorption spectrum, this compound is not expected to be phototoxic or photoallergenic.[9]
Table 4: Hazard and Precautionary Statements
| Classification | Code | Statement | Reference |
| Hazard Statements | H302 | Harmful if swallowed. | [10] |
| H317 | May cause an allergic skin reaction. | [10] | |
| Precautionary Statements | P261 | Avoid breathing mist or vapors. | [10] |
| P264 | Wash skin thoroughly after handling. | [10] | |
| P272 | Contaminated work clothing must not be allowed out of the workplace. | [10] | |
| P280 | Wear protective gloves. | [10] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [10] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [10] |
Conclusion
This compound is a versatile and impactful ingredient in the fragrance and flavor industry. Its well-characterized sensory profile, coupled with a comprehensive understanding of its chemical properties and safety, allows for its effective and safe use in a wide range of consumer products. Adherence to regulatory guidelines and good manufacturing practices is essential when formulating with this compound.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound, (3Z)- | C11H10O2 | CID 5373603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. 3-propylidene phthalide [perflavory.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]
- 8. femaflavor.org [femaflavor.org]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. 3-butylidene phthalide, 551-08-6 [thegoodscentscompany.com]
Methodological & Application
Synthesis of 3-Propylidenephthalide from Phthalic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-propylidenephthalide from phthalic anhydride (B1165640). The synthesis is achieved via a Wittig reaction, a cornerstone of organic chemistry for the formation of carbon-carbon double bonds. This protocol outlines the preparation of the necessary phosphonium (B103445) ylide followed by its reaction with phthalic anhydride to yield the target compound. The information presented is intended for use by researchers in organic synthesis, medicinal chemistry, and drug development, providing a reproducible method for obtaining this compound, a valuable scaffold in the synthesis of biologically active molecules.
Introduction
This compound is a key structural motif found in various natural products and synthetic compounds of medicinal interest. The phthalide (B148349) core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The Wittig reaction offers a reliable and high-yielding route to derivatives of this class, allowing for the stereoselective formation of the exocyclic double bond. The reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl group, in this case, one of the carbonyls of phthalic anhydride, followed by a rearrangement to form the alkene and triphenylphosphine (B44618) oxide as a byproduct. The formation of the highly stable P=O bond is the driving force for this reaction.
Reaction Scheme
The synthesis of this compound from phthalic anhydride via a Wittig reaction involves two main stages:
-
Formation of the Wittig Reagent: Propyltriphenylphosphonium bromide is synthesized by the reaction of triphenylphosphine with 1-bromopropane (B46711). This phosphonium salt is then deprotonated using a strong base to generate the corresponding propylidene ylide.
-
Wittig Reaction: The in situ generated ylide reacts with phthalic anhydride to form this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| Phthalic Anhydride | 1.0 eq |
| Propyltriphenylphosphonium Bromide | 1.1 eq |
| Base (e.g., n-Butyllithium) | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |
| Ylide Formation Temperature | 0 °C to room temperature |
| Wittig Reaction Temperature | 0 °C to room temperature, then reflux |
| Reaction Time | Ylide formation: 1-2 hours; Wittig reaction: 12-24 hours |
| Product Information | |
| Product | This compound |
| Yield | 60-70% (typical) |
| Appearance | Colorless to pale yellow oil |
| Purification Method | Column Chromatography |
Experimental Protocols
Materials and Equipment
-
Phthalic anhydride (≥99%)
-
Triphenylphosphine (≥98%)
-
1-Bromopropane (≥99%)
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hexane (for chromatography)
-
Ethyl acetate (B1210297) (for chromatography)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel, and other standard glassware for anhydrous reactions
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Part 1: Synthesis of Propyltriphenylphosphonium Bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 1-bromopropane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 24 hours, during which a white precipitate will form.
-
Cool the mixture to room temperature and collect the white solid by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the propyltriphenylphosphonium bromide in a vacuum oven. The product can be used in the next step without further purification.
Part 2: Synthesis of this compound
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add propyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe to suspend the salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred suspension. A deep orange or red color indicates the formation of the ylide.
-
After the addition is complete, remove the ice bath and stir the ylide solution at room temperature for 1-2 hours.
-
-
Wittig Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve phthalic anhydride (1.0 eq) in anhydrous THF.
-
Cool the phthalic anhydride solution to 0 °C in an ice bath.
-
Slowly transfer the freshly prepared ylide solution to the phthalic anhydride solution via cannula or a dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are hygroscopic and should be handled under an inert atmosphere.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Application Notes and Protocols for the Synthesis of 3-Propylidenephthalide via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Propylidenephthalide, a valuable scaffold in medicinal chemistry and organic synthesis. The methodology is based on the Wittig reaction, a robust and widely used method for the formation of carbon-carbon double bonds. The protocol outlines a two-step process commencing with the synthesis of the requisite phosphonium (B103445) salt, propyltriphenylphosphonium bromide, followed by the in situ generation of the corresponding phosphorus ylide and its subsequent reaction with phthalic anhydride (B1165640). This application note includes a comprehensive experimental procedure, a summary of quantitative data for key reaction parameters, and a visual representation of the experimental workflow to facilitate successful execution in a laboratory setting.
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the conversion of aldehydes and ketones to alkenes with high regioselectivity.[1] The reaction proceeds through the nucleophilic addition of a phosphorus ylide to a carbonyl compound, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction.[2][3] The synthesis of this compound from phthalic anhydride leverages this powerful transformation, providing a straightforward route to this important heterocyclic compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound, compiled from typical yields and stoichiometric ratios for analogous Wittig reactions.
| Parameter | Value | Notes |
| Propyltriphenylphosphonium bromide Synthesis | ||
| Triphenylphosphine (molar eq.) | 1.0 | |
| 1-Bromopropane (B46711) (molar eq.) | 1.1 | A slight excess is used to ensure complete reaction of the triphenylphosphine. |
| Typical Yield | 85-95% | |
| Wittig Reaction | ||
| Propyltriphenylphosphonium bromide (molar eq.) | 1.0 | |
| n-Butyllithium (molar eq.) | 1.0 | Used to generate the ylide in situ. |
| Phthalic Anhydride (molar eq.) | 1.0 | The carbonyl-containing substrate. |
| Typical Reaction Time | 4-12 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Isolated Yield | 60-75% |
Experimental Protocols
Protocol 1: Synthesis of Propyltriphenylphosphonium Bromide
This protocol describes the preparation of the phosphonium salt precursor required for the Wittig reaction.
Materials:
-
Triphenylphosphine (PPh₃)
-
1-Bromopropane
-
Toluene, anhydrous
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 1-bromopropane (1.1 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate will be observed.[4]
-
Cool the reaction mixture to room temperature.
-
Collect the white solid by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting propyltriphenylphosphonium bromide salt under vacuum. The product can be characterized by NMR spectroscopy.
Protocol 2: Wittig Reaction for the Synthesis of this compound
This protocol details the in situ generation of the propylidenetriphenylphosphorane ylide and its subsequent reaction with phthalic anhydride.
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Phthalic Anhydride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add propyltriphenylphosphonium bromide (1.0 eq).
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. A characteristic deep orange or reddish color will develop, indicating the formation of the ylide.[4]
-
Stir the ylide solution at 0 °C for 1 hour.
-
In a separate flask, dissolve phthalic anhydride (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add the solution of phthalic anhydride to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of this compound.
Caption: Chemical pathway for this compound synthesis.
Caption: Experimental workflow for the Wittig synthesis.
References
Application Note: Quantification of 3-Propylidenephthalide using a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Detection Method
Introduction
3-Propylidenephthalide is a naturally occurring phthalide (B148349) found in various plants, notably in the family Apiaceae, which includes medicinal herbs like Angelica sinensis (Dong Quai) and Ligusticum chuanxiong. It is recognized for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of this compound. The method is based on established principles for the analysis of related phthalides and provides a framework for researchers, scientists, and drug development professionals.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Chromatography Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Reference Standard: this compound (purity ≥ 98%).
-
Sample Preparation: Samples containing this compound (e.g., plant extracts, formulations) are to be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound. These are based on methods developed for structurally similar phthalides like Z-ligustilide.[1][2]
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile and Water |
| Gradient | Isocratic or Gradient elution can be optimized. A starting point is 60:40 (Acetonitrile:Water, v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | Based on the UV spectra of similar phthalides, a wavelength between 230 nm and 350 nm should be evaluated. A common wavelength for phthalides is around 280 nm.[3] |
| Run Time | Approximately 15-20 minutes, sufficient to elute the analyte and any interfering peaks. |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
-
Solid Samples (e.g., plant powder): Accurately weigh a known amount of the homogenized sample. Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of ultrasonication or maceration. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
Liquid Samples (e.g., formulations): Dilute the liquid sample with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters
For regulatory purposes and to ensure the reliability of the results, the analytical method should be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis and comparison with a blank and placebo. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with variations in flow rate, column temperature, and mobile phase composition. |
Data Presentation
Table 1: Summary of HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Retention Time of this compound | To be determined experimentally |
Table 2: Representative Method Validation Data (Hypothetical)
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 99.5% |
| Precision (RSD%) | < 1.5% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualizations
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
The HPLC-UV method described in this application note provides a straightforward and reliable approach for the quantification of this compound. The protocol is adaptable and should be validated in the user's laboratory to ensure its suitability for the specific sample matrix and intended application. This method is valuable for the quality control of raw materials and finished products in the pharmaceutical and natural products industries.
References
- 1. Quantification of ligustilides in the roots of Angelica sinensis and related umbelliferous medicinal plants by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
Application Note: Analysis of 3-Propylidenephthalide and Related Phthalides in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a comprehensive protocol for the identification and quantification of 3-Propylidenephthalide and other related phthalide (B148349) derivatives in complex essential oil matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Phthalides, such as those found in plants of the Apiaceae family (e.g., Angelica sinensis, Ligusticum species), are a class of bioactive compounds with significant interest in the pharmaceutical and fragrance industries. The methodology detailed herein covers sample preparation, instrument parameters, and data analysis, providing researchers and drug development professionals with a robust framework for accurate and reproducible analysis.
Introduction
Phthalides are a group of aromatic compounds that constitute a significant portion of the essential oils from various medicinal plants. This compound and its isomers, such as ligustilide (B1675387) and butylidenephthalide, are well-known for their diverse pharmacological activities. These compounds are pivotal as markers for the quality assessment of botanical drugs and their derived products. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds within complex mixtures like essential oils.[1] The technique's high resolution and sensitivity make it ideal for the analysis of specific target compounds such as this compound.
Principle of the Method
The GC-MS analysis workflow involves three main stages. First, the essential oil sample is diluted and injected into the gas chromatograph, where it is vaporized. The volatile compounds are then separated as they travel through a capillary column, based on their boiling points and affinity for the column's stationary phase.[2] Following separation, the individual compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. Identification of this compound is achieved by comparing its retention time and mass spectrum against a known reference standard or a spectral library (e.g., NIST, Wiley).[2] Quantification is subsequently performed by relating the analyte's peak area to that of an internal or external standard.
Experimental Workflow Diagram
The overall experimental process from sample receipt to final analysis is depicted in the following workflow.
Caption: Workflow for GC-MS analysis of this compound in essential oils.
Detailed Experimental Protocol
Materials and Reagents
-
Essential Oil Sample: e.g., from Ligusticum jeholense or Angelica sinensis.
-
Reference Standard: this compound (mixture of isomers), analytical standard.
-
Solvent: Hexane or Ethyl Acetate, GC grade or equivalent.
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
-
Pipettes and Tips: Calibrated micropipettes.
Sample Preparation
-
Prepare a stock solution of the essential oil by accurately weighing approximately 10 mg of the oil into a 10 mL volumetric flask and diluting to volume with the chosen solvent.
-
Create a working sample for injection by performing a further dilution. For example, dilute the stock solution 1:20 (v/v) with the solvent. A final concentration of approximately 10-50 µg/mL is often suitable.[1]
-
For quantitative analysis, prepare a series of calibration standards of the this compound reference compound in the same solvent (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Transfer the final diluted sample and calibration standards into 2 mL GC vials.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point and can be optimized as needed. These are based on typical methods for essential oil analysis.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890 Series or equivalent |
| Mass Spectrometer | Agilent 5973 Series or equivalent |
| GC Column | HP-5MS (or DB-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 25:1 or 50:1 ratio) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 3 °C/min to 240 °C, Hold: 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 40 - 500 amu |
| Solvent Delay | 2 - 3 minutes |
Data Analysis and Quantification
-
Identification: Identify the chromatographic peak corresponding to this compound by matching its retention time with that of the injected reference standard. Confirm identity by comparing the acquired mass spectrum with the reference spectrum from a library (e.g., NIST) or the standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the reference standard against its concentration. Apply linear regression to the data. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the original essential oil is calculated by accounting for the dilution factors used during sample preparation.
Quantitative Data for Phthalides in Essential Oils
While this compound is a key compound, its isomers and related structures like (Z)-Ligustilide and Butylidenephthalide are often more abundant and commonly reported. The analytical method described is suitable for all these compounds. The table below summarizes the concentration of major phthalides found in different plant sources, presented as a percentage of the total essential oil composition.
| Plant Source / Part | Phthalide Compound | Concentration (% of Total Oil) | Reference |
| Ligusticum jeholense (Roots) | 3-Butylidenephthalide | 18.76% | --INVALID-LINK--[3] |
| Angelica sinensis (Roots) | (Z)-Ligustilide | 43.1% | --INVALID-LINK--[4] |
| Angelica sinensis (Roots) | (E)-3-Butylidenephthalide | 14.5% | --INVALID-LINK--[4] |
| Angelica sinensis (Roots) | (Z)-Ligustilide | 49.4% | --INVALID-LINK--[2] |
| Ligusticum chuanxiong | Z-Ligustilide | 2.096% | --INVALID-LINK--[5] |
Conclusion
The GC-MS method detailed in this application note is a reliable and effective tool for the qualitative and quantitative analysis of this compound and related phthalides in essential oils. The protocol for sample preparation, instrument parameters, and data analysis provides a solid foundation for researchers in natural product chemistry, enabling accurate quality control and facilitating further research into the pharmacological applications of these bioactive compounds.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. ajb.vast.vn [ajb.vast.vn]
- 3. Bioactivities of 3-Butylidenephthalide and n-Butylbenzene from the Essential Oil ofLigusticum jeholense against Stored-product Insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Analysis of Phthalides in Plant Extracts using UHPLC-TQ-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalides are a class of aromatic lactones that constitute the primary active components in several medicinal plants, notably those from the Apiaceae family such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong). These compounds, including ligustilide, butylphthalide, and senkyunolide A, are recognized for their significant pharmacological activities, which include neuroprotective, anti-inflammatory, and anti-asthmatic effects. The accurate and sensitive quantification of these phthalides in plant extracts is crucial for quality control, drug development, and mechanistic studies.
This document provides a detailed protocol for the analysis of phthalides in plant extracts using Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Tandem Mass Spectrometry (UHPLC-TQ-MS/MS). This method offers high sensitivity, specificity, and throughput for the simultaneous quantification of multiple phthalides.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for accurate and reproducible results. The following is a general procedure that can be adapted based on the specific plant matrix.
Materials:
-
Dried plant material (e.g., roots of Angelica sinensis or Ligusticum chuanxiong)
-
Grinder or mill
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (ultrapure)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
-
Filtration and Dilution:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Dilute the filtered extract with an appropriate volume of the initial mobile phase if necessary to fall within the calibration curve range.
-
UHPLC-TQ-MS/MS Analysis
Instrumentation:
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
UHPLC Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 10-30% B2-8 min: 30-70% B8-10 min: 70-90% B10-12 min: 90% B (hold)12-12.1 min: 90-10% B12.1-15 min: 10% B (hold for equilibration) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 35 °C |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for Key Phthalides:
The following table outlines the precursor and product ions for several common phthalides. These may require optimization on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ligustilide | 191.1 | 145.1 | 15 |
| (Z)-Ligustilide | 191.1 | 145.1 | 15 |
| Senkyunolide A | 193.1 | 147.1 | 15 |
| Butylphthalide | 191.1 | 145.1 | 15 |
| Butylidenephthalide | 189.1 | 143.1 | 15 |
| Senkyunolide I | 207.1 | 161.1 | 15 |
| Senkyunolide H | 207.1 | 161.1 | 15 |
| Ferulic Acid | 195.1 | 135.1 | 15 |
Data Presentation
The following tables summarize quantitative data for key phthalides in Angelica sinensis and Ligusticum chuanxiong as reported in the literature.[1][2][3]
Table 1: Concentration of Phthalides in Angelica sinensis (Danggui) Root Samples [2][3]
| Phthalide | Concentration Range (mg/g) |
| Ligustilide | 4.186 - 6.713 |
| Butylphthalide | Not Reported |
| Butylidenephthalide | Not Reported |
| Senkyunolide A | Not Reported |
| Senkyunolide H | Not Reported |
| Senkyunolide I | Not Reported |
Note: The reported concentrations can vary significantly based on the plant's origin, age, and processing methods.
Table 2: Content of Phthalides in Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui) [1]
| Compound | L. chuanxiong (mg/g) | A. sinensis (mg/g) |
| Senkyunolide I | 0.046 ± 0.003 | 0.015 ± 0.001 |
| Senkyunolide H | 0.012 ± 0.001 | 0.004 ± 0.000 |
| Senkyunolide A | 0.170 ± 0.010 | 0.012 ± 0.001 |
| Butylphthalide | 0.014 ± 0.001 | 0.007 ± 0.000 |
| Ligustilide | 1.930 ± 0.110 | 4.670 ± 0.230 |
| Butylidenephthalide | 0.230 ± 0.010 | 0.076 ± 0.005 |
Mandatory Visualization
Caption: Workflow for UHPLC-TQ-MS/MS analysis of phthalides.
Conclusion
The UHPLC-TQ-MS/MS method detailed in this application note provides a reliable and efficient approach for the quantitative analysis of phthalides in plant extracts. The high sensitivity and selectivity of this technique make it an invaluable tool for the quality control of herbal medicines and for advancing research in phytochemistry and drug discovery. Adherence to the outlined protocols will ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.
References
- 1. Comparative analysis of main aromatic acids and phthalides in Angelicae Sinensis Radix, Chuanxiong Rhizoma, and Fo-Shou-San by a validated UHPLC-TQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]
- 3. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Assays for 3-Propylidenephthalide and Related Phthalides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propylidenephthalide is a natural compound belonging to the phthalide (B148349) class, which has garnered interest for its potential therapeutic properties, including anti-cancer activities. Evaluating the cytotoxic effects of such compounds is a critical first step in the drug discovery and development process. This document provides detailed protocols for essential in vitro cytotoxicity assays and presents representative data from a closely related and more extensively studied phthalide, n-butylidenephthalide (BP), to serve as a practical guide for researchers. The assays described herein—MTT, LDH, and Annexin V/PI—are fundamental techniques to assess cell viability, membrane integrity, and the mode of cell death (apoptosis vs. necrosis).
Data Presentation: Cytotoxicity of n-Butylidenephthalide (BP)
While specific cytotoxic data for this compound is limited in publicly available literature, the following table summarizes the 50% inhibitory concentration (IC50) values for the structurally similar compound, n-butylidenephthalide (BP), in various cancer cell lines. This data is presented to offer a comparative benchmark for cytotoxicity studies of related phthalide compounds.
| Cell Line | Cancer Type | Incubation Time (hr) | IC50 (µg/mL) | Reference |
| SK-BR-3 | Breast Cancer | 24 | 74.11 ± 0.71 | [1] |
| MDA-MB-231 | Breast Cancer | 24 | 132.03 ± 3.69 | [1] |
| KURAMOCHI (ALDH+) | Ovarian Cancer | Not Specified | 317.2 | [2] |
| KURAMOCHI (Mixed) | Ovarian Cancer | Not Specified | 206.5 | [2] |
| OVSAHO (ALDH+) | Ovarian Cancer | Not Specified | 61.1 | [2] |
| OVSAHO (Mixed) | Ovarian Cancer | Not Specified | 48.5 | [2] |
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6][7]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-treated (solvent control) and untreated (negative control) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4]
-
Carefully aspirate the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.[4]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[4][6]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, indicating cytotoxicity.[1][2][8][9]
Materials:
-
96-well plates
-
Treated and control cells in culture medium
-
LDH cytotoxicity assay kit (containing substrate mix and assay buffer)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Prepare cells and treat them with this compound in a 96-well plate as described for the MTT assay.
-
Set up the following controls:
-
No-Cell Control: Medium only for background.
-
Vehicle-Only Cells Control: Untreated cells to measure spontaneous LDH release.
-
Maximum LDH Release Control: Treat untreated cells with lysis buffer 45 minutes before the assay endpoint.
-
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm. Measure the background absorbance at 680 nm and subtract it from the 490 nm reading.[9]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC negative, PI negative: Viable cells.
-
FITC positive, PI negative: Early apoptotic cells.
-
FITC positive, PI positive: Late apoptotic or necrotic cells.
-
FITC negative, PI positive: Necrotic cells.
-
Signaling Pathway
Studies on n-butylidenephthalide suggest that it induces apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of effector caspases.[1][2][12] The diagram below illustrates this proposed mechanism.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup. The cytotoxicity data and signaling pathway information are based on studies of n-butylidenephthalide and may not be directly transferable to this compound. It is recommended to perform preliminary dose-response experiments to determine the optimal concentration range for this compound.
References
- 1. Enhancement of cytotoxicity and induction of apoptosis by cationic nano-liposome formulation of n-butylidenephthalide in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]
- 3. Identification of New Compounds That Trigger Apoptosome-Independent Caspase Activation and Apoptosis [ouci.dntb.gov.ua]
- 4. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-propylidene phthalide [thegoodscentscompany.com]
- 6. Proteinase 3–dependent caspase-3 cleavage modulates neutrophil death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of caspase-3 protease activity and apoptosis by butyrate and trichostatin A (inhibitors of histone deacetylase): dependence on protein synthesis and synergy with a mitochondrial/cytochrome c-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imtm.cz [imtm.cz]
- 10. caymanchem.com [caymanchem.com]
- 11. The natural compound n-butylidenephthalide suppresses type II ovarian cancer cell growth by inducing ferroptosis [medsci.org]
- 12. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Unveiling the Neuroprotective Potential of 3-Propylidenephthalide in Neuronal Cell Cultures
Application Notes & Protocols for Researchers and Drug Development Professionals
3-Propylidenephthalide, also known as 3-n-butylphthalide (NBP), is a compound initially isolated from the seeds of Apium graveolens (celery) and is also available as a synthetic racemic mixture (dl-NBP).[1] Extensive research, both in preclinical and clinical settings, has highlighted its significant neuroprotective properties, leading to its approval for the treatment of ischemic stroke in China.[1][2] These application notes provide a comprehensive overview of the neuroprotective effects of NBP observed in cell culture models, detailing its mechanisms of action, quantitative effects on neuronal survival, and standardized protocols for its investigation.
Mechanism of Action
NBP exerts its neuroprotective effects through a multi-targeted approach, influencing several key cellular pathways involved in neuronal injury and survival.[1][3] In vitro studies have demonstrated that NBP can:
-
Mitigate Mitochondrial Dysfunction and Oxidative Stress: NBP helps preserve mitochondrial function, a critical factor in neuronal health, and enhances antioxidant capacities to combat oxidative damage induced by insults like oxygen-glucose deprivation (OGD), a common in vitro model for ischemic stroke.[2]
-
Inhibit Apoptotic Pathways: The compound has been shown to reduce neuronal apoptosis by down-regulating pro-apoptotic signaling molecules. This includes the inhibition of both caspase-dependent and caspase-independent apoptotic pathways.[4] Specifically, NBP can reduce the activation of caspase-3 and caspase-9 and prevent the mitochondrial release of cytochrome c and apoptosis-inducing factor (AIF).[4]
-
Modulate Key Signaling Pathways: NBP influences several critical signaling cascades. It has been shown to down-regulate the pro-apoptotic c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[4] Furthermore, it can modulate the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and proliferation.[5][6]
-
Exert Anti-Inflammatory Effects: NBP can suppress microglia-mediated neuroinflammation, a significant contributor to neurodegenerative processes. It achieves this by reducing the production of pro-inflammatory molecules, nitric oxide (NO), and reactive oxygen species (ROS) in activated microglia.[7]
-
Promote Neurogenesis: Studies have indicated that NBP can promote the proliferation, migration, and differentiation of neural stem cells (NSCs), suggesting a role in neural repair and regeneration.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (NBP) on neuronal cell viability and apoptosis in response to oxygen-glucose deprivation (OGD), a common in vitro model for ischemic stroke.
Table 1: Effect of NBP Pretreatment on PC12 Cell Viability after OGD
| NBP Concentration (μmol/L) | Cell Survival Rate (%) relative to Control |
| 0 (OGD only) | 79.3 ± 0.004 |
| 0.1 | 85.7 ± 0.010 |
| 1 | 92.6 ± 0.010 |
| 10 | 98.0 ± 0.007 |
| 100 | 95.6 ± 0.010 |
| (Data sourced from a study on PC12 neuronal cells subjected to 8 hours of OGD following a 24-hour pretreatment with NBP)[2] |
Table 2: Effect of NBP on Apoptosis and Caspase-3 Activity
| Treatment Group | Apoptosis Rate (%) | Caspase-3 Activity (relative to control) |
| Control | Baseline | 1.0 |
| OGD | Increased | Significantly Increased |
| NBP + OGD | Significantly Reduced vs. OGD | Significantly Reduced vs. OGD |
| (Qualitative summary based on findings that OGD induced apoptosis and increased caspase-3 activity, which was suppressed by NBP pretreatment)[2] |
Signaling Pathways and Experimental Workflow
The neuroprotective effects of NBP are mediated by complex signaling networks. The diagrams below, generated using the DOT language, illustrate a key signaling pathway influenced by NBP and a typical experimental workflow for its investigation in cell culture.
Caption: NBP activates the PI3K/Akt signaling pathway to promote cell survival.
Caption: A typical experimental workflow for evaluating NBP's neuroprotection.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are commonly used.
-
Culture Medium: For PC12 cells, use DMEM supplemented with 10% fetal bovine serum (FBS).[2] For SH-SY5Y cells, a suitable medium such as DMEM/F12 with 10% FBS is appropriate.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment Groups:
-
Control Group: Cells cultured in standard medium.
-
Injury Group: Cells subjected to the injury model (e.g., OGD).
-
NBP Group: Cells treated with NBP alone for the specified duration.
-
NBP + Injury Group: Cells pretreated with NBP for 24 hours, followed by the induction of injury.[2]
-
-
NBP Preparation: Prepare a stock solution of NBP in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium. Ensure the final solvent concentration does not affect cell viability.
Oxygen-Glucose Deprivation (OGD) Model
-
Wash the cultured cells three times with glucose-free DMEM.[2]
-
Incubate the cells in glucose-free DMEM in a hypoxic chamber or a tri-gas incubator with a controlled atmosphere (e.g., 94% N2, 5% CO2, 1% O2) for a specified duration (e.g., 8 hours).[2]
-
For reoxygenation (OGD/R model), replace the glucose-free medium with complete culture medium and return the cells to normoxic conditions (37°C, 5% CO2) for a designated period.
Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells according to the experimental design (as described in Protocol 1).
-
Following treatment, add a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
Apoptosis Detection (TUNEL Staining)
-
Grow and treat cells on coverslips or in chamber slides.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100 in sodium citrate).
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.
Western Blot Analysis
-
After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
These notes and protocols provide a foundational framework for investigating the neuroprotective effects of this compound in cell culture. Researchers can adapt these methods to their specific experimental questions and cellular models to further elucidate the therapeutic potential of this promising compound.
References
- 1. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From stroke to neurodegenerative diseases: The multi-target neuroprotective effects of 3-n-butylphthalide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of L-3-n-Butylphthalide Against H2O2-Induced Injury in Neural Stem Cells by Activation of PI3K/Akt and Mash1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dl-3-n-Butylphthalide Exerts Dopaminergic Neuroprotection Through Inhibition of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Activity of Phthalide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phthalides represent a class of compounds recognized for a variety of biological activities, including anti-inflammatory, neuroprotective, and anti-stroke properties.[1][2] Their potential as therapeutic agents stems from their ability to modulate key inflammatory pathways. While specific data on 3-Propylidenephthalide is limited in the available literature, this document provides a comprehensive overview of the in vitro anti-inflammatory activity of closely related and representative phthalide (B148349) derivatives. These notes and protocols are designed to serve as a guide for researchers investigating the anti-inflammatory effects of this compound class. The methodologies and findings presented are based on studies of various phthalide derivatives, which have been shown to suppress pro-inflammatory mediators in cellular models.[3][4]
Data Presentation: Anti-inflammatory Effects of Phthalide Derivatives
The following tables summarize the quantitative data on the inhibitory effects of representative phthalide derivatives on key inflammatory markers in vitro.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | Concentration | % Inhibition of NO | IC50 Value (µM) | Reference |
|---|---|---|---|---|---|
| Compound 9o¹ | RAW 264.7 | 10 µM | 95.23% | 0.76 | [3] |
| Compound 5a² | Bv.2 (microglia) | 10 µM | Strong Inhibition | Not Reported | [1][4] |
| Compound 5a² | RAW 264.7 | 10 µM | Strong Inhibition | Not Reported | [1][4] |
¹ 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1 (3H)-one ² 3-(2,4-dihydroxyphenyl)phthalide
Table 2: Modulation of Pro-inflammatory Cytokine mRNA Expression by Compound 5a² in LPS-Stimulated RAW 264.7 Cells
| Cytokine | Treatment | Concentration | % Decrease in mRNA Expression | Reference |
|---|---|---|---|---|
| Interleukin-1β (IL-1β) | LPS + Compound 5a | 10 µM | 71.38% | [1] |
| Interleukin-6 (IL-6) | LPS + Compound 5a | 10 µM | 82.64% | [1] |
| Tumor Necrosis Factor-α (TNF-α) | LPS + Compound 5a | 10 µM | No significant effect | [1] |
² 3-(2,4-dihydroxyphenyl)phthalide
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods used to evaluate the anti-inflammatory properties of phthalide derivatives.[1][3][5]
Protocol 1: Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Assessment of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with sodium nitrite. The percentage of inhibition is calculated relative to the LPS-only control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.[1]
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform real-time PCR using a suitable master mix (e.g., SYBR Green) and specific primers for target genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH or β-actin).
-
Typical cycling conditions: Initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the LPS-stimulated control group.
Protocol 4: Western Blot Analysis for Inflammatory Proteins
-
Cell Lysis: After cell treatment (as described in Protocol 3, but with a 24-hour LPS stimulation for protein expression), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control like β-actin.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the anti-inflammatory action of phthalide derivatives.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: Inhibition of the NF-κB signaling pathway by phthalide derivatives.
Caption: Blockade of the MAPK signaling pathway by phthalide derivatives.
References
- 1. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 3-Propylidenephthalide as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propylidenephthalide (CAS No. 17369-59-4) is a naturally occurring phthalide (B148349) found in various plants, notably in celery seed oil.[1][2] It is recognized for its characteristic celery-like aroma and is utilized as a flavoring agent and fragrance ingredient.[1] In the realm of scientific research and drug development, this compound serves as a valuable chemical standard for the identification and quantification of related phthalide compounds in various matrices. Its stability and well-characterized physicochemical properties make it a reliable reference material for analytical method development and validation.
These application notes provide detailed protocols for the use of this compound as a chemical standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with an overview of its potential biological significance.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a chemical standard is crucial for its proper handling, storage, and application in analytical methodologies.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Boiling Point | 170 °C at 12 mmHg | [3] |
| Melting Point | 5 °C | [3] |
| Density | 1.122 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.586 | [3] |
| Solubility | Soluble in ethanol (B145695) and oils; Insoluble in water. | [1] |
| Purity (as a standard) | ≥96% | [3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound. Method validation according to ICH guidelines is recommended to ensure accuracy, precision, and linearity.[4][5][6]
Objective: To provide a standardized HPLC method for the quantification of this compound and related phthalides in various samples.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard (≥96% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Methanol (B129727) (for sample preparation)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at 2-8 °C, protected from light.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Liquid Samples (e.g., essential oils): Dilute the sample with methanol to bring the expected concentration of this compound within the calibration range.
-
Solid Samples (e.g., plant extracts): Extract a known weight of the sample with methanol using sonication or another appropriate extraction technique. Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Water (with 0.1% phosphoric acid or formic acid). A gradient elution may be necessary for complex samples. A suggested starting point is a gradient of 40-60% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
Run Time: Approximately 25 minutes
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Caption: Workflow for GC analysis using this compound as a standard.
Biological Activity and Signaling Pathways
While direct studies on the specific signaling pathways modulated by this compound are limited, research on the broader class of phthalide derivatives suggests potential anti-inflammatory and neuroprotective activities. [2][7]These effects are often associated with the modulation of key inflammatory and cellular stress response pathways.
Potential Signaling Pathways Modulated by Phthalide Derivatives:
-
NF-κB/MAPK Signaling Pathway: Phthalide derivatives have been shown to exert anti-inflammatory effects by potentially inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. [7]These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
-
Nrf2/HO-1 Signaling Pathway: Some phthalides may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. [7]This pathway is a critical cellular defense mechanism against oxidative stress.
-
TLR4 Signaling Pathway: There is evidence that certain phthalide derivatives can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and inflammation. [8] Generalized Signaling Pathway for Phthalide Derivatives:
Caption: Potential signaling pathways modulated by phthalide derivatives.
Note: The diagram illustrates general pathways associated with phthalide derivatives. The specific interactions and efficacy of this compound within these pathways require further investigation.
Conclusion
This compound is a well-characterized compound that serves as a reliable chemical standard for analytical applications. The detailed HPLC and GC protocols provided herein offer a starting point for the development of validated analytical methods for the quantification of this and related phthalide compounds. Furthermore, the potential biological activities of phthalides, including anti-inflammatory and neuroprotective effects, suggest that this compound could be a valuable tool in drug discovery and development research. Further studies are warranted to fully elucidate the specific molecular mechanisms of this compound.
References
- 1. 3-propylidene phthalide [thegoodscentscompany.com]
- 2. Gas Chromatography- Mass Spectrometry Analysis of Phthalide Composition of Celery oil from Apium graveolens L. cultivated in Nigeria. | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 3. mdpi.com [mdpi.com]
- 4. tpcj.org [tpcj.org]
- 5. longdom.org [longdom.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2/HO-1 by Peptide YD1 Attenuates Inflammatory Symptoms through Suppression of TLR4/MYyD88/NF-κB Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of 3-Propylidenephthalide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-Propylidenephthalide. This method is suitable for routine analysis, quality control, and stability testing of this compound in various sample matrices.
Introduction
This compound is a naturally occurring phthalide (B148349) found in plants of the Apiaceae family, such as Ligusticum chuanxiong. It is also used as a fragrance ingredient in cosmetics and is of interest for its potential pharmacological activities. Accurate and reliable analytical methods are crucial for the quality control of raw materials, finished products, and for conducting pharmacokinetic and stability studies. This application note describes a robust reverse-phase HPLC method for the determination of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 343 to 347 °F at 15 mmHg | [1] |
| Solubility | Insoluble in water | [1] |
Experimental Protocol: HPLC-UV Method
This protocol outlines the steps for the quantification of this compound using a reverse-phase HPLC method with UV detection.
3.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Newcrom R1 HPLC column (or equivalent C18 column).
-
Chemicals:
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[2]
-
3.2. Chromatographic Conditions
The optimized chromatographic conditions for the analysis are detailed in Table 2.
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Newcrom R1 (or equivalent C18, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid[2] |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (based on typical phthalide UV absorption) |
| Run Time | 10 minutes |
3.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a cream formulation, an extraction with acetonitrile can be performed.[3]
3.4. Method Validation Parameters
A summary of the validation parameters for a similar LC-MS/MS method is provided in Table 3, which can serve as a benchmark for the HPLC-UV method validation.
Table 3: Summary of Method Validation Data (LC-MS/MS)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
| Stability in Receptor Fluid (50% ethanol (B145695) at 32°C) | Stable for up to 24 hours[3] |
Data adapted from a study on dermal absorption of Propylidene phthalide using LC-MS/MS.[3]
Experimental Workflow
The overall workflow for the analytical method is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Stability-Indicating Nature of the Method
To establish the stability-indicating nature of this method, forced degradation studies should be conducted. This involves subjecting a solution of this compound to various stress conditions, such as:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
The developed HPLC method should be able to resolve the peak of intact this compound from any degradation products that are formed.
Conclusion
The described HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is suitable for use in quality control and research settings. For regulatory submissions, a full method validation according to ICH guidelines should be performed to demonstrate its suitability for its intended purpose.
References
- 1. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Analytical method development and percutaneous absorption of propylidene phthalide, a cosmetic ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 3-Propylidenephthalide from Traditional Chinese Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propylidenephthalide is a bioactive phthalide (B148349) found in several traditional Chinese medicinal herbs, most notably Ligusticum chuanxiong (Chuanxiong). Phthalides from this plant, including the closely related and more abundant isomer 3-butylidenephthalide (B1668125), are recognized for their potential therapeutic effects, including neuroprotective, anti-inflammatory, and anti-cancer activities. These application notes provide a comprehensive overview of the extraction, isolation, and quantification of this compound and its related compounds, along with insights into its molecular mechanism of action.
Note on available data: Quantitative research has predominantly focused on 3-butylidenephthalide as a key marker for the quality control of Ligusticum chuanxiong extracts. While this compound is also present, specific yield data for this compound is limited. The following data for 3-butylidenephthalide is presented as a close proxy for the extraction behavior of this compound.
Data Presentation: Comparison of Extraction Methods
The efficiency of extracting phthalides from Ligusticum chuanxiong is highly dependent on the chosen method and solvent. Below is a summary of findings from comparative studies.
Table 1: Quantitative Comparison of Extraction Methods for Phthalides
| Extraction Method | Key Parameters | Total Yield of 3-n-Butylidenephthalide and Ligustilide (B1675387) (mg/g of raw material) | Oil Yield (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Solid-liquid ratio: 1:12, Temperature: 55°C, Time: 40 min | Highest Content | - | [1] |
| Supercritical Fluid Extraction (SFE) | Temperature: 40°C, Pressure: 20 MPa, Time: 1 h | Lower than UAE | Highest (e.g., 7.3%) | [1] |
| Hydro-Distillation Extraction (HDE) | - | Lower than UAE | - | [1] |
Data from a study optimizing extraction of 3-butylidenephthalide and ligustilide from Chuanxiong Rhizoma.[1]
Table 2: Qualitative Comparison of Extraction Solvents
| Solvent | Relative Extraction Efficiency for Phthalides | Remarks |
| Ethanol (B145695) | High | Considered one of the most suitable solvents. |
| Methanol | High | Comparable to ethanol in extraction efficiency. |
| Ethyl Acetate (B1210297) | Moderate | Lower extraction ratio for some phthalides. |
| Water | Low | Results in a different component profile. |
| Petroleum Ether | Low | Low extraction efficiency for the target compounds. |
Experimental Protocols
Protocol 1: General Extraction of Phthalides using 60% Ethanol
This protocol describes a common method for the initial extraction and partitioning of phthalides from Ligusticum chuanxiong.
1. Materials and Equipment:
-
Dried and powdered rhizome of Ligusticum chuanxiong
-
60% Ethanol
-
Ethyl acetate
-
n-Butanol
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
2. Procedure:
- Macerate the dried, powdered rhizome of L. chuanxiong (e.g., 1 kg) with 60% ethanol at a 1:10 solid-to-liquid ratio (w/v).
- Perform the extraction twice, each time for 2 hours with constant stirring.
- Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Suspend the crude extract in deionized water and partition successively with ethyl acetate and n-butanol.
- Collect the ethyl acetate fraction, which will be enriched with phthalides.
- Concentrate the ethyl acetate fraction to dryness for further purification.
Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) for Phthalide Enrichment
This protocol is optimized for achieving a high yield of 3-butylidenephthalide and ligustilide.[1]
1. Materials and Equipment:
-
Dried and pulverized (50 mesh) rhizome of Ligusticum chuanxiong
-
Ultrasonic bath
-
Volumetric flasks
-
0.22-μm syringe filter
2. Procedure:
- Weigh a precise amount of the pulverized L. chuanxiong rhizome.
- Add hexane at a solid-to-liquid ratio of 1:12 (g/mL).
- Place the mixture in an ultrasonic bath at 55°C for 40 minutes.[1]
- After extraction, filter the solution.
- The resulting hexane extract is ready for quantification or further purification.
Protocol 3: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the isolation of individual phthalides from the enriched extract.
1. Materials and Equipment:
-
Concentrated ethyl acetate extract from Protocol 1
-
Silica (B1680970) gel (200-300 mesh)
-
Sephadex LH-20
-
Octadecyl silane (B1218182) (ODS)
-
Chromatography columns
-
Solvents for elution (e.g., cyclohexane (B81311), ethyl acetate, methanol, water)
-
Preparative/Semi-preparative High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
- Subject the concentrated ethyl acetate extract to silica gel column chromatography.
- Elute the column with a gradient of cyclohexane and ethyl acetate.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.
- Pool fractions containing the compounds of interest.
- Further purify the pooled fractions using ODS and/or Sephadex LH-20 column chromatography with methanol-water gradients.
- For final purification to obtain high-purity this compound, utilize preparative or semi-preparative HPLC.
Protocol 4: Quantification of Phthalides by GC-MS
This protocol is suitable for the quantitative analysis of volatile phthalides like 3-butylidenephthalide.[1]
1. Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with an Agilent 5977B mass spectrometer or equivalent.[1]
-
Column: HP-5MS capillary column (or equivalent).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of phthalides (e.g., initial temperature of 60°C, ramp to 280°C).
-
MS Detection: Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
2. Standard and Sample Preparation:
- Prepare a stock solution of 3-butylidenephthalide standard of known concentration in hexane.
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare the sample extract (e.g., from Protocol 2) by dissolving a known amount in hexane and filtering through a 0.22-μm membrane.
- Inject 1.0 µL of the prepared standards and samples for analysis.[1]
3. Data Analysis:
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of 3-butylidenephthalide in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway of n-Butylidenephthalide
The molecular mechanism of this compound is not fully elucidated. However, studies on the structurally similar n-butylidenephthalide have shown that it can induce apoptosis in cancer cells through the intrinsic pathway and modulate autophagy via the mTOR signaling pathway.
Caption: Signaling pathway of n-butylidenephthalide inducing autophagy and apoptosis.
References
Application Notes and Protocols for the Enantioselective Synthesis of 3-Propylidenephthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, protocol for the enantioselective synthesis of 3-propylidenephthalide, a valuable fragrance and flavor agent, and a potential pharmacophore. As no direct literature precedent for the enantioselective synthesis of this specific molecule exists, the proposed methodology is based on an adaptation of the first reported catalytic enantioselective intramolecular Wittig reaction. This approach utilizes a chiral phosphine (B1218219) catalyst to induce asymmetry in the final cyclization step. These notes offer a comprehensive guide, including the synthesis of the required precursor, a detailed experimental protocol for the key asymmetric transformation, and expected outcomes based on analogous reactions.
Introduction
This compound is an unsaturated lactone belonging to the phthalide (B148349) class of compounds, which are known for their diverse biological activities. The exocyclic double bond in this compound introduces the possibility of E/Z isomerism and, upon selective reduction or functionalization, can lead to chiral centers. An enantioselective synthesis would provide access to optically pure isomers, which is of significant interest for pharmacological studies and for the development of new chiral synthons. The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and its asymmetric variant, particularly in an intramolecular fashion, presents a promising strategy for the construction of chiral cyclic compounds like this compound.
Proposed Synthetic Strategy
The proposed synthetic route commences with the preparation of a key precursor, a ylide generated from a phosphonium (B103445) salt, which is designed to undergo an intramolecular Wittig reaction. The enantioselectivity is introduced in the final cyclization step through the use of a chiral phosphine catalyst.
Figure 1: Proposed workflow for the enantioselective synthesis of this compound.
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity and used as received from commercial suppliers. Microwave-assisted reactions should be performed in a dedicated microwave reactor.
Protocol 1: Synthesis of (2-(Methoxycarbonyl)phenyl)propyltriphenylphosphonium bromide (Wittig Precursor)
-
Step 1: Grignard Reaction. To a solution of methyl 2-formylbenzoate (1.0 eq) in anhydrous THF at 0 °C, add ethylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to afford methyl 2-(1-hydroxypropyl)benzoate, which can be used in the next step without further purification.
-
Step 2: Bromination. Dissolve the crude methyl 2-(1-hydroxypropyl)benzoate (1.0 eq) in anhydrous CH2Cl2 at 0 °C. Add phosphorus tribromide (PBr3, 0.5 eq) dropwise. Stir the reaction mixture at room temperature for 4 hours. Carefully pour the reaction mixture into ice-water and extract with CH2Cl2. The organic layer is washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, and concentrated to give crude methyl 2-(1-bromopropyl)benzoate.
-
Step 3: Phosphonium Salt Formation. To a solution of the crude methyl 2-(1-bromopropyl)benzoate (1.0 eq) in anhydrous toluene, add triphenylphosphine (B44618) (PPh3, 1.2 eq). Heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, and collect the resulting precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield (2-(methoxycarbonyl)phenyl)propyltriphenylphosphonium bromide.
Protocol 2: Enantioselective Intramolecular Wittig Reaction
This protocol is adapted from the first reported catalytic enantioselective Wittig reaction by Werner and co-workers.[1][2]
-
Reaction Setup: In a microwave vial, combine the phosphonium salt precursor (1.0 eq), the chiral phosphine catalyst (e.g., (S,S)-Me-DuPhos, 0.1 eq), and a reducing agent for the phosphine oxide (e.g., phenylsilane, 1.5 eq).
-
Solvent and Base Precursor: Add anhydrous solvent (e.g., THF) and a base precursor (e.g., butylene oxide, 2.0 eq).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-140 °C) for a specified time (e.g., 30-60 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to isolate the enantioenriched this compound. The E/Z ratio can be determined by 1H NMR spectroscopy, and the enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Quantitative Data
As this is a proposed synthesis, no direct quantitative data for the enantioselective synthesis of this compound is available. The following table summarizes the results from the analogous intramolecular Wittig reaction reported by Werner et al., which can be considered as an expected outcome for the proposed protocol.[1][2]
| Catalyst | Substrate | Yield (%) | ee (%) |
| (S,S)-Me-DuPhos | 2-(2-oxo-2-phenylethyl)benzoylphosphonium salt | 39 | 62 |
Note: The yield and enantioselectivity are highly dependent on the substrate, catalyst, and reaction conditions. Optimization of these parameters will be crucial for achieving high efficiency and stereocontrol in the synthesis of this compound.
Catalytic Cycle
The proposed catalytic cycle for the enantioselective intramolecular Wittig reaction is depicted below. The chiral phosphine catalyst is regenerated in situ through the reduction of the corresponding phosphine oxide by a silane (B1218182) reducing agent.
Figure 2: Proposed catalytic cycle for the enantioselective intramolecular Wittig reaction.
Conclusion and Future Perspectives
The application notes presented here outline a plausible and scientifically grounded, yet theoretical, approach for the enantioselective synthesis of this compound. The proposed method, based on a catalytic asymmetric intramolecular Wittig reaction, provides a clear roadmap for researchers aiming to synthesize this and related chiral phthalide derivatives.
Significant experimental work will be required to optimize the reaction conditions, including the choice of chiral phosphine catalyst, base, solvent, and temperature, to achieve high yields and enantioselectivities. The exploration of more recently developed chiral phosphines and organocatalysts could lead to significant improvements over the initial results reported for analogous systems. Successful implementation of this strategy will not only provide access to valuable enantioenriched molecules for various applications but also contribute to the broader field of asymmetric catalysis.
References
Application Notes & Protocols: Investigating the Mechanism of Action of 3-Propylidenephthalide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Propylidenephthalide is an organic compound primarily utilized as a fragrance and flavoring agent.[1][2] Structurally, it belongs to the phthalide (B148349) class of compounds, which are characterized by a 1(3H)-isobenzofuranone core.[3] While research directly focused on the pharmacological mechanism of action of this compound is limited, numerous studies on structurally similar phthalides, such as n-butylphthalide (NBP) and n-butylidenephthalide (BLP), have revealed significant biological activities. These related compounds exhibit potent anti-cancer, neuroprotective, and anti-inflammatory properties, suggesting that this compound may hold similar therapeutic potential.[3][4][5][6]
These application notes provide a framework for investigating the mechanism of action of this compound, drawing upon the established activities of related phthalides. The protocols detailed below outline key experiments to assess its effects on cell viability, apoptosis, cell migration, and major signaling pathways.
Potential Mechanisms of Action
Based on studies of analogous phthalides, the potential mechanisms of action for this compound likely involve the modulation of critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
-
Anti-Cancer and Anti-Proliferative Effects: Phthalides such as n-butylidenephthalide (BLP) have been shown to suppress the growth of cancer cells in a dose-dependent manner.[6] This anti-proliferative effect is often linked to the induction of apoptosis and cell cycle arrest.[5]
-
Induction of Apoptosis: A key mechanism for the anti-cancer effects of related phthalides is the induction of programmed cell death, or apoptosis. This process involves the activation of a cascade of enzymes called caspases, particularly the effector caspase-3, which orchestrates the dismantling of the cell.[6][7] The apoptotic process can be triggered via intrinsic (mitochondrial) or extrinsic pathways, often involving the regulation of Bcl-2 family proteins.[8][9]
-
Modulation of PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation.[10][11][12] Structurally similar compounds have demonstrated the ability to inhibit this pathway.[3][8] Inhibition of PI3K/Akt signaling can lead to decreased phosphorylation of downstream targets, ultimately promoting apoptosis and reducing cell viability.[13]
-
Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like ERK, JNK, and p38, plays a pivotal role in transmitting extracellular signals to regulate cell proliferation, differentiation, and apoptosis.[14][15] Phthalides have been shown to inactivate pro-survival MAPK pathways, contributing to their anti-tumor effects.[3]
Quantitative Data Summary
The following table summarizes quantitative data from studies on phthalides structurally related to this compound, providing a reference for expected potency in preliminary experiments.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| n-Butylidenephthalide (BLP) | MDA-MB-231 (Breast Cancer) | MTT Assay (48h) | 46.7 µg/mL | [6] |
| n-Butylidenephthalide (BLP) | MCF-7 (Breast Cancer) | MTT Assay (48h) | 77.4 µg/mL | [6] |
| n-Butylidenephthalide (BLP) | HT-29 (Colon Cancer) | [3H] Thymidine Assay | 236.90 µM | [5] |
| Senkyunolide A (SKA) | HT-29 (Colon Cancer) | [3H] Thymidine Assay | 54.17 µM | [5] |
| Z-Ligustilide (LGT) | HT-29 (Colon Cancer) | [3H] Thymidine Assay | 60.63 µM | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell line (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions (or vehicle control - medium with 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Apoptosis Detection via Caspase-3 Activity Assay
Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[7] A specific caspase-3 substrate is labeled with a fluorophore (e.g., AFC) or a chromophore (e.g., pNA). Upon cleavage by active caspase-3, the reporter molecule is released, and its signal can be measured.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)
-
This compound
-
Human cancer cell line
-
6-well or 12-well cell culture plates
-
Microcentrifuge
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
Cell Lysis: Harvest both adherent and floating cells. Wash with cold PBS and centrifuge.
-
Resuspend the cell pellet in the provided chilled lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Caspase Assay: In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add the reaction buffer and the caspase-3 substrate to each well as per the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Data Analysis: Normalize the readings to the protein concentration. Express the caspase-3 activity as a fold change relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This protocol aims to measure the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways (e.g., Akt, p-Akt, ERK, p-ERK) to determine if this compound modulates their activity.
Materials:
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells grown in 6-well or 10 cm plates with this compound as described previously.
-
Wash cells with cold PBS and lyse them using RIPA buffer containing inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling with Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with other antibodies (e.g., for total protein or a loading control like β-actin).
Data Analysis: Perform densitometry analysis on the protein bands using imaging software. Normalize the intensity of phosphorylated proteins to their total protein counterparts. Compare the levels of protein expression/phosphorylation in treated samples to the vehicle control.
Visualizations
Caption: Proposed signaling pathway for this compound's anti-cancer activity.
Caption: Experimental workflow for mechanism of action studies.
Caption: Logical relationships between key experimental assays.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. femaflavor.org [femaflavor.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Induction of ROS-dependent apoptotic cell death by platycodin D in human prostate cancer PC3 cells [jomh.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of 3-Propylidenephthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propylidenephthalide is a naturally occurring phthalide (B148349) found in plants of the Apiaceae family, such as Ligusticum porteri (Osha) and Angelica sinensis. Phthalides are recognized for a variety of biological activities, including neuroprotective and anti-inflammatory effects, which are often linked to their antioxidant properties.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases.[3][4] Therefore, the evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development.
These application notes provide detailed protocols for three widely used in vitro antioxidant activity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Data Presentation
Currently, there is a lack of specific published data on the antioxidant activity of this compound as measured by DPPH, ABTS, and FRAP assays. However, to illustrate how such data would be presented, the following tables summarize the antioxidant activities of the structurally similar and biologically relevant compound, (Z)-Ligustilide, also found in Angelica sinensis.
Table 1: Antioxidant Activity of (Z)-Ligustilide (Illustrative Example)
| Assay | IC50 / Value | Reference Compound | Reference IC50 / Value |
| H₂O₂-induced injury in PC12 cells | IC50: 0.55 µM | - | - |
Data presented for (Z)-Ligustilide is for illustrative purposes to demonstrate data presentation format.[5]
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.[6][7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in an amber bottle or wrapped in aluminum foil to protect it from light.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in methanol or another suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare a stock solution of the positive control (e.g., Ascorbic acid) and a series of dilutions in the same manner.
-
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the sample or standard dilutions.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the respective sample/standard dilution and 100 µL of the solvent (without DPPH).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant produces a colorless form of ABTS. The decrease in absorbance is measured at 734 nm.[8][9]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.
-
-
Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a stock solution of the positive control (e.g., Trolox) and a series of dilutions.
-
-
Assay:
-
To each well of a 96-well plate, add 20 µL of the sample or standard dilutions.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample with that of a Trolox standard curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[6][8]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Positive control (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
-
Water bath (37°C)
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C in a water bath before use.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a standard curve using a series of dilutions of FeSO₄·7H₂O or Trolox.
-
-
Assay:
-
To each well of a 96-well plate, add 20 µL of the sample or standard dilutions.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation: The antioxidant capacity of the sample is determined from the standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualization
Experimental Workflow
Caption: General workflow for in vitro antioxidant activity assays.
Putative Signaling Pathway
Based on studies of the related compound butylphthalide, this compound may exert its antioxidant effects by modulating the Akt/Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.
Caption: Putative antioxidant signaling pathway of this compound.
References
- 1. This compound | 17369-59-4 | Benchchem [benchchem.com]
- 2. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant Properties of cis-Z,Z'-3a.7a',7a.3a'-Dihydroxy- ligustilide on Human Umbilical Vein Endothelial Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. mdpi.com [mdpi.com]
- 8. pub.h-brs.de [pub.h-brs.de]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Propylidenephthalide Synthesis
Welcome to the technical support center for the synthesis of 3-Propylidenephthalide. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed experimental protocols and data to optimize your reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is commonly synthesized via two primary routes: the Wittig reaction (and its variations like the Horner-Wadsworth-Emmons reaction) and the Grignard reaction. The Wittig-type reactions involve the reaction of phthalic anhydride (B1165640) with a phosphorus ylide. The Grignard reaction utilizes the addition of a propyl magnesium halide to phthalic anhydride.
Q2: My Wittig reaction yield is low. What are the potential causes?
A2: Low yields in the Wittig reaction can stem from several factors:
-
Inactive Ylide: The phosphorus ylide is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The base used to generate the ylide (e.g., n-butyllithium, sodium hydride) should be fresh and of high quality.
-
Incorrect Stoichiometry: An improper ratio of phthalic anhydride to the ylide can lead to incomplete reaction or side product formation.
-
Reaction Temperature: The temperature for ylide formation and the subsequent reaction with the anhydride are critical. Ylide generation is often performed at low temperatures, while the reaction with the anhydride may require warming.
-
Solvent Choice: The polarity and aprotic nature of the solvent are important. Anhydrous THF or diethyl ether are commonly used.
Q3: I am observing the formation of a significant amount of triphenylphosphine (B44618) oxide in my Wittig reaction product. How can I easily remove it?
A3: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove completely. Several methods can be employed for its removal:
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can effectively separate it from the more soluble triphenylphosphine oxide.
-
Column Chromatography: This is a very effective method for separating this compound from triphenylphosphine oxide. A silica (B1680970) gel column with a non-polar to moderately polar eluent system (e.g., hexane (B92381)/ethyl acetate) is typically used.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of a non-polar solvent like hexane or a mixture of diethyl ether and hexane, while the product remains in solution.
Q4: In the Grignard synthesis, I am getting a mixture of products instead of the desired this compound. Why is this happening?
A4: The reaction of a Grignard reagent with phthalic anhydride can be complex. The initial product is a keto-acid, which can then react with a second equivalent of the Grignard reagent to form a diol. This diol can then undergo cyclization to form a phthalide (B148349) derivative, but not necessarily the desired this compound. To favor the formation of the keto-acid intermediate, it is crucial to use a 1:1 stoichiometry of the Grignard reagent to phthalic anhydride and to perform the reaction at a low temperature. The subsequent dehydration of the intermediate to form the exocyclic double bond may require specific acidic conditions.
Troubleshooting Guides
Wittig Reaction Route
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive ylide due to moisture or air exposure. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Perform the reaction under a strict inert atmosphere (nitrogen or argon). |
| Poor quality of the base used for ylide generation. | Use freshly opened or titrated n-butyllithium or fresh, dry sodium hydride. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the starting material is still present, consider increasing the reaction time or gently warming the reaction mixture. | |
| Formation of multiple spots on TLC, indicating side products | Ylide decomposition. | Prepare and use the ylide immediately. Avoid prolonged storage. |
| Reaction with atmospheric carbon dioxide. | Maintain a positive pressure of inert gas throughout the experiment. | |
| Difficulty in purifying the product from triphenylphosphine oxide | Co-elution during column chromatography. | Optimize the eluent system for column chromatography. A gradient elution may be necessary. |
| Product is an oil, making crystallization difficult. | Consider converting the triphenylphosphine oxide to a more easily separable derivative or use precipitation techniques. |
Grignard Reaction Route
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Reaction of the intermediate keto-acid with a second equivalent of the Grignard reagent. | Use a 1:1 molar ratio of Grignard reagent to phthalic anhydride. Add the Grignard reagent slowly to a solution of the anhydride at a low temperature (e.g., 0 °C or below). |
| Quenching of the Grignard reagent by moisture. | Use anhydrous solvents and flame-dried glassware. Conduct the reaction under an inert atmosphere. | |
| Formation of a di-substituted phthalide derivative | Excess Grignard reagent. | Carefully control the stoichiometry of the reagents. |
| Incomplete dehydration of the intermediate alcohol | Inappropriate acidic conditions for dehydration. | After quenching the reaction, treat the crude product with a mild acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is a general method based on the known reactivity of stabilized phosphorus ylides with cyclic anhydrides.
Step 1: Preparation of the Phosphonium Salt
-
To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene (B28343), add 1-bromopropane (B46711) (1.0 eq).
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and collect the precipitated propyltriphenylphosphonium bromide by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Step 2: Generation of the Ylide and Reaction with Phthalic Anhydride
-
Suspend the propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.0 eq) dropwise. The formation of the orange-red ylide should be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of phthalic anhydride (1.2 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (B1210297), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol is a general method and requires careful control of stoichiometry and reaction conditions.
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction.
-
Once the reaction has started, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Phthalic Anhydride
-
In a separate flame-dried flask, dissolve phthalic anhydride (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add the prepared propylmagnesium bromide solution to the phthalic anhydride solution via a cannula, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, likely a hydroxy-lactone intermediate, can be dehydrated by dissolving it in toluene with a catalytic amount of p-toluenesulfonic acid and refluxing with a Dean-Stark trap to remove water.
-
After dehydration is complete (monitored by TLC), wash the reaction mixture with a saturated sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Data Presentation
Table 1: Effect of Base on Wittig Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi | THF | 0 to rt | 16 | 65-75 |
| 2 | NaH | THF/DMSO | rt | 24 | 50-60 |
| 3 | t-BuOK | THF | 0 to rt | 18 | 60-70 |
Yields are approximate and can vary based on specific reaction conditions and purification methods.
Table 2: Effect of Grignard Reagent Stoichiometry on Product Distribution
| Entry | Molar Ratio (Grignard:Anhydride) | Major Product |
| 1 | 1:1 | 3-Hydroxy-3-propylisobenzofuran-1(3H)-one |
| 2 | 2:1 | 1-(2-(1-hydroxybutyl)phenyl)-1-propan-1-one |
Product distribution is highly dependent on reaction conditions.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
Navigating the Challenges of E/Z Isomer Separation for 3-Propylidenephthalide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful separation of E/Z isomers of 3-Propylidenephthalide is a critical step in its analysis and purification, yet it presents notable challenges due to the potential for co-elution and on-column interconversion. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic separation of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound E/Z isomers difficult?
A1: The separation of E/Z isomers of this compound can be challenging due to their similar physicochemical properties, which often leads to co-elution in standard chromatographic systems. Furthermore, the double bond responsible for the isomerism can be susceptible to isomerization under certain conditions, such as exposure to light, heat, or specific solvents, potentially leading to an inaccurate representation of the isomeric ratio in the original sample.[1]
Q2: What is the most common chromatographic technique for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of this compound and its isomers.[2] Reverse-phase HPLC is a common starting point, often employing C18 columns.[2] However, achieving baseline separation of the E/Z isomers may require optimization of the stationary phase, mobile phase, and other chromatographic parameters.
Q3: Can the isomers interconvert during the analysis?
A3: Yes, E/Z isomers of compounds with exocyclic double bonds, such as this compound, can be prone to interconversion.[3] This can be influenced by factors like the solvent composition, pH, temperature, and exposure to UV light from the detector lamp. It is crucial to assess the stability of the isomers under the analytical conditions to ensure accurate quantification.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the separation of this compound E/Z isomers.
Problem 1: Poor or No Separation of E/Z Isomers (Co-elution)
Symptoms:
-
A single, broad, or asymmetrical peak is observed instead of two distinct peaks for the E and Z isomers.
-
Peak purity analysis by a photodiode array (PDA) detector indicates the presence of more than one component within the peak.[4][5]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | 1. Switch to a Polar-Embedded Column: Consider using a reverse-phase column with a polar-embedded group (e.g., amide, carbamate). These columns can offer different selectivity for isomers compared to standard C18 phases. 2. Try a Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-based stationary phase can sometimes improve the resolution of geometric isomers. 3. Consider Silver-Impregnated Silica (B1680970): For challenging separations, silica gel impregnated with silver nitrate (B79036) can be used. The silver ions interact differently with the pi-electrons of the double bonds in the E and Z isomers, often leading to enhanced separation.[3] This is more common in normal-phase or argentation chromatography. |
| Suboptimal Mobile Phase Composition | 1. Optimize Organic Modifier: If using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity. 2. Adjust Mobile Phase Strength: Vary the ratio of the organic modifier to the aqueous phase. A weaker mobile phase (higher aqueous content) will increase retention times and may improve resolution. 3. Modify pH (with caution): While this compound is neutral, small pH adjustments to the mobile phase (e.g., with formic or phosphoric acid) can sometimes influence peak shape and resolution by affecting the silanol (B1196071) activity of the stationary phase.[2] |
| Inappropriate Temperature | Vary the Column Temperature: Analyze samples at different column temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures often increase resolution for isomers but may also increase backpressure. Conversely, higher temperatures can decrease viscosity and improve efficiency, but may also lead to on-column isomerization. |
Problem 2: Peak Tailing
Symptoms:
-
The backside of the peak is elongated, leading to poor peak shape and inaccurate integration.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silica | 1. Use a Low-Silanol Activity Column: Employ a column specifically designed to have minimal residual silanol groups.[2] 2. Add a Mobile Phase Modifier: A small amount of a weak acid, like 0.1% formic acid or phosphoric acid, can help to suppress the ionization of residual silanols and improve peak shape.[2] |
| Column Overload | Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves. |
Problem 3: Isomerization During Analysis
Symptoms:
-
Inconsistent peak area ratios between injections of the same sample.
-
Appearance of a third, unexpected peak or a distorted peak shape that changes over time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Photoisomerization | 1. Use a UV Filter: If your detector allows, use a filter to block shorter UV wavelengths that may induce isomerization. 2. Protect Sample from Light: Prepare and store samples in amber vials or protect them from ambient light before injection. |
| Solvent-Induced Isomerization | Evaluate Different Solvents: If isomerization is suspected, investigate the stability of the isomers in different solvents. For example, prepare standards in various solvents (e.g., acetonitrile, methanol, ethanol) and monitor the E/Z ratio over time by NMR or a validated HPLC method. |
| Temperature-Induced Isomerization | Lower the Column and Autosampler Temperature: Running the separation at a lower temperature can help to minimize thermally induced isomerization. |
Experimental Protocols
While a universally optimized method does not exist, the following provides a starting point for the analytical and preparative separation of this compound E/Z isomers.
Analytical HPLC Method Development
This workflow is designed to systematically optimize the separation of the E/Z isomers.
References
Common side products in the synthesis of 3-Propylidenephthalide
Welcome to the technical support center for the synthesis of 3-Propylidenephthalide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are the Perkin reaction and the Wittig reaction. The Perkin reaction involves the condensation of phthalic anhydride (B1165640) with propanoic anhydride in the presence of a weak base. The Wittig reaction utilizes the reaction of a propylidenephosphorane (a Wittig reagent) with phthalic anhydride.
Q2: What are the expected E/Z isomers of this compound, and how can they be controlled?
A2: this compound can exist as two geometric isomers: the (E)-isomer and the (Z)-isomer. The stereochemical outcome of the synthesis is highly dependent on the chosen reaction conditions, particularly for the Wittig reaction. Stabilized Wittig reagents tend to favor the formation of the (E)-isomer, while non-stabilized ylides generally yield the (Z)-isomer. Careful selection of the Wittig reagent and reaction conditions is crucial for controlling the isomeric ratio.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in the synthesis of this compound can stem from several factors. Common issues include incomplete reaction, degradation of starting materials or product, and the formation of side products. Specific causes can be related to moisture in the reaction, improper reaction temperature, incorrect stoichiometry of reagents, or inefficient purification methods. Please refer to the troubleshooting guides below for more specific solutions.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials (TLC/LC-MS analysis) | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint. |
| Poor quality of reagents. | Ensure all reagents, especially the anhydride and any bases, are pure and dry. Anhydrous conditions are critical for many organometallic reactions like the Wittig reaction. | |
| Inefficient base in the Perkin reaction. | Consider using a stronger base or a different base altogether. The choice of base can significantly impact the reaction rate and yield. | |
| Formation of a significant amount of a polar baseline material on TLC | Hydrolysis of phthalic anhydride. | Phthalic anhydride is sensitive to moisture and can hydrolyze to phthalic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Presence of multiple unidentified spots on TLC | Formation of various side products. | Refer to the "Common Side Products" section below to identify potential byproducts. Adjusting reaction conditions such as temperature, reaction time, and stoichiometry may help minimize their formation. |
| Product loss during workup and purification | Inefficient extraction. | Optimize the extraction procedure by adjusting the pH of the aqueous layer and using an appropriate organic solvent. |
| Degradation on silica (B1680970) gel. | This compound may be sensitive to acidic silica gel. Consider using neutral or deactivated silica gel for column chromatography. |
Identification of Common Side Products
| Side Product | Formation Pathway | Identification | Prevention/Removal |
| Phthalic Acid | Hydrolysis of phthalic anhydride. | Can be identified by its higher polarity on TLC compared to the product. It is soluble in basic aqueous solutions. | Use anhydrous reagents and solvents. Can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during workup. |
| Triphenylphosphine oxide | Byproduct of the Wittig reaction. | A high-melting point solid that is often visible in the crude NMR spectrum. | Can be challenging to remove completely by chromatography alone. Precipitation from a non-polar solvent or specific purification techniques for its removal might be necessary. |
| (Z)-3-Propylidenephthalide or (E)-3-Propylidenephthalide | Isomerization of the desired product. | Can be identified by NMR spectroscopy, where the chemical shifts of the vinylic proton will differ between the two isomers. | The isomeric ratio is often determined by the reaction conditions. Isomerization can sometimes be induced by heat or acid/base catalysis. Careful control of the reaction and purification conditions is key. |
| 2-Propionylbenzoic acid | Incomplete cyclization in a Perkin-like reaction. | Can be identified by spectroscopic methods (NMR, IR) showing both a carboxylic acid and a ketone functionality. | Driving the reaction to completion by increasing the temperature or reaction time might reduce its formation. |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Materials:
-
Phthalic anhydride
-
Propyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Wittig Reagent (Ylide): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, during which the characteristic orange to red color of the ylide should develop.
-
Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve phthalic anhydride in anhydrous THF. Cool this solution to 0 °C. Slowly add the prepared ylide solution to the phthalic anhydride solution via a cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the (E) and (Z) isomers of this compound.
Visualizations
Below are diagrams illustrating the key reaction pathways and potential side reactions.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Potential side reactions in the Perkin synthesis of this compound.
Improving HPLC peak shape for phthalide analysis
Welcome to the technical support center for phthalide (B148349) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to HPLC peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is good peak shape important in HPLC analysis?
Good peak shape, ideally a sharp, symmetrical Gaussian peak, is crucial for accurate and reproducible HPLC analysis. Poor peak shape, such as tailing or fronting, can lead to incorrect peak integration, reduced resolution between adjacent peaks, and compromised quantification accuracy.[1][2] For regulated environments, methods with poor peak shapes may fail system suitability tests.[2]
Q2: What are the most common peak shape problems in HPLC?
The most common issues are peak tailing, peak fronting, and peak broadening.
-
Peak Tailing: The latter half of the peak is wider than the front half, creating a "tail."[2][3]
-
Peak Fronting: The first half of the peak is broader than the latter half.[3][4]
-
Peak Broadening: Peaks are wider than expected, which can decrease resolution and sensitivity.[5]
Q3: What is a "tailing factor" and what is an acceptable value?
The tailing factor (Tf), or asymmetry factor (As), is a quantitative measure of peak symmetry. A perfectly symmetrical Gaussian peak has a tailing factor of 1.0.[2] Generally, Tf values between 0.9 and 1.2 are considered acceptable for most applications.[6] Values greater than 2.0 are often unacceptable in methods requiring high precision.[2]
Troubleshooting Guides: Peak Shape Issues
Issue 1: Peak Tailing
Q: What causes peak tailing in my phthalide analysis?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.
-
Silanol (B1196071) Interactions: Acidic silanol groups on the surface of silica-based columns (like C18) can interact strongly with basic functional groups on analytes, causing tailing.[1][3]
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak tailing.[3][7][8]
-
Mismatched Sample Solvent: If the sample solvent is significantly different from the mobile phase, it can cause peak distortion.[7]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[2][8]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause peaks to broaden and tail.[7]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal for the analyte, it can lead to poor peak shape.[5]
Q: How can I fix peak tailing?
The diagram below illustrates a systematic approach to troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
-
Optimize Mobile Phase: For acidic phthalides, using a mobile phase with a low pH (e.g., pH ≤ 3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[1][3] Adding a buffer (e.g., phosphate (B84403) or acetate) helps maintain a consistent pH.[9]
-
Reduce Sample Concentration: Dilute your sample to check for column overload. If tailing decreases with a more dilute sample, reduce the injection volume or the sample concentration.[2][8]
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker (less eluotropic) than the mobile phase.[2][7]
-
Use a High-Purity Column: Modern, high-purity silica (B1680970) columns that are well end-capped have fewer accessible silanol groups and are less prone to causing tailing.[3]
Issue 2: Peak Fronting
Q: What causes peak fronting in my chromatogram?
Peak fronting is typically a result of the sample being introduced to the column in a way that disrupts the normal partitioning process.
-
Strong Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase is a very common cause.[4][5][10] This causes the analyte band to spread and travel too quickly at the column inlet, resulting in a fronting peak.
-
Column Overload: Injecting too large a volume of sample, even if the concentration is low, can lead to fronting.[4][6][10][11]
-
Low Temperature: In some cases, operating at too low a temperature can contribute to poor peak shape, including fronting.[5]
-
Column Degradation: A physical collapse of the column bed or the formation of a channel can lead to distorted peaks.[3][6][10]
Q: How can I fix peak fronting?
-
Change the Sample Solvent: This is the most critical factor. Ensure your sample solvent is weaker than or identical to your mobile phase. For reversed-phase analysis of phthalides, if your mobile phase is 75% Methanol/Water, your sample solvent should not be 100% Methanol.[4][12]
-
Reduce Injection Volume/Concentration: If solvent mismatch is not the issue, try reducing the amount of sample injected onto the column.[3][6][11]
-
Increase Column Temperature: Raising the column temperature (e.g., to 35-40°C) can improve mass transfer kinetics and may improve peak shape.[5]
Caption: Relationship between sample solvent strength and resulting peak shape.
Experimental Protocols & Data
Protocol: General HPLC Method for Phthalide Analysis
This protocol provides a starting point for developing a robust HPLC method for phthalides.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13][14]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid (to adjust pH to ~2.5-3.0).
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution: An isocratic elution with Methanol/Water (75:25 v/v) can be effective.[15][16] Alternatively, a gradient elution may be necessary for complex samples.[13][17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample extract in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Data: Effect of Mobile Phase pH and Temperature
Optimizing mobile phase pH and column temperature are powerful tools for improving peak shape and resolution.
Table 1: Effect of Mobile Phase pH on Retention of an Acidic Analyte (e.g., Phthalic Acid)
The retention of ionizable compounds like phthalic acid is highly dependent on the mobile phase pH.[14] Suppressing ionization under acidic conditions leads to stronger retention on a reversed-phase column.[14][18]
| Mobile Phase Condition | pH | Analyte State | Retention Behavior | Expected Peak Shape |
| Acidic | 2.6 | Non-dissociated (Neutral) | Stronger Retention | Symmetrical, Sharp |
| Neutral | 6.7 | Dissociated (Anionic) | Weaker Retention | Broader, Potential Tailing |
Data adapted from studies on phthalic acid and similar compounds.[14]
Caption: Effect of mobile phase pH on the ionization and retention of an acidic analyte.
Table 2: General Effects of Adjusting Column Temperature
Increasing column temperature can be beneficial, but must be controlled for reproducibility.[19][20]
| Parameter | Effect of Increasing Temperature | Rationale |
| Retention Time | Decreases | Reduces mobile phase viscosity and increases analyte solubility in the mobile phase.[19][21][22] |
| Peak Efficiency | Often Improves (Sharper Peaks) | Enhances mass transfer kinetics, allowing analytes to move more quickly between mobile and stationary phases.[7][22] |
| Backpressure | Decreases | Lowers the viscosity of the mobile phase.[20][21] |
| Selectivity | Can Change | Alters the thermodynamics of analyte-stationary phase interactions, which can improve or worsen the separation of co-eluting peaks.[7][23] |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. restek.com [restek.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative HPLC method for determining two of the major active phthalides from Ligusticum porteri roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glsciences.com [glsciences.com]
- 15. opus.govst.edu [opus.govst.edu]
- 16. "Method Development for Analysis A of Phthalates s by HPLC" by Uma Ranganadham [opus.govst.edu]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
- 19. chromtech.com [chromtech.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 22. How does increasing column temperature affect LC methods? [sciex.com]
- 23. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Addressing peak tailing in 3-Propylidenephthalide chromatography
Welcome to the technical support center for chromatographic analysis of 3-Propylidenephthalide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, with a focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for compounds like this compound is secondary interactions between the analyte and the stationary phase.[1] Specifically, interactions with acidic silanol (B1196071) groups on the surface of silica-based columns are a primary concern.[1][2][3] These interactions can lead to a portion of the analyte being retained longer than the bulk, resulting in an asymmetric peak shape.
Q2: My this compound peak is tailing. Does this affect my quantitative results?
A2: Yes, significant peak tailing can negatively impact your quantitative analysis. Tailing peaks are harder to integrate accurately and consistently, which can lead to poor precision and inaccurate quantification. It can also decrease the resolution between this compound and any closely eluting impurities. A USP tailing factor (Tf) or asymmetry factor (As) greater than 1.5 is often considered unacceptable for quantitative methods.[1]
Q3: Can my mobile phase composition contribute to peak tailing?
A3: Absolutely. The mobile phase pH is a critical factor.[4] If the pH is not optimal, it can lead to secondary interactions with the column's stationary phase.[5] For a compound like this compound, which contains a lactone functional group, maintaining a low pH is generally advisable to suppress the ionization of residual silanol groups on the silica (B1680970) packing.[1][3] Additionally, a mismatch between the solvent used to dissolve your sample and the mobile phase can cause peak distortion.
Q4: When should I consider replacing my HPLC column?
A4: You should consider replacing your column if you observe persistent peak tailing for all analytes, a significant loss of resolution, or a sudden increase in backpressure that cannot be resolved by flushing.[4][6] Over time, columns can degrade, voids can form at the inlet, or the inlet frit can become blocked by sample particulates.[6][7] If troubleshooting steps related to the mobile phase and sample do not resolve the issue, the column is the likely culprit.[1][6]
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.
Problem: Asymmetric peak shape (tailing) observed for this compound.
Below is a troubleshooting workflow to identify and remedy the cause of peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. uhplcs.com [uhplcs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 3-Propylidenephthalide Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Propylidenephthalide in mass spectrometry applications.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Low or No Signal Intensity
Question: I am not seeing any signal for my this compound sample, or the signal is extremely weak. What should I do?
Answer:
Low or no signal for this compound can stem from several factors, from sample preparation to instrument settings. Follow these steps to diagnose and resolve the issue:
Potential Causes and Solutions:
-
Inappropriate Ionization Technique: this compound is a relatively non-polar molecule. Electrospray Ionization (ESI) may not be efficient.
-
Suboptimal Mobile Phase: The solvent composition is critical for efficient ionization.
-
Solution (for ESI): If you must use ESI, ensure the mobile phase contains a proton source. Add a small amount of a weak acid like formic acid (0.1%) to the mobile phase to promote the formation of [M+H]⁺ ions.
-
Solution (for APCI): While less dependent on additives than ESI, ensure your solvent is volatile and compatible with the APCI source.[2]
-
-
Source Contamination: A dirty ion source can significantly suppress the signal.
-
Solution: Clean the ion source, including the ion transfer capillary and cone, according to the manufacturer's protocol.[3]
-
-
Incorrect Instrument Parameters: The settings for the ion source, such as temperatures and voltages, may not be optimized.
Troubleshooting Workflow:
Issue 2: Unstable Signal or High Baseline Noise
Question: My signal for this compound is erratic and the baseline is very noisy. What could be the cause?
Answer:
Signal instability is often due to an inconsistent spray in the ion source or issues with the solvent delivery system.
Potential Causes and Solutions:
-
Unstable Spray (ESI/APCI): A fluctuating spray is a common cause of unstable signals.
-
Solution: Visually inspect the spray if possible. Ensure the nebulizer gas pressure is optimized to create a fine, consistent mist.[3] Check for partial clogs in the sample inlet.
-
-
Mobile Phase Issues: Air bubbles in the solvent lines can cause pressure fluctuations and an unstable spray.
-
Solution: Ensure your mobile phase is properly degassed.[3] Prime the pumps to remove any trapped bubbles.
-
-
Source Contamination: Buildup of non-volatile materials can lead to erratic ionization.
-
Solution: Clean the ion source components as recommended by the manufacturer.[3]
-
-
Incompatible Mobile Phase: High concentrations of non-volatile buffers (e.g., phosphates) are not suitable for mass spectrometry and can cause signal suppression and instability.
-
Solution: Use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) if a buffer is necessary.
-
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best for this compound, ESI or APCI?
A1: Due to its chemical structure (a lactone with a propylidene side chain), this compound has limited sites for easy protonation in solution, making it less than ideal for ESI. Atmospheric Pressure Chemical Ionization (APCI) is generally the recommended starting point.[1][2] APCI is more efficient for relatively non-polar and thermally stable small molecules, as ionization occurs in the gas phase.[2]
Q2: What are the expected ions for this compound in mass spectrometry?
A2: The monoisotopic mass of this compound (C₁₁H₁₀O₂) is approximately 174.068 Da.[5] Depending on the ionization method and mobile phase, you can expect to see the following ions:
-
[M+H]⁺: The protonated molecule, with an m/z of approximately 175.076. This is common in both APCI and ESI (with an acidic modifier).
-
[M+Na]⁺: A sodium adduct with an m/z of approximately 197.058. This is more common in ESI, especially if there are trace amounts of sodium salts present.
-
[M]⁺•: The radical cation, with an m/z of approximately 174.068. This can sometimes be observed in APCI.[4]
Q3: I am seeing significant fragmentation even at low cone voltage/collision energy. Why?
A3: this compound may be susceptible to in-source fragmentation, especially under certain conditions.
-
Thermal Degradation (APCI): The high temperature of the APCI vaporizer can sometimes cause thermal degradation of labile molecules before ionization.[4] Try reducing the vaporizer temperature in increments to see if the fragmentation decreases.
-
Energetic In-Source Conditions: Even at low settings, the cone voltage (in ESI) or other source potentials can be energetic enough to cause fragmentation of sensitive molecules. The ester linkage in the phthalide (B148349) structure could be a potential site for cleavage.[6][7]
-
Fragmentation Pathway: The molecule could fragment into smaller, stable ions. A common fragmentation pattern for similar structures involves the loss of neutral molecules like CO or CO₂.[8][9]
Quantitative Data Summary
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the initial search. It represents typical results one might expect when comparing ionization techniques for a molecule of this type.
Table 1: Comparison of Ionization Techniques for this compound
| Parameter | ESI (0.1% Formic Acid) | APCI (No Additive) |
| Mobile Phase | 50:50 Acetonitrile (B52724):Water | 50:50 Acetonitrile:Water |
| Primary Ion Observed | [M+H]⁺ (m/z 175.076) | [M+H]⁺ (m/z 175.076) |
| Relative Signal Intensity | 1.0 x 10⁵ | 8.5 x 10⁶ |
| Signal-to-Noise Ratio | 50 | 1200 |
| Vaporizer Temperature | N/A | 400 °C |
| Corona Current | N/A | 5 µA |
Experimental Protocols
Protocol 1: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) using APCI
-
LC System:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
APCI-MS System:
-
Ionization Mode: Positive.
-
Vaporizer Temperature: 400 °C.
-
Sheath Gas Flow: 35 (arbitrary units).
-
Auxiliary Gas Flow: 10 (arbitrary units).
-
Corona Discharge Current: 5 µA.
-
Capillary Temperature: 275 °C.
-
Mass Range: m/z 50-500.
-
Method Development Workflow:
References
- 1. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3-Propylidenephthalide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Propylidenephthalide. The information provided is designed to address common stability and handling issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound, a phthalide (B148349) lactone, is its susceptibility to degradation. Like other lactones, it can be sensitive to several factors:
-
Hydrolysis: The lactone ring is prone to hydrolysis, especially under basic or acidic conditions, which opens the ring to form the corresponding hydroxycarboxylic acid.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, may cause isomerization or degradation. A related phthalide, ligustilide, has been shown to form dimers and trimers upon exposure to light.[1]
-
Air and Moisture: Prolonged exposure to air and moisture can lead to degradation.[2] It is incompatible with strong oxidizing agents.
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure the stability and integrity of your compound, follow these guidelines:
-
Solvent Selection: Prepare stock solutions in an anhydrous, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3] Protect from light by using amber vials or by wrapping the container in foil.
-
Short-term Storage: For immediate use in experiments, solutions in some aqueous environments may be stable for short periods. For instance, this compound was found to be sufficiently stable in 50% ethanol (B145695) at 32°C for up to 24 hours for a dermal absorption study.[4]
Q3: My this compound solution is showing a new peak in my HPLC analysis. What could this be?
A3: A new peak in your HPLC chromatogram likely indicates the presence of a degradation product. For lactones like this compound, the most common degradation product is the ring-opened hydroxycarboxylic acid formed via hydrolysis. Other possibilities include isomers or dimers, particularly if the solution was exposed to light. To confirm the identity of the new peak, you can use mass spectrometry to check for a mass corresponding to the addition of a water molecule (an increase of 18 Da) or other expected modifications.
Q4: I am observing decreased biological activity of this compound in my multi-day cell culture experiment. What could be the cause?
A4: The loss of activity over several days is likely due to the degradation of the compound in the aqueous and oxygen-rich environment of the cell culture medium at 37°C. To mitigate this, consider the following:
-
Replenish the compound with each media change or on a daily basis.
-
Conduct a time-course experiment to determine the rate of degradation in your specific cell culture setup.
-
If possible, include a more stable analog of the compound as a comparator in your experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media
-
Symptom: A precipitate forms immediately or over time after diluting the DMSO stock solution into cell culture medium or an aqueous buffer.
-
Cause: this compound is a hydrophobic compound with low water solubility (less than 0.1 mg/mL).[5] When the concentrated DMSO stock is diluted into an aqueous environment, the compound can "crash out" of solution.
-
Solutions:
| Troubleshooting Step | Detailed Instructions |
| Optimize Dilution Technique | Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling. Avoid adding the stock solution directly to the bottom of the tube or flask.[6] |
| Reduce Final Solvent Concentration | Ensure the final DMSO concentration is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[7] |
| Use a Carrier Protein | For certain applications, pre-complexing the hydrophobic compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) can improve its solubility and stability in culture media. |
| Perform Serial Dilutions | Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed media.[8] |
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability in biological activity or other measurements between replicate experiments.
-
Cause: This can be due to inconsistent concentrations of the active compound resulting from degradation or precipitation. The age and storage of the stock solution can also be a factor.
-
Solutions:
| Troubleshooting Step | Detailed Instructions |
| Prepare Fresh Solutions | Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Avoid using previously prepared and stored aqueous solutions. |
| Verify Stock Solution Integrity | Periodically check the purity of your DMSO stock solution by HPLC to ensure it has not degraded during storage. |
| Control Experimental Conditions | Ensure consistent incubation times, light exposure, and handling procedures across all experiments to minimize variability in degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a general procedure for dissolving and diluting this compound for use in cell culture experiments.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. If necessary, gently warm the solution in a 37°C water bath.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
When diluting, add the stock solution to the medium and mix immediately by gentle pipetting or swirling to prevent precipitation.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Add the final working solutions to your cell cultures.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Protocol 2: General Method for Assessing the Stability of this compound in Solution (Forced Degradation Study)
This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Acetonitrile (ACN)
-
Purified water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for various time points (e.g., 30 min, 1, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for various time points (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for various time points (e.g., 1, 3, 7 days).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp) for various durations. Include a dark control wrapped in foil.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated HPLC method to quantify the remaining this compound and detect the formation of degradation products.
-
Visualizations
References
- 1. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analytical method development and percutaneous absorption of propylidene phthalide, a cosmetic ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing degradation of 3-Propylidenephthalide during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Propylidenephthalide during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a bioactive phthalide (B148349) found in medicinal plants such as Ligusticum chuanxiong. Its stability is a concern because the lactone ring in its structure is susceptible to degradation under various conditions encountered during extraction, such as exposure to heat, extreme pH, and oxidizing agents. This degradation can lead to a lower yield of the desired compound and the formation of impurities that may complicate purification and analysis.
Q2: What are the main factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound include:
-
Temperature: High temperatures used in some extraction methods can cause thermal decomposition.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring.
-
Oxidizing Agents: The molecule is incompatible with strong oxidizing agents, which can lead to its decomposition.[1]
-
Light: While it is not expected to be a major issue based on its UV/Vis absorption spectra, prolonged exposure to light should be minimized as a general precaution.[2]
-
Air and Moisture: Prolonged exposure to air and moisture may lead to degradation.
Q3: What are the expected degradation products of this compound?
A3: Under hydrolytic conditions (acidic or basic), the lactone ring is expected to open, forming the corresponding hydroxy-carboxylic acid. Thermal degradation may lead to a more complex mixture of smaller molecules through various cleavage and rearrangement reactions. Oxidation can lead to the formation of various oxygenated derivatives. Specific degradation products should be identified using analytical techniques like GC-MS or LC-MS.
Q4: Which extraction methods are recommended for minimizing the degradation of this compound?
A4: To minimize degradation, it is advisable to use extraction methods that operate at or near room temperature and avoid harsh pH conditions. Techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are often preferred over methods requiring high heat, like traditional Soxhlet extraction or hydro-distillation.
Q5: How can I monitor the degradation of this compound during my experiments?
A5: Degradation can be monitored by using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., UV, MS). By analyzing samples at different stages of the extraction process, you can track the concentration of this compound and detect the appearance of any degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Problem 1: Low Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting Step | Rationale |
| Thermal Degradation | 1. Lower the extraction temperature. For methods like maceration or UAE, maintain the temperature at or below room temperature. 2. Reduce the duration of any heating steps. 3. If using heat-intensive methods, consider switching to a lower-temperature technique like UAE or SFE. | High temperatures can provide the activation energy for decomposition reactions. |
| Hydrolysis | 1. Measure and adjust the pH of the extraction solvent to be near neutral (pH 6-7). 2. Avoid using strongly acidic or basic solvents or reagents during extraction and workup. | Both acidic and basic conditions can catalyze the opening of the lactone ring. |
| Oxidation | 1. Degas solvents before use. 2. Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid using oxidizing agents in the extraction or purification steps. | Excluding oxygen and avoiding oxidizing agents will prevent oxidative degradation of the molecule. |
| Incomplete Extraction | 1. Increase the extraction time (while monitoring for degradation). 2. Reduce the particle size of the plant material to increase surface area. 3. Optimize the solvent-to-solid ratio. | Ensuring complete extraction of the compound from the plant matrix is crucial for a high yield. |
Problem 2: Presence of Unknown Impurities in the Extract
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation Products | 1. Analyze the impurities using LC-MS or GC-MS to identify their molecular weights and fragmentation patterns. 2. Compare the identified impurities with potential degradation products (e.g., the hydrolyzed form of this compound). 3. Implement the troubleshooting steps for low yield to minimize the formation of these impurities. | Identifying the impurities can confirm if they are degradation products and help in optimizing the extraction conditions to prevent their formation. |
| Co-extracted Compounds | 1. Modify the polarity of the extraction solvent to selectively extract this compound. 2. Employ a post-extraction clean-up step, such as solid-phase extraction (SPE) or liquid-liquid partitioning, to remove interfering compounds. | The plant matrix contains numerous other compounds that can be co-extracted. A more selective extraction or a purification step can remove these. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to minimize thermal degradation by using sonication at a controlled temperature.
-
Sample Preparation: Grind the dried plant material (e.g., Ligusticum chuanxiong rhizome) to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered material (e.g., 10 g) into an Erlenmeyer flask.
-
Add a suitable solvent (e.g., 100 mL of 70% ethanol).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 30-60 minutes).
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove the solid plant material.
-
Wash the residue with a small volume of the extraction solvent.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).
-
-
Analysis: Analyze the crude extract using HPLC-UV or LC-MS to determine the concentration of this compound.
Protocol 2: Monitoring Degradation by HPLC
This protocol can be used to assess the stability of this compound under different conditions.
-
Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acidic: Add a small amount of acid (e.g., HCl) to an aliquot of the stock solution.
-
Basic: Add a small amount of base (e.g., NaOH) to another aliquot.
-
Thermal: Heat an aliquot at a specific temperature (e.g., 60°C).
-
Oxidative: Add a dilute solution of an oxidizing agent (e.g., hydrogen peroxide) to an aliquot.
-
-
Time-Point Analysis: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each stressed solution.
-
HPLC Analysis:
-
Inject the samples into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Monitor the elution profile using a UV detector at the appropriate wavelength for this compound.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the initial sample (time 0). A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Visualizations
Caption: A generalized workflow for the extraction and analysis of this compound.
Caption: Factors leading to the degradation of this compound and the resulting products.
References
Technical Support Center: Optimizing Mobile Phase for 3-Propylidenephthalide HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3-Propylidenephthalide.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of this compound, offering potential causes and systematic solutions.
Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the possible causes and how can I resolve this?
Answer:
Peak asymmetry is a common problem in HPLC analysis. Here’s a breakdown of potential causes and solutions:
-
Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase, or issues with the column itself.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Degradation: The column may be contaminated or have a void at the inlet.
-
Solution: Wash the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
-
-
Peak Fronting: This is typically caused by sample overload or issues with the sample solvent.
-
Sample Overload: Exceeding the column's sample capacity.
-
Solution: Decrease the amount of sample injected onto the column.
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak fronting.
-
Solution: Prepare the sample in a solvent that is of similar or weaker strength than the initial mobile phase.
-
-
Inconsistent Retention Times
Question: The retention time for this compound is shifting between injections. What could be causing this variability?
Answer:
Fluctuations in retention time can compromise the reliability of your analytical method. Consider the following potential causes:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause of retention time shifts. In reversed-phase chromatography, even small variations in the organic solvent concentration can lead to significant changes in retention.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a precise graduated cylinder or volumetric flasks. If preparing the mobile phase online using a gradient mixer, ensure the proportioning valves are functioning correctly. Premixing the mobile phase can sometimes improve consistency.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times.
-
Solution: Allow the column to equilibrate for a sufficient amount of time (typically 10-20 column volumes) until a stable baseline is achieved.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, inconsistent flow rates and retention times.
-
Solution: Inspect the system for any leaks, paying close attention to fittings and pump seals.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of the mobile phase for this compound HPLC separation.
Q1: What is a good starting mobile phase for the HPLC analysis of this compound?
A1: A common starting point for the reversed-phase HPLC separation of this compound is a mixture of acetonitrile (B52724) (MeCN) and water.[1] An acidic modifier like phosphoric acid or formic acid is often added to improve peak shape.[1] A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute the compound. For example, a gradient could run from 30% acetonitrile to 80% acetonitrile over 20-30 minutes.
Q2: How does the organic modifier (acetonitrile vs. methanol) affect the separation?
A2: The choice of organic solvent can influence the selectivity of the separation. Acetonitrile and methanol (B129727) have different polarities and elution strengths. While both can be used, acetonitrile is often preferred for the analysis of phthalides as it can provide sharper peaks and different selectivity compared to methanol. If you are not achieving the desired separation with one solvent, it is worthwhile to try the other.
Q3: What is the role of the acidic modifier in the mobile phase?
A3: The acidic modifier, such as phosphoric acid or formic acid, plays a crucial role in controlling the peak shape of ionizable compounds. For this compound, which has a lactone structure, the primary benefit of an acidic mobile phase is to suppress the interaction of any acidic impurities or degradants with the stationary phase and to minimize peak tailing caused by silanol interactions on the silica-based column.
Q4: How do I optimize the mobile phase composition to improve the resolution between this compound and other components?
A4: To optimize resolution, you can systematically adjust the mobile phase composition.
-
Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) will generally increase retention times and improve the separation of closely eluting peaks.
-
Isocratic Hold: If two peaks are co-eluting, you can try introducing an isocratic hold in the gradient at a solvent composition just before the elution of the peaks of interest.
-
Solvent Type: As mentioned in Q2, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
pH: While this compound itself is not highly sensitive to pH changes, the retention of other ionizable compounds in the sample will be. Adjusting the pH of the aqueous portion of the mobile phase can significantly impact the overall separation.
Q5: My baseline is noisy. Could the mobile phase be the cause?
A5: Yes, the mobile phase is a common source of baseline noise.
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.
-
Contaminated Solvents: Impurities in the solvents or additives can contribute to a noisy baseline. Use high-purity, HPLC-grade solvents and reagents.
-
Miscibility Issues: If the mobile phase components are not fully miscible, this can lead to an unstable baseline.
-
Precipitation: If you are using a buffered mobile phase, ensure that the buffer is soluble in the highest organic concentration used in your gradient to prevent precipitation.
Data Presentation
The following table summarizes the expected impact of mobile phase modifications on the chromatographic parameters for this compound.
| Mobile Phase Parameter | Modification | Expected Impact on Retention Time of this compound | Expected Impact on Peak Shape | Expected Impact on Resolution |
| Organic Solvent % | Increase | Decrease | Generally no significant change unless very high | May decrease if peaks are close |
| Decrease | Increase | Generally no significant change | May increase for closely eluting peaks | |
| Acidic Modifier | Add 0.1% Phosphoric/Formic Acid | Minimal change | Improved symmetry (reduced tailing) | May improve for peaks tailing into each other |
| Flow Rate | Increase | Decrease | May broaden peaks | May decrease |
| Decrease | Increase | May sharpen peaks | May increase | |
| Column Temperature | Increase | Decrease | Sharper peaks | May increase or decrease depending on selectivity changes |
| Decrease | Increase | Broader peaks | May increase or decrease depending on selectivity changes |
Experimental Protocols
Below is a detailed methodology for a typical reversed-phase HPLC analysis of this compound, based on methods used for the analysis of related compounds in natural products.
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (for plant extracts)
-
Extraction: Weigh 1.0 g of the powdered plant material and extract with 20 mL of methanol or ethanol (B145695) by sonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Mandatory Visualization
Logical Workflow for Mobile Phase Optimization
References
Troubleshooting low yield in Wittig reaction with phthalic anhydride
Welcome to the technical support center for the Wittig reaction with phthalic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with phthalic anhydride is giving a low yield. What are the most common causes?
A1: Low yields in this reaction can stem from several factors:
-
Ylide Instability: The phosphorus ylide (Wittig reagent) can be sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Base Selection: The choice of base for generating the ylide is critical. For stabilized ylides, which are commonly used with anhydrides, weaker bases like sodium carbonate or triethylamine (B128534) may be sufficient. For less reactive, non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[2][3] The use of lithium-based strong bases can sometimes lead to side reactions.[2]
-
Formation of a Stable Acyclic Intermediate: The reaction between a stabilized phosphorane and a cyclic anhydride can initially form a stable acyclic adduct. In some cases, this intermediate may not efficiently cyclize to the desired enol-lactone product, leading to lower yields of the final product.[4]
-
Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the stability of intermediates. For the reaction of 3-nitrophthalic anhydride with a stabilized ylide, conversion to the final product was only observed upon heating above 50°C.[5]
-
Steric Hindrance: While phthalic anhydride itself is not exceptionally hindered, bulky substituents on either the anhydride or the ylide can slow down the reaction.[3]
Q2: I am observing a side product that is not my desired alkene. What could it be?
A2: A common observation is the formation of a stable acyclic intermediate, which is the product of the initial nucleophilic attack of the ylide on one of the carbonyl groups of the anhydride.[4] This intermediate may be slow to cyclize and eliminate triphenylphosphine (B44618) oxide to form the final product. Trapping experiments have confirmed the existence of these acyclic structures.[4][5] Another possibility, though less common with stabilized ylides, is the hydrolysis of the ylide if moisture is present in the reaction.[1]
Q3: How does the substituent on the phthalic anhydride ring affect the reaction?
A3: Substituents on the phthalic anhydride ring can have a significant impact on both the regioselectivity and the rate of the reaction. The electronic nature of the substituent influences the electrophilicity of the two carbonyl carbons.[6] For example, in the reaction of 3-methoxyphthalic anhydride, the reaction is relatively fast at room temperature. In contrast, the reaction with 3-nitrophthalic anhydride is much slower and requires heating to proceed to the enol-lactone.[5] Interestingly, with a different ylide (carboethoxyethylidene triphenylphosphorane), the reaction with 3-nitrophthalic anhydride was considerably faster than with 3-methoxyphthalic anhydride, indicating a complex interplay of electronic and steric factors.[5]
Q4: What is the stereoselectivity of the Wittig reaction with phthalic anhydride?
A4: When using stabilized ylides, the Wittig reaction generally yields the (E)-alkene as the major product.[2][6] This is because the initial steps of the reaction are often reversible, allowing for equilibration to the more thermodynamically stable intermediate that leads to the E-isomer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete ylide formation. | Ensure the base is strong enough for the specific phosphonium (B103445) salt used. For stabilized ylides, ensure adequate reaction time for deprotonation. Consider using a stronger, non-nucleophilic base if necessary. |
| Ylide decomposition. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Stable acyclic intermediate formation. | Increase the reaction temperature to promote cyclization and elimination. Monitor the reaction by TLC or NMR to track the disappearance of the intermediate. The presence of a proton source can sometimes catalyze the reaction.[4] | |
| Poor reactivity of the anhydride. | For electron-rich or sterically hindered anhydrides, longer reaction times or higher temperatures may be required. | |
| Mixture of Products | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of reagents are used. |
| Formation of stereoisomers. | With stabilized ylides, the E-isomer is generally favored. To increase selectivity, solvent and temperature optimization may be necessary. | |
| Side reactions due to base. | If using a strong nucleophilic base like an organolithium reagent, consider switching to a non-nucleophilic base like NaH or KHMDS. | |
| Difficulty in Purification | Removal of triphenylphosphine oxide. | Triphenylphosphine oxide can be challenging to remove by standard column chromatography. It can sometimes be precipitated from a nonpolar solvent or removed by conversion to a water-soluble complex. |
Quantitative Data Summary
The yield of the Wittig reaction with substituted phthalic anhydrides is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields from the literature.
| Phthalic Anhydride Derivative | Ylide | Conditions | Yield | Reference |
| 3-Methoxyphthalic Anhydride | Carboethoxyethylidene triphenylphosphorane | Room Temperature | 100% (NMR) | [5] |
| 3-Nitrophthalic Anhydride | Carboethoxyethylidene triphenylphosphorane | Room Temperature | 100% (NMR) | [5] |
| 3-Nitrophthalic Anhydride | Ph,PC(F)COOEt | Not specified | 100% (isolated) | [5] |
| Phthalic Anhydride | Ethoxycarbonylmethylidenetriphenylphosphorane | Not specified | Not specified, but (E)-isomer is major | [6] |
Experimental Protocols
General Protocol for the Wittig Reaction of Phthalic Anhydride with a Stabilized Ylide
This protocol is a general guideline and may require optimization for specific substrates.
1. Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 eq).
-
Add anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (1.0 eq) (e.g., NaH, KOtBu, or for very stabilized ylides, Na₂CO₃).
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the salt has fully reacted to form the characteristic colored ylide solution.
2. Reaction with Phthalic Anhydride:
-
In a separate flame-dried flask, dissolve phthalic anhydride (1.0 eq) in the same anhydrous solvent.
-
Slowly add the phthalic anhydride solution to the ylide solution via a syringe or dropping funnel at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required.
3. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate gradient, to separate the desired product from triphenylphosphine oxide and any unreacted starting materials.
Visualizations
Reaction Pathway
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. An investigation of the Wittig reaction between a series of monosubstituted phthalic anhydrides and ethoxycarbonylmethylidenetriphenylphosphorane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-Propylidenephthalide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Propylidenephthalide. Our aim is to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing the Wittig reaction with phthalic anhydride (B1165640) and a propyl-containing phosphorus ylide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium (B103445) salt effectively. Moisture in the reaction can quench the ylide. 2. Inactive Wittig Reagent: The phosphonium salt or the base may have degraded over time. 3. Unreactive Phthalic Anhydride: The quality of the phthalic anhydride may be poor. | 1. Ylide Formation: Use a strong, anhydrous base like n-butyllithium or sodium hydride in an anhydrous solvent (e.g., dry THF or ether). Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Reagent Quality: Use freshly prepared or properly stored Wittig reagent. Test the activity of the base if it has been stored for a long time. 3. Reactant Quality: Use high-purity phthalic anhydride. |
| Presence of Triphenylphosphine (B44618) Oxide Impurity in Product | 1. Inherent Byproduct of Wittig Reaction: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction. 2. Difficult Separation: Due to its polarity, it can be challenging to separate from the product, especially if the product is also polar. | 1. Precipitation/Crystallization: After the reaction, concentrate the mixture and add a non-polar solvent like hexane (B92381) or a mixture of ether and pentane (B18724). Triphenylphosphine oxide is poorly soluble in these solvents and will precipitate, allowing for removal by filtration.[1][2] 2. Column Chromatography: If precipitation is incomplete, column chromatography on silica (B1680970) gel is an effective purification method.[1][2] 3. Complexation: In some cases, triphenylphosphine oxide can be removed by forming an insoluble complex with metal salts like zinc chloride.[3] |
| Formation of Phthalic Acid as an Impurity | 1. Hydrolysis of Phthalic Anhydride: The presence of water in the reaction mixture can lead to the hydrolysis of the starting material, phthalic anhydride, to form phthalic acid.[4] | 1. Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Perform the reaction under an inert, dry atmosphere. |
| Unreacted Starting Materials in the Final Product | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or stoichiometry. 2. Inefficient Ylide Formation: As mentioned above, issues with base strength or moisture can lead to unreacted phosphonium salt and phthalic anhydride. | 1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. Ensure the correct stoichiometric ratio of reactants is used. 2. Improve Ylide Generation: Revisit the conditions for ylide formation, ensuring anhydrous conditions and a sufficiently strong base. |
| Formation of Isomeric Byproducts (E/Z isomers) | 1. Nature of the Ylide: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides, like the one used for this synthesis, tend to favor the formation of the (Z)-isomer. | 1. Reaction Conditions: While difficult to control completely with unstabilized ylides, factors like the solvent and the nature of the counterion of the base can have a minor influence on the E/Z ratio. For many applications of this compound, a mixture of isomers is acceptable. If a specific isomer is required, further purification by chromatography or alternative synthetic routes may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Wittig reaction is a widely used and effective method for the synthesis of this compound. This reaction involves the reaction of phthalic anhydride with a propyl-substituted phosphorus ylide, which is typically generated in situ from the corresponding phosphonium salt and a strong base.
Q2: What are the primary reactants for the Wittig synthesis of this compound?
A2: The primary reactants are:
-
Phthalic Anhydride: The carbonyl-containing starting material.
-
Propyltriphenylphosphonium Bromide (or a similar phosphonium salt): The precursor to the phosphorus ylide.
-
A Strong Base: Such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH2), to deprotonate the phosphonium salt and form the ylide.[5][6]
-
Anhydrous Solvent: Typically tetrahydrofuran (B95107) (THF) or diethyl ether.
Q3: What is the major byproduct in this synthesis and how can I remove it?
A3: The major byproduct is triphenylphosphine oxide.[7] It is formed in stoichiometric amounts during the collapse of the oxaphosphetane intermediate in the Wittig reaction.[8] Several methods can be used for its removal:
-
Precipitation: It can often be precipitated from the reaction mixture by adding a non-polar solvent like hexane or pentane and then removed by filtration.[1][2]
-
Column Chromatography: This is a very effective method for separating the product from triphenylphosphine oxide.[1][2]
-
Complexation: Forming an insoluble complex with a metal salt like ZnCl2 can facilitate its removal by filtration.[3]
Q4: Why are anhydrous conditions so critical for this reaction?
A4: Anhydrous conditions are crucial for two main reasons:
-
Ylide Stability: The phosphorus ylide is a strong base and will be readily protonated and quenched by water, preventing it from reacting with the phthalic anhydride.
-
Starting Material Integrity: Phthalic anhydride can be hydrolyzed by water to form phthalic acid, which will not participate in the Wittig reaction and will remain as an impurity.[4]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Experimental Protocols
Key Experiment: Synthesis of this compound via Wittig Reaction
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Propyltriphenylphosphonium bromide
-
Phthalic anhydride
-
n-Butyllithium (n-BuLi) in hexanes (or another suitable strong base)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hexane
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), suspend propyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep orange or red).
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve phthalic anhydride in anhydrous THF.
-
Cool the ylide solution back to 0 °C and slowly add the solution of phthalic anhydride dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
To the resulting crude product, add hexane to precipitate the triphenylphosphine oxide.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
The filtrate, containing the this compound, can be further purified by column chromatography on silica gel if necessary.
-
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. shenvilab.org [shenvilab.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Optimizing Phthalide Isomer Resolution in GC-MS
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the gas chromatography-mass spectrometry (GC-MS) separation of challenging phthalide (B148349) isomers. Due to their structural similarities, phthalide isomers often co-elute, complicating accurate identification and quantification. This resource is designed to help you overcome these analytical hurdles.
Troubleshooting Guide: Common Issues and Solutions
Encountering poor resolution or other chromatographic problems? The table below outlines common issues, their potential causes, and actionable solutions to improve your phthalide isomer separations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution | Suboptimal Temperature Program: The oven ramp rate may be too fast, or the initial temperature may be too high. | Decrease the oven ramp rate (e.g., 1-5°C/min) during the elution window of the isomers. Lower the initial oven temperature to improve focusing of early-eluting compounds.[1] Introduce short isothermal holds at temperatures where the critical isomer pairs elute.[1] |
| Inappropriate GC Column: The stationary phase may not have the right selectivity for the isomers. The column may be too short or have too large an internal diameter. | Select a column with a different stationary phase polarity. For example, if using a non-polar column, consider a mid-polar or polar stationary phase to alter selectivity.[1] Use a longer column (e.g., 30m or 60m) or a column with a smaller internal diameter (e.g., 0.25mm) to increase theoretical plates and improve efficiency.[2][3] | |
| Incorrect Carrier Gas Flow Rate: The flow rate may not be optimal for the best separation efficiency. | Optimize the carrier gas flow rate. For helium, this is typically around 1-2 mL/min.[4] | |
| Peak Tailing or Asymmetry | Active Sites in the Inlet or Column: Phthalides may interact with active sites, causing tailing. | Use a deactivated inlet liner.[1] Regularly condition the GC column according to the manufacturer's instructions.[1] |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the injection volume or dilute the sample.[5] | |
| Inconsistent Retention Times | Leaks in the System: Leaks in the injector or column connections can cause flow rate fluctuations. | Perform a leak check of the system, particularly at the injector septum and column fittings. |
| Fluctuations in Oven Temperature: Poor oven temperature control can lead to retention time shifts. | Ensure the GC oven is properly calibrated and maintaining a stable temperature. | |
| "Ghost Peaks" or Carryover | Contamination from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis. | Implement a bake-out step at the end of your temperature program to clean the column. Clean the injector and replace the liner and septum regularly.[5][6] |
| Contaminated Syringe or Rinse Solvent: The autosampler syringe or rinse solvent may be a source of contamination. | Replace the rinse solvent and clean or replace the syringe.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate phthalide isomers by GC-MS?
A1: Phthalide isomers often have very similar chemical structures, molecular weights, and boiling points. This leads to comparable interactions with the GC column's stationary phase, resulting in similar retention times and co-elution, which makes their separation challenging.[1][2]
Q2: What type of GC column is best for phthalide isomer separation?
A2: The choice of column is critical. While a standard 5% phenyl-methylpolysiloxane column (like an HP-5MS) can be effective, for particularly difficult separations, a column with a different selectivity, such as a mid-polar or polar stationary phase, may provide better resolution.[1][4] Longer columns (e.g., 30m or longer) with a smaller internal diameter (e.g., 0.25 mm) and a thinner film thickness generally offer higher separation efficiency.[2][3]
Q3: How does the oven temperature program affect the resolution of phthalide isomers?
A3: The temperature program directly influences the separation. A slower temperature ramp rate gives the isomers more time to interact with the stationary phase, which can significantly improve resolution.[1] Lowering the initial temperature can improve the focusing of early eluting peaks, while adding isothermal holds at specific temperatures can enhance the separation of closely eluting isomers.[1]
Q4: Can changing the carrier gas improve my separation?
A4: While helium is a common and effective carrier gas, hydrogen can sometimes provide better efficiency and resolution due to its favorable diffusion properties.[7] However, be aware that using hydrogen requires appropriate safety precautions and may necessitate adjustments to the method parameters.
Q5: My phthalide isomers are still co-eluting. What else can I try?
A5: If you have optimized your column and temperature program, consider adjusting the injection parameters. A splitless injection can increase the amount of analyte transferred to the column, which may be beneficial for trace analysis, but a split injection can provide sharper peaks for more concentrated samples. Also, ensure your MS parameters are optimized for the specific isomers, using Selected Ion Monitoring (SIM) mode can improve sensitivity and reduce interferences.
Detailed Experimental Protocol: GC-MS Analysis of Phthalide Isomers
This protocol provides a starting point for developing a robust method for the separation of phthalide isomers. Optimization will likely be required for your specific analytes and matrix.
1. Sample Preparation:
-
Dissolve the sample containing phthalide isomers in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration appropriate for your instrument's sensitivity.
-
If necessary, perform a sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5973 or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[4] |
| Injector | Split/Splitless |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 30:1 for higher concentrations).[4] |
| Injector Temperature | 250°C.[4] |
| Oven Temperature Program | - Initial temperature: 80°C, hold for 1 min. - Ramp 1: Increase to 160°C at 25°C/min. - Ramp 2: Increase to 220°C at 4°C/min. - Ramp 3: Increase to 280°C at 25°C/min, hold for 5 min.[4] |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C.[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-550 (Full Scan) or specific ions for SIM mode |
3. Data Analysis:
-
Integrate the peaks of interest.
-
Identify the phthalide isomers based on their retention times and mass spectra.
-
For co-eluting isomers, extracted ion chromatograms (EICs) of unique fragment ions can be used for identification and quantification.
Visualizing the Workflow and Troubleshooting Logic
To further aid in your experimental design and troubleshooting efforts, the following diagrams illustrate key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. youtube.com [youtube.com]
Technical Support Center: Analysis of 3-Propylidenephthalide in Herbal Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 3-Propylidenephthalide in herbal samples.
Troubleshooting Guide
Issue 1: Poor Peak Shape and/or Shifting Retention Times for this compound
Possible Cause: Matrix components can interact with the analytical column, altering its chromatographic properties and affecting the peak shape and retention time of this compound.[1] This can lead to inconsistent and unreliable results.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Implement a more rigorous cleanup step to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be effective.[2][3]
-
Use SPE cartridges with a sorbent that has a high affinity for the interfering compounds but a low affinity for this compound.
-
-
Adjust Chromatographic Conditions:
-
Modify the mobile phase gradient to better separate this compound from co-eluting matrix components.
-
Experiment with different analytical columns that have different stationary phase chemistries.
-
-
System Suitability Tests:
-
Regularly inject a standard solution of this compound to monitor the performance of the chromatographic system.
-
Establish acceptance criteria for peak shape, retention time, and resolution.
-
Issue 2: Inconsistent Quantification and Poor Reproducibility
Possible Cause: The presence of co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to variability in the signal intensity of this compound.[1][4]
Troubleshooting Steps:
-
Matrix Effect Evaluation:
-
Quantify the extent of the matrix effect using the post-extraction spike method. This involves comparing the signal of this compound in a clean solvent to its signal in a spiked matrix extract.[4]
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the matrix effects during quantification.
-
-
Use of an Internal Standard:
-
Employ a stable isotope-labeled internal standard of this compound if available. This is the most effective way to correct for matrix effects and other sources of variability.
-
Issue 3: Low Signal Intensity and Poor Sensitivity for this compound
Possible Cause: Significant ion suppression due to high concentrations of co-eluting matrix components can drastically reduce the signal intensity of this compound, leading to poor sensitivity.[1][5]
Troubleshooting Steps:
-
Dilution of the Sample Extract:
-
Dilute the sample extract to reduce the concentration of interfering matrix components. However, ensure that the concentration of this compound remains above the limit of quantification.
-
-
Optimize Ion Source Parameters:
-
Adjust the parameters of the mass spectrometer's ion source (e.g., capillary voltage, gas flow rates, and temperature) to maximize the ionization of this compound and minimize the influence of matrix components.
-
-
Enhance Sample Cleanup:
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of analyzing this compound in herbal samples?
A1: The "matrix" refers to all the components in a herbal sample other than this compound, such as sugars, lipids, pigments, and other secondary metabolites.[4] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can significantly impact the accuracy and precision of the quantitative analysis.[1][4]
Q2: What are the common signs that my analysis of this compound is being affected by matrix effects?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
Inaccurate quantification, leading to high variability in concentration measurements.
-
Non-linear calibration curves when using solvent-based standards.
-
Reduced sensitivity and poor signal-to-noise ratios for this compound.
-
Inconsistent peak areas for quality control (QC) samples.
-
Peak shape distortion or shifts in retention time.[1]
Q3: How can I quantitatively assess the matrix effect for my this compound analysis?
A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done using the post-extraction spike method.[4] The formula is:
MF (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solvent) x 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A4: Effective sample preparation is crucial for minimizing matrix effects. Some of the most common and effective techniques include:
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain either the analyte or the interfering components, leading to a cleaner extract.[3]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a two-step method involving an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is effective at removing a wide range of matrix components.[2][7]
-
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids.
Q5: Can changes in the LC-MS method itself help to reduce matrix effects?
A5: Yes, modifications to the LC-MS method can significantly reduce matrix effects:
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components by adjusting the gradient, flow rate, or using a different column can mitigate interference at the ion source.[1]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is sometimes less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.
-
Mass Spectrometry Parameters: Optimization of ion source parameters can enhance the signal of the target analyte relative to the background noise from the matrix.[8]
Data Presentation
Table 1: Illustrative Quantitative Data on Matrix Effects for this compound in Angelica sinensis Extracts Using Different Sample Preparation Methods.
Note: This is example data and actual results may vary.
| Sample Preparation Method | Matrix Factor (MF) (%) | Relative Standard Deviation (RSD) (%) | Interpretation |
| Dilute-and-Shoot | 65.2 | 15.8 | Significant Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 82.5 | 9.3 | Moderate Ion Suppression |
| Solid-Phase Extraction (SPE) | 95.8 | 4.1 | Minimal Matrix Effect |
| QuEChERS | 98.1 | 3.5 | Minimal Matrix Effect |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
Objective: To quantify the matrix effect on the analysis of this compound in a herbal matrix extract.
Materials:
-
Blank herbal matrix (e.g., Angelica sinensis) known to be free of this compound.
-
This compound analytical standard.
-
Appropriate solvents for extraction and reconstitution (e.g., acetonitrile, methanol).
-
LC-MS/MS system.
Procedure:
-
Prepare a Blank Matrix Extract: Extract the blank herbal matrix using your established sample preparation protocol (e.g., SPE or QuEChERS).
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Spike the same amount of this compound standard into the blank matrix extract obtained in step 1.
-
-
Analyze the Samples: Inject both sets of samples into the LC-MS/MS system and record the peak area for this compound.
-
Calculate the Matrix Factor (MF):
-
MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Protocol 2: Sample Preparation of Herbal Samples using QuEChERS for this compound Analysis
Objective: To extract and clean up this compound from a complex herbal matrix prior to LC-MS/MS analysis.
Materials:
-
Homogenized herbal sample (e.g., dried and powdered Angelica sinensis).
-
Acetonitrile (ACN).
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
QuEChERS dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents.
-
Centrifuge.
Procedure:
-
Extraction:
-
Weigh 1 g of the homogenized herbal sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of ACN and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts, shake immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the upper ACN layer and transfer it to a d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Final Extract:
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction in matrix-related signal suppression effects in electrospray ionization mass spectrometry using on-line two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 8. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Photodegradation of 3-Propylidenephthalide and its prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-propylidenephthalide. The information is designed to address specific issues that may be encountered during experimental work, with a focus on its photodegradation and prevention.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to photodegradation?
A1: Based on its UV/Vis absorption spectrum, this compound shows minimal absorbance in the 290-700 nm range.[1] This suggests that it is not expected to be highly susceptible to photodegradation under normal solar radiation and is not considered phototoxic or photoallergenic.[1] However, like many organic molecules, it can be degraded under forced conditions, such as prolonged exposure to high-intensity UV light.
Q2: What are the potential degradation products of this compound?
A2: While specific photodegradation products of this compound are not extensively documented in the literature, degradation of structurally related compounds like other phthalates and lactones suggests potential pathways. Degradation could be initiated at the exocyclic double bond or the lactone ring. Potential degradation products could include oxidized derivatives, isomers, or products resulting from the opening of the lactone ring. Analysis of related phthalic acid esters shows that UV radiation can lead to the formation of hydroxylated compounds and ring-opening byproducts, particularly in the presence of a photocatalyst.[2][3][4]
Q3: How can I prevent the photodegradation of this compound in my formulations?
A3: To prevent photodegradation, it is crucial to protect formulations from light. This can be achieved through the use of opaque or amber-colored packaging.[5] Additionally, the inclusion of photostabilizers or antioxidants in the formulation can be effective.[6][7] Antioxidants work by neutralizing free radicals that can be generated by UV radiation and lead to degradation.[6][7] UV stabilizers, on the other hand, absorb UV radiation and dissipate it as less harmful thermal energy.[7] The synergistic use of UV stabilizers and antioxidants often provides optimal protection.[6][7]
Q4: What are some examples of suitable photostabilizers and antioxidants?
A4: The choice of stabilizer depends on the formulation. Common antioxidants used in cosmetic and pharmaceutical formulations include Vitamin E (tocopherol), Vitamin C (ascorbic acid), and butylated hydroxytoluene (BHT).[8][9] Examples of UV absorbers include benzophenones and triazines.[10] For instance, the addition of L-ascorbic acid has been shown to slow down the photodegradation of organic dyes in host-guest systems.[11] Manganese-doped titanium dioxide has also been shown to enhance the photostability of organic compounds in emulsions.[8]
Troubleshooting Guides
Problem: I am observing a change in the color or odor of my this compound-containing solution after exposure to laboratory lighting.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Immediately store the solution in an amber vial or wrap the container in aluminum foil to protect it from light. 2. Minimize exposure to light during experimental procedures. 3. Analyze a sample of the discolored solution using HPLC or GC-MS to identify potential degradation products.[2][3][12] 4. Consider reformulating with a photostabilizer or antioxidant if light exposure is unavoidable.[6][7] |
| Chemical Incompatibility | 1. Review the composition of your formulation for any incompatible ingredients. This compound is incompatible with strong oxidizing agents. 2. Perform compatibility studies with individual excipients to identify the source of the instability. |
Problem: My quantitative analysis shows a decrease in the concentration of this compound over time in a stability study.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Verify that the stability chamber provides adequate protection from light, or use light-protective packaging for the samples. According to ICH Q1B guidelines, confirmatory photostability studies should expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[5][13] 2. Include a "dark" control sample, wrapped in aluminum foil, in the stability chamber to differentiate between thermal and photodegradation.[5] 3. If photodegradation is confirmed, evaluate the effectiveness of different types of light-protective packaging. |
| Evaporation | 1. Ensure that the container closures are properly sealed to prevent the loss of volatile components. 2. Store samples at a controlled temperature to minimize evaporation. |
| Adsorption to Container | 1. Investigate potential interactions between your formulation and the container material. 2. Consider using a different type of container material (e.g., glass vs. plastic) and re-evaluate. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
Objective: To identify potential photodegradation products of this compound under forced UV irradiation.
Materials:
-
This compound
-
Solvent (e.g., methanol, acetonitrile, or a solvent system relevant to the formulation)
-
Photochemical reactor equipped with a UV lamp (e.g., mercury lamp with main emission at 365 nm)[2][3]
-
Quartz cuvettes or reaction vessels
-
HPLC-UV system
-
LC-MS/MS or GC-MS system for product identification[2][3][12]
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Transfer the solution to a quartz reaction vessel.
-
Place a "dark" control sample, wrapped in aluminum foil, alongside the test sample in the photoreactor to monitor for thermal degradation.
-
Irradiate the test sample with the UV lamp for a defined period (e.g., 1, 2, 4, 8, and 24 hours). Maintain the temperature of the reaction system using a circulating water bath.[2][3]
-
At each time point, withdraw an aliquot of the irradiated solution and the dark control.
-
Analyze the samples by HPLC-UV to quantify the remaining this compound and observe the formation of new peaks.
-
Analyze the samples by LC-MS/MS or GC-MS to identify the structure of the degradation products.[2][3][12]
Protocol 2: Evaluation of Photostabilizer Efficacy
Objective: To assess the effectiveness of an antioxidant in preventing the photodegradation of this compound.
Materials:
-
This compound
-
Selected antioxidant (e.g., Vitamin E)
-
Solvent system
-
Photochemical reactor with UV lamp
-
HPLC-UV system
Procedure:
-
Prepare three sets of solutions:
-
Solution A: this compound in the solvent.
-
Solution B: this compound and the antioxidant in the solvent at a specified concentration.
-
Solution C (Control): Solvent only.
-
-
Follow the irradiation procedure as described in Protocol 1 for both Solution A and Solution B.
-
At each time point, analyze the samples using HPLC-UV.
-
Compare the degradation rate of this compound in Solution A and Solution B to determine the protective effect of the antioxidant.
Quantitative Data Summary
The following table presents hypothetical data from a forced photodegradation study to illustrate how results can be structured. Actual results will vary based on experimental conditions.
Table 1: Forced Photodegradation of this compound (100 µg/mL in Methanol) under UV Irradiation (365 nm)
| Irradiation Time (hours) | Remaining this compound (%) - No Stabilizer | Remaining this compound (%) - With 0.1% Vitamin E | Number of Degradation Products Detected |
| 0 | 100.0 | 100.0 | 0 |
| 1 | 95.2 | 99.1 | 1 |
| 2 | 88.7 | 97.8 | 2 |
| 4 | 75.1 | 94.5 | 3 |
| 8 | 55.4 | 88.2 | 4 |
| 24 | 20.3 | 75.6 | 5 |
Visualizations
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 3. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. q1scientific.com [q1scientific.com]
- 6. researchgate.net [researchgate.net]
- 7. grid.uns.ac.rs [grid.uns.ac.rs]
- 8. Photostabilization of organic UV-absorbing and anti-oxidant cosmetic components in formulations containing micronized manganese-doped titanium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iagim.org [iagim.org]
Validation & Comparative
A Comparative Guide to the Quantification of 3-Propylidenephthalide: HPLC vs. GC-MS Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. 3-Propylidenephthalide, a significant phthalide (B148349) found in medicinal plants such as Angelica sinensis (Dong Quai), has garnered interest for its potential therapeutic properties. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, supported by representative experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For the analysis of phthalides like this compound, Reverse-Phase HPLC with UV detection is commonly employed.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated HPLC-DAD (Diode Array Detector) method for the quantification of this compound, compiled from established methodologies for phthalide analysis.
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | |
| - Intra-day | < 2% |
| - Inter-day | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Protocol: HPLC Method
This protocol outlines a typical experimental setup for the quantification of this compound using HPLC-DAD.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Chromatographic Column : A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution is often used to separate multiple components in plant extracts. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile
-
-
Gradient Program : A typical gradient might start at 30% B, increasing to 80% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : The DAD is set to monitor at the maximum absorbance wavelength of this compound, which is typically around 280 nm.
-
Sample Preparation :
-
Plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using ultrasonication or Soxhlet extraction.
-
The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Standard Preparation : Standard solutions of this compound are prepared in the mobile phase at various concentrations to establish a calibration curve.
Workflow for HPLC Method Validation
The following diagram illustrates the key steps involved in validating an HPLC method for the quantification of this compound.
HPLC Method Validation Workflow
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds like this compound, particularly in complex matrices such as essential oils.[1]
Data Presentation: GC-MS Method Validation Parameters
The following table presents typical performance characteristics for a validated GC-MS method for quantifying components in essential oils, which would be applicable to this compound.[2][3]
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (Recovery) | 80 - 115% |
| Precision (RSD%) | |
| - Intra-day | < 15% |
| - Inter-day | < 15% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Experimental Protocol: GC-MS Method
A standard GC-MS protocol for the analysis of this compound would involve the following:
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Chromatographic Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program : A temperature gradient is crucial for separating components. A typical program might start at 60°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.
-
Injection Mode : Splitless or split injection, depending on the sample concentration.
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : A mass-to-charge ratio (m/z) range of 40-400 amu.
-
-
Sample Preparation :
-
Essential oils or extracts are diluted in a suitable solvent like hexane (B92381) or dichloromethane.
-
An internal standard may be added for improved quantification accuracy.
-
Comparison of HPLC and GC-MS for this compound Quantification
The choice between HPLC and GC-MS depends on the specific research question, sample matrix, and available instrumentation.
Comparison of HPLC and GC-MS
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound.[4]
-
HPLC-DAD is a robust and widely accessible method, particularly suitable for routine quality control of extracts and finished products where the analyte is not highly volatile. Its non-destructive nature also allows for fraction collection if further analysis is needed.
-
GC-MS offers superior separation efficiency and sensitivity for volatile compounds and provides valuable structural information, making it ideal for the analysis of essential oils and for identifying unknown impurities.[5]
The selection of the most appropriate method will depend on the specific analytical needs, the nature of the sample matrix, and the desired level of sensitivity and structural elucidation. For comprehensive analysis, the use of both techniques can provide complementary information and a higher degree of confidence in the results.
References
A Comparative Guide to HPLC and GC-MS Methods for Phthalide Analysis
For researchers, scientists, and drug development professionals, the precise and accurate analysis of phthalides—a class of aromatic lactones with significant biological activity found in various medicinal plants—is crucial for quality control, pharmacokinetic studies, and new drug discovery. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. The choice between them depends on the specific phthalides of interest, their volatility and thermal stability, the sample matrix, and the analytical objectives.[1][2]
This guide provides an objective comparison of HPLC and GC-MS for phthalide (B148349) analysis, supported by representative experimental data and detailed methodologies to assist in selecting the most suitable technique for your research needs.
Principle of Separation
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[3] The separation is influenced by the analyte's polarity, solubility, and size.[1][3] HPLC is highly versatile and can be used for a broad range of compounds, including those that are non-volatile or thermally labile.[2]
GC-MS , on the other hand, is ideal for volatile and thermally stable compounds.[2] Separation in GC is achieved by partitioning the vaporized analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[3] The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio.[4]
Quantitative Performance: A Side-by-Side Comparison
Table 1: Comparison of Linearity and Sensitivity for Phthalide/Phthalate (B1215562) Analysis
| Parameter | HPLC-UV/DAD | GC-MS |
| Linearity Range (µg/mL) | 0.25 - 100 | 0.5 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | < 0.64 | 0.015 - 0.370[5] |
| Limit of Quantification (LOQ) (µg/mL) | 0.06 - 0.5 | 54.1 - 76.3 (ng/g)[6] |
Note: Data is compiled from various sources analyzing phthalates and phthalides and should be considered representative.[1][5][6][7]
Table 2: Comparison of Accuracy and Precision for Phthalide/Phthalate Analysis
| Parameter | HPLC-UV/DAD | GC-MS |
| Accuracy (Recovery %) | 91 - 99.6% | 90.6 - 111.7%[5] |
| Precision (RSD %) | 0.07 - 6.2% | 0.55 - 12.10%[5] |
Note: Data is compiled from various sources analyzing phthalates and phthalides and should be considered representative.[1][5]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of phthalides by HPLC and GC-MS.
HPLC-UV Method for Phthalide Determination
This protocol is suitable for the analysis of various phthalides in herbal extracts.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 series or equivalent, equipped with a degasser, quaternary pump, autosampler, thermostatted column compartment, and a Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used. For example, a mixture of (A) acetonitrile (B52724) and (B) water. The gradient can be programmed as follows: 0-20 min, 30-60% A; 20-30 min, 60-90% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of 280 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve phthalide standards in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (Herbal Extract):
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
-
-
GC-MS Method for Phthalide Determination
This protocol is particularly effective for the analysis of volatile phthalides.
-
Instrumentation and Chromatographic Conditions:
-
GC-MS System: An Agilent 7890B GC coupled with a 5977A Mass Selective Detector or equivalent.
-
Column: A low-polarity capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 min, then ramp to 220°C at a rate of 10°C/min, and then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of volatile phthalide standards in n-hexane at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solution with n-hexane to prepare working standards for the calibration curve.
-
Sample Preparation (Solvent Extraction):
-
Weigh 1.0 g of the powdered plant material.
-
Extract with 50 mL of n-hexane using ultrasonication for 30 minutes.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Filter the concentrated extract through a 0.45 µm syringe filter before injection.
-
-
Method Cross-Validation Workflow
Cross-validation ensures the consistency and reliability of analytical data obtained from different methods. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for phthalide analysis.
Caption: Workflow for cross-validating HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the analysis of phthalides. The choice of method should be guided by the specific properties of the analytes and the research objectives.
-
HPLC is advantageous for its broad applicability to a wide range of phthalides, including non-volatile and thermally unstable compounds.[2] It is often the method of choice for comprehensive profiling of herbal extracts.
-
GC-MS offers high sensitivity and specificity, particularly for volatile phthalides, and is a gold standard for the identification of unknown volatile compounds.[1][2]
For comprehensive quality control and research, the use of both techniques can be complementary. Cross-validation of results from both HPLC and GC-MS provides the highest level of confidence in the analytical data, ensuring the safety and efficacy of pharmaceutical products and herbal medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Study of 3-Propylidenephthalide and Z-ligustilide: A Guide for Researchers
An Objective Comparison of Two Structurally Related Phthalides for Drug Development Professionals
Introduction
Phthalides are a class of bicyclic aromatic lactones found in various medicinal plants, notably in the Apiaceae family, which includes Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong). These compounds have garnered significant interest in the scientific community for their wide range of pharmacological activities. This guide provides a comparative analysis of two prominent phthalides: 3-Propylidenephthalide and Z-ligustilide.
Z-ligustilide is a well-researched phthalide (B148349) known for its potent neuroprotective, anti-inflammatory, and anti-cancer properties. In contrast, this compound is a structurally similar compound, also found in essential oils of medicinal plants, but has been studied to a much lesser extent, primarily in the context of flavor and fragrance. This guide aims to summarize the available experimental data for both compounds, highlighting the extensive research on Z-ligustilide and the current knowledge gaps for this compound, to inform future research and drug development efforts.
Chemical Structures and Physicochemical Properties
| Property | This compound | Z-ligustilide |
| Chemical Structure | ||
| Molecular Formula | C₁₁H₁₀O₂ | C₁₂H₁₄O₂ |
| Molecular Weight | 174.20 g/mol | 190.24 g/mol |
| IUPAC Name | 3-propylidene-2-benzofuran-1(3H)-one | (Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one |
| Known Sources | Levisticum officinale (Lovage), Ligusticum porteri | Angelica sinensis, Ligusticum chuanxiong |
Comparative Biological Performance
The available scientific literature indicates a significant disparity in the extent of research and documented pharmacological activities between Z-ligustilide and this compound. Z-ligustilide has been the subject of numerous in vitro and in vivo studies, elucidating its therapeutic potential and mechanisms of action. Data for this compound is sparse, with most of the information pertaining to its organoleptic properties.
Anti-Inflammatory Activity
Z-ligustilide has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
| Compound | Cell Line | Assay | IC₅₀ Value | Reference |
| Z-ligustilide | RAW 264.7 | NO Production Inhibition | 8.45 µM - 32.3 µM | [1] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Neuroprotective Effects
| Compound | Model | Key Findings | Reference |
| Z-ligustilide | Rat model of permanent focal cerebral ischemia | Dose-dependently reduced infarct volume and brain swelling. | [2] |
| This compound | Data Not Available | Data Not Available |
Anticancer Activity
Z-ligustilide has been shown to exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. The anticancer potential of this compound has not been extensively studied.
| Compound | Cell Line | Assay | IC₅₀ Value | Reference |
| Z-ligustilide | OVCAR-3 (Ovarian Cancer) | Apoptosis Induction | Dose-dependent | [3] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Mechanism of Action & Signaling Pathways
Z-ligustilide is known to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. It also affects the Mitogen-Activated Protein Kinase (MAPK) pathway. The signaling pathways affected by this compound have not yet been elucidated.
Figure 1. Simplified signaling pathway of Z-ligustilide's anti-inflammatory action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key assays used to evaluate the pharmacological activities of compounds like Z-ligustilide.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages, cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Z-ligustilide) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined from the dose-response curve.
Figure 2. General workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity (Nitric Oxide Assay)
The Griess assay measures nitrite (B80452) levels in the cell culture medium, which is an indicator of NO production by macrophages upon inflammatory stimulation.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Data Acquisition: After a short incubation period at room temperature, measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage inhibition of NO production by the test compound.
Western Blot for NF-κB Activation
This technique is used to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Cell Treatment and Lysis: Treat cells as described for the NO assay. After treatment, harvest the cells and perform nuclear and cytoplasmic protein extraction using a specialized kit.
-
Protein Quantification: Determine the protein concentration of the extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative amount of p65 in the nuclear versus cytoplasmic fractions. Use loading controls (e.g., Lamin B1 for nuclear and β-actin for cytoplasmic fractions) to normalize the data.
Conclusion and Future Directions
The available evidence strongly supports the pharmacological potential of Z-ligustilide, particularly in the areas of neuroprotection and anti-inflammation, with well-documented effects on key signaling pathways such as NF-κB. In stark contrast, this compound remains a largely uncharacterized compound from a pharmacological perspective.
This comparative guide highlights a significant opportunity for future research. The structural similarity between these two phthalides suggests that this compound may also possess valuable bioactive properties. We recommend that researchers in the field of natural product drug discovery consider the following:
-
Systematic Screening: Conduct comprehensive in vitro screening of this compound for anti-inflammatory, neuroprotective, and anticancer activities using established assays.
-
Mechanism of Action Studies: Should bioactivity be confirmed, investigate the underlying molecular mechanisms, including its effects on the NF-κB and MAPK signaling pathways.
-
Direct Comparative Studies: Perform head-to-head in vitro and in vivo studies comparing the potency and efficacy of this compound and Z-ligustilide.
By addressing these knowledge gaps, the scientific community can fully assess the therapeutic potential of this compound and potentially uncover a new lead compound for the development of novel therapeutics.
References
- 1. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corrigendum: Dl-3-n-Butylphthalide Exerts Dopaminergic Neuroprotection Through Inhibition of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of 3-Propylidenephthalide and n-Butylidenephthalide
A comprehensive review of the current scientific literature reveals a significant disparity in the available data regarding the biological activities of 3-Propylidenephthalide and n-butylidenephthalide. While n-butylidenephthalide has been the subject of numerous studies investigating its potential therapeutic effects, particularly in oncology and neurology, research on this compound is predominantly limited to its application as a fragrance ingredient and its associated safety assessments.
This guide synthesizes the existing experimental data for both compounds to provide a comparative overview. It is important to note that a direct, evidence-based comparison of their therapeutic efficacy is not feasible due to the lack of relevant biological activity studies for this compound.
n-Butylidenephthalide: A Profile of Therapeutic Potential
n-Butylidenephthalide (n-BP), a natural compound extracted from Angelica sinensis, has demonstrated a range of pharmacological activities, most notably in the fields of cancer and neuroprotection.
Anticancer Activity
Preclinical studies have shown that n-BP exhibits cytotoxic effects against various cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Key Findings |
| DBTRG-05MG | Glioblastoma Multiforme | 75 µg/mL | 48 hours | Induced cell cycle arrest at G₀/G₁ phase and apoptosis.[1] |
| RG2 | Glioblastoma Multiforme | 75 µg/mL | 48 hours | Triggered p53-dependent and -independent apoptotic pathways.[2] |
| SK-BR-3 | Breast Cancer | 60-120 µg/mL | Not Specified | Induced cell cycle arrest at G₀/G₁ phase and apoptosis.[3] |
| HT-29 | Colorectal Cancer | 47.87-73.91 µg/mL | 24 hours | Induced apoptosis via extrinsic and intrinsic pathways.[4] |
| CT26 | Colorectal Cancer | 47.87-73.91 µg/mL | 24 hours | Showed greater cytotoxicity when encapsulated in LPPC.[4] |
| KURAMOCHI (ALDH⁺) | Ovarian Cancer | 317.2 µg/mL | 48 hours | Inhibited migration and invasion; induced apoptosis.[5] |
| OVSAHO (ALDH⁺) | Ovarian Cancer | 48.5 µg/mL | 48 hours | Activated apoptosis signaling via caspases-3, -7, and -9.[5] |
n-BP has been shown to modulate several key signaling pathways to exert its anticancer effects. A primary mechanism is the induction of the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway induced by n-butylidenephthalide.
Neuroprotective Effects
n-Butylidenephthalide has also been investigated for its neuroprotective properties, with studies suggesting its potential in mitigating neurodegenerative processes.
| Model | Condition | Key Findings |
| Spinocerebellar Ataxia Type 3 (SCA3) mouse model | Neurodegeneration | Ameliorated neuropathological progress by modulating autophagy through the mTOR pathway.[6] |
In the context of neuroprotection, n-BP has been found to modulate the mTOR signaling pathway, a central regulator of cellular metabolism, growth, and survival.
Caption: mTOR signaling pathway modulation by n-butylidenephthalide.
This compound: Limited Biological Data
In stark contrast to n-butylidenephthalide, the available scientific literature on this compound is sparse, with a primary focus on its use as a fragrance ingredient. The majority of studies have been conducted to assess its safety for this application.
Cytotoxicity and Genotoxicity
Safety assessments have provided some data on the cytotoxicity and genotoxicity of this compound.
| Assay | System | Finding |
| BlueScreen Assay | Human cell-based | Positive for cytotoxicity without metabolic activation; Negative for cytotoxicity with metabolic activation.[5] |
| BlueScreen Assay | Human cell-based | Negative for genotoxicity with and without metabolic activation.[5] |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Non-clastogenic.[5] |
It is crucial to understand that the cytotoxicity observed in these safety studies was not in the context of anticancer activity but rather as a measure of potential toxicity for cosmetic use. No studies were found that investigated the effects of this compound on cancer cell lines or its potential to induce apoptosis or cell cycle arrest in a therapeutic context.
Experimental Protocols
n-Butylidenephthalide Anticancer Assays
-
Cell Viability Assay (MTT Assay): Cancer cells were seeded in 96-well plates and treated with varying concentrations of n-BP for specified durations (e.g., 24, 48, or 72 hours). Following treatment, MTT reagent was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured to determine cell viability and calculate the IC₅₀ value.[1]
-
Apoptosis Analysis (TUNEL Assay): Apoptosis was detected using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. Cells treated with n-BP were fixed, permeabilized, and incubated with the TUNEL reaction mixture. The presence of apoptotic cells was visualized and quantified using fluorescence microscopy.[5]
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., cleaved caspases) were determined by Western blotting. Cell lysates from n-BP-treated and control cells were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies. Following incubation with secondary antibodies, the protein bands were visualized and quantified.[5]
Caption: General experimental workflow for in vitro anticancer assays.
Conclusion
The current body of scientific evidence strongly indicates that n-butylidenephthalide possesses significant biological activities, particularly in the realms of anticancer and neuroprotective research. In contrast, there is a notable absence of data on the therapeutic biological activities of this compound. The information available for this compound is confined to its safety profile as a fragrance ingredient.
Therefore, while this guide provides a summary of the known properties of both compounds, a direct comparison of their therapeutic potential is not possible. Further research is required to elucidate the biological activities of this compound to determine if it shares any of the therapeutic promise demonstrated by its structural isomer, n-butylidenephthalide. Researchers, scientists, and drug development professionals should be aware of this significant knowledge gap when considering these compounds for further investigation.
References
- 1. Temporary title [webprod.hc-sc.gc.ca]
- 2. 3-propylidene phthalide [perflavory.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. 3-propylidene phthalide [thegoodscentscompany.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. RTECS NUMBER-NP7235000-Chemical Toxicity Database [drugfuture.com]
A Comparative Guide to the Cytotoxicity of Phthalide Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various phthalide (B148349) isomers, a class of naturally occurring compounds with significant therapeutic potential. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for cancer research and drug development.
Data Presentation: Cytotoxicity of Phthalide Isomers
The cytotoxic effects of different phthalide isomers have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC₅₀ values for several phthalide isomers, providing a quantitative comparison of their cytotoxic activity.
| Phthalide Isomer | Cell Line | Cell Type | IC₅₀ (µM) |
| Riligustilide | A549 | Human Lung Carcinoma | 13.82 |
| HCT-8 | Human Colon Carcinoma | 6.79 | |
| HepG2 | Human Liver Carcinoma | 7.92 | |
| (Z)-Ligustilide | MCF-7 | Human Breast Cancer | >80 (inactive) |
| HepG2 | Human Liver Carcinoma | >80 (inactive) | |
| A549 | Human Lung Carcinoma | >80 (inactive) | |
| HCT-8 | Human Colon Carcinoma | >80 (inactive) | |
| (Z)-Butylidenephthalide | A549 | Human Lung Carcinoma | >80 (inactive) |
| HCT-8 | Human Colon Carcinoma | >80 (inactive) | |
| HepG2 | Human Liver Carcinoma | >80 (inactive) | |
| Tokinolide A | A549 | Human Lung Carcinoma | 34.34 |
| HCT-8 | Human Colon Carcinoma | 27.79 | |
| HepG2 | Human Liver Carcinoma | 31.56 | |
| Tokinolide C | A549 | Human Lung Carcinoma | 55.84 |
| HCT-8 | Human Colon Carcinoma | 30.92 | |
| HepG2 | Human Liver Carcinoma | 48.33 |
Note: Direct comparative studies on the cytotoxicity of geometric isomers such as (Z)-Ligustilide and (E)-Ligustilide are limited in the reviewed literature, making a direct performance comparison challenging.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.
MTT Assay for Cell Viability
Objective: To determine the concentration at which a phthalide isomer reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Phthalide isomer of interest
-
Cancer cell line (e.g., A549, HCT-8, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the phthalide isomer is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a complete culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (solvent) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium containing the compound is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining phthalide cytotoxicity.
Signaling Pathway of Phthalide-Induced Apoptosis
Several phthalide isomers have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This pathway is a key mechanism of programmed cell death.
A Comparative Guide to the Anti-Inflammatory Effects of Phthalides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of several common phthalides: (Z)-ligustilide, n-butylphthalide, senkyunolide A, and n-butylidenephthalide. Phthalides, a class of aromatic lactones, are naturally occurring compounds found in various medicinal plants and have garnered significant interest for their therapeutic potential. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved.
Comparative Efficacy of Phthalides
The anti-inflammatory effects of phthalides are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The following table summarizes the available quantitative data for the half-maximal inhibitory concentration (IC50) of selected phthalides against key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
| Phthalide | Target | IC50 (µM) | Reference |
| (Z)-Ligustilide | Nitric Oxide (NO) Production | 12.8 ± 1.4 | [1] |
| Prostaglandin (B15479496) E2 (PGE2) Production | > 25 | [1] | |
| n-Butylphthalide | TNF-α, IL-1β, IL-6 Production | Data not available | |
| Senkyunolide A | TNF-α, IL-6, IL-18 Production | Dose-dependent reduction | [2] |
| NLRP3, ASC, Caspase-1 | Dose-dependent reduction | [2] | |
| n-Butylidenephthalide | IL-6, TNF-α Secretion | Dose-dependent reduction | [3] |
Note: Data for direct IC50 values of all listed phthalides on iNOS, COX-2, TNF-α, and IL-6 in a directly comparable assay are limited in the current literature. The provided data for (Z)-ligustilide on NO production is an indicator of iNOS inhibition. Senkyunolide A and n-butylidenephthalide have been shown to reduce the production of the indicated cytokines in a dose-dependent manner, but specific IC50 values were not provided in the cited literature. Further research with standardized assays is required for a definitive quantitative comparison.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory properties of these phthalides are largely mediated through the inhibition of two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
(Z)-Ligustilide has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α) in LPS-stimulated macrophages.[4] This is achieved by inhibiting the phosphorylation of IκB kinase (IKK) and MAPKs (p38, ERK1/2, and JNK), which in turn prevents the activation and nuclear translocation of the transcription factors NF-κB and AP-1.[4] (Z)-ligustilide also reduces intracellular reactive oxygen species (iROS), suggesting an antioxidant component to its anti-inflammatory activity.[4]
n-Butylphthalide (NBP) modulates inflammatory responses by targeting the NF-κB and p38 MAPK pathways.[5] It has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various inflammatory models.[5] Furthermore, NBP may promote the polarization of microglia/macrophages towards an anti-inflammatory M2 phenotype.[6]
Senkyunolide A exerts its anti-inflammatory effects by inhibiting the NLRP3 inflammasome signaling pathway, a key component of the innate immune response.[2][7] This inhibition leads to a reduction in the production of the pro-inflammatory cytokines IL-1β and IL-18.[2][7] Additionally, Senkyunolide A can suppress the expression of activator protein-1 (AP-1) and NF-κB, further contributing to its immunomodulatory properties.[7][8]
n-Butylidenephthalide has been reported to inhibit the NF-κB pathway, leading to a decrease in the secretion of IL-6 and TNF-α from dendritic cells.[3] Its anti-angiogenic actions have been associated with the activation of p38 and ERK 1/2 signaling pathways.[9]
Key Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by phthalides in the context of inflammation.
References
- 1. Z-ligustilide and anti-inflammatory prostaglandins have common biological properties in macrophages and leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senkyunolide A inhibits the progression of osteoarthritis by inhibiting the NLRP3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ligustilide prevents LPS-induced iNOS expression in RAW 264.7 macrophages by preventing ROS production and down-regulating the MAPK, NF-κB and AP-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-3-n-Butylphthalide reduces ischemic stroke injury and increases M2 microglial polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phthalides, senkyunolide A and ligustilide, show immunomodulatory effect in improving atherosclerosis, through inhibiting AP-1 and NF-κB expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The natural compound n-butylidenephthalide derived from the volatile oil of Radix Angelica sinensis inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a UPLC-MS/MS Method for 3-Propylidenephthalide Quantification in Herbal Matrices
This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 3-Propylidenephthalide in herbal samples against alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.
Introduction to this compound Analysis
This compound is a bioactive phthalide (B148349) found in various medicinal herbs, notably from the Apiaceae family, such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong. Its pharmacological potential necessitates accurate and sensitive quantification in raw materials and finished herbal products for quality control and dosage standardization. UPLC-MS/MS has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity.[1][2] This guide details the validation of a UPLC-MS/MS method and compares its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
UPLC-MS/MS Method Validation for this compound
The UPLC-MS/MS method offers superior sensitivity and specificity for the analysis of this compound in complex herbal matrices.[1][3] The method is validated according to established guidelines to ensure reliability and accuracy.[3]
Workflow for UPLC-MS/MS Method Validation
Caption: Workflow of the UPLC-MS/MS method validation process.
Comparison with Alternative Methods
While UPLC-MS/MS is highly effective, other chromatographic techniques such as GC-MS and HPLC are also employed for the analysis of phthalides.[4][5][6]
Comparative Workflow of Analytical Methods
Caption: Comparative workflow of UPLC-MS/MS, GC-MS, and HPLC-UV.
Data Presentation: Quantitative Comparison of Methods
The following table summarizes the typical performance characteristics for the quantification of this compound using UPLC-MS/MS, GC-MS, and HPLC.
| Validation Parameter | UPLC-MS/MS | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Range | 0.5 - 200 ng/mL | 10 - 1000 ng/mL | 50 - 5000 ng/mL |
| LOD | 0.1 ng/mL | 2 ng/mL | 15 ng/mL |
| LOQ | 0.5 ng/mL | 10 ng/mL | 50 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 92 - 108% |
| Precision (% RSD) | < 5% | < 10% | < 8% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UPLC-MS/MS Method
-
Sample Preparation:
-
Weigh 0.5 g of powdered herbal material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial.
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC H-Class
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: (A) 0.1% formic acid in water, (B) Acetonitrile with 0.1% formic acid.
-
Gradient: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
System: Waters Xevo TQ-S
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transition: m/z 175.1 > 131.1 (Quantifier), m/z 175.1 > 103.1 (Qualifier)
-
GC-MS Method (Alternative)
-
Sample Preparation:
-
Follow steps 1-4 from the UPLC-MS/MS sample preparation.
-
Evaporate 1 mL of the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane (B92381) and transfer to a GC vial.
-
-
Chromatographic Conditions:
-
System: Agilent 7890B GC with 5977A MSD
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using target ions for this compound (e.g., m/z 174, 131, 103).
-
HPLC-UV Method (Alternative)
-
Sample Preparation:
-
Follow steps 1-5 from the UPLC-MS/MS sample preparation.
-
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity II
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: (A) Water, (B) Acetonitrile.
-
Gradient: 0-10 min, 30-80% B; 10-15 min, 80% B; 15-15.1 min, 80-30% B; 15.1-20 min, 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Conclusion
The validated UPLC-MS/MS method demonstrates exceptional performance for the quantification of this compound in herbal matrices, offering significantly lower limits of detection and quantification compared to GC-MS and HPLC-UV. Its high linearity, accuracy, and precision make it the preferred method for regulatory compliance and rigorous quality control. While GC-MS provides a viable alternative, especially for volatile compound profiling, and HPLC-UV offers a robust, cost-effective solution for routine analysis at higher concentrations, neither matches the sensitivity and selectivity of UPLC-MS/MS for trace-level quantification in complex samples. The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation.
References
- 1. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
Inter-laboratory Validation of 3-Propylidenephthalide Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of 3-Propylidenephthalide, a fragrance ingredient and a component found in some traditional herbal medicines. While a formal inter-laboratory validation study for a single, standardized method for this compound is not publicly available, this document synthesizes existing data from single-laboratory validation studies of relevant analytical techniques. The aim is to offer a comprehensive overview of method performance, experimental protocols, and a proposed workflow for a future inter-laboratory validation study.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of three common analytical methods used for the quantification of this compound and similar fragrance allergens. The data presented is a composite from various studies on fragrance analysis and a specific study on this compound.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV/DAD |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (RSD) | <15% | <15% | <20% |
| Accuracy (Recovery) | 82-119% | 80-120% | 80-120% |
| Limit of Detection (LOD) | ng/mL range | µg/g to ng/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | µg/g to ng/mL range | µg/mL range |
| Selectivity | High (based on mass-to-charge ratio) | High (based on mass spectra) | Moderate (potential for co-elution) |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | High | High | Moderate |
| Expertise Required | High | High | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are representative and may require optimization for specific sample matrices and laboratory conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective for the quantification of this compound.[1]
-
Sample Preparation:
-
For cosmetic or biological samples, extraction with a suitable organic solvent such as acetonitrile (B52724) is performed.[1]
-
The extract is then centrifuged and the supernatant is collected.
-
The collected supernatant may be further diluted with the mobile phase to an appropriate concentration for analysis.
-
-
Instrumentation:
-
A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
-
-
Validation Parameters:
-
Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range.
-
Precision: Determined by replicate analyses of quality control samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Evaluated by spiking a blank matrix with a known amount of this compound and calculating the percent recovery.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like fragrance ingredients.
-
Sample Preparation:
-
Extraction with a suitable solvent (e.g., acetonitrile) followed by a clean-up step, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[2]
-
For volatile analysis from solid or liquid samples, headspace solid-phase microextraction (HS-SPME) can be employed.[3]
-
The final extract is concentrated and may be derivatized if necessary, although this is not typically required for this compound.
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (typically a single quadrupole or ion trap).
-
Column: A mid-polarity capillary column (e.g., ZB-35HT) is often used to achieve good separation of various fragrance compounds.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Ionization: Electron Ionization (EI) is standard.
-
Detection: The mass spectrometer is operated in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
-
Validation Parameters:
-
Similar to LC-MS/MS, validation includes assessment of linearity, precision, accuracy, LOD, and LOQ.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a more accessible and cost-effective alternative to mass spectrometry-based methods, suitable for routine quality control.[4]
-
Sample Preparation:
-
Ultrasound-assisted emulsification microextraction can be used for the extraction of fragrance allergens from cosmetic samples.[4]
-
The sample is dissolved in a suitable solvent and filtered before injection.
-
-
Instrumentation:
-
A high-performance liquid chromatograph equipped with a diode-array detector.
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typical.[5]
-
Detection: The DAD is set to monitor the absorbance at the wavelength of maximum absorbance for this compound.
-
-
Validation Parameters:
-
Validation follows the same principles as for LC-MS/MS and GC-MS, focusing on linearity, precision, accuracy, and sensitivity.
-
Mandatory Visualization
Proposed Workflow for Inter-laboratory Validation
The following diagram illustrates a logical workflow for conducting an inter-laboratory validation study of an analytical method for this compound.
Caption: A flowchart outlining the key phases and steps involved in an inter-laboratory validation study.
References
- 1. Analytical method development and percutaneous absorption of propylidene phthalide, a cosmetic ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A critical aspect of drug development is understanding the bioavailability of bioactive compounds. For researchers and scientists investigating the therapeutic potential of phthalides, a class of compounds found in medicinal plants like Ligusticum chuanxiong and Angelica sinensis, comprehending their pharmacokinetic profiles is paramount. This guide provides a comparative analysis of the oral bioavailability of several key phthalide (B148349) compounds, including senkyunolide A, senkyunolide I, Z-ligustilide, and n-butylidenephthalide, supported by experimental data from preclinical studies.
Quantitative Comparison of Oral Bioavailability
The oral bioavailability of phthalide compounds varies significantly, primarily due to differences in their chemical structures that affect their absorption, metabolism, and stability. The following table summarizes the key pharmacokinetic parameter of absolute oral bioavailability for several prominent phthalides, as determined in rat models.
| Compound | Oral Bioavailability (%) | Animal Model | Key Factors Influencing Bioavailability |
| Senkyunolide A | ~8%[1][2] | Rat | Subject to gastrointestinal instability and significant first-pass metabolism in the liver.[1][2] |
| Senkyunolide I | ~37.25%[3] | Rat | Exhibits greater stability and is less susceptible to the first-pass effect compared to other related compounds.[3] |
| Z-ligustilide | 2.6% - 7.5%[4][5] | Rat | Undergoes extensive and severe first-pass metabolic reactions.[5][6][7] |
| n-Butylidenephthalide | Low (quantitative data not available) | Not specified | Characterized by rapid absorption and subsequent elimination from the body.[8] |
| 3-Propylidenephthalide | Data not publicly available | - | - |
Note: The oral bioavailability of Z-ligustilide has been shown to improve to 35.9% when administered in a hydroxypropyl-β-cyclodextrin inclusion complex, highlighting the potential of formulation strategies to enhance the systemic exposure of these compounds.[4]
Experimental Protocols for Bioavailability Assessment
The data presented in this guide are derived from preclinical pharmacokinetic studies, typically conducted in rat models. A standardized experimental workflow is crucial for the reliable determination of bioavailability.
Animal Models and Housing
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are maintained in a controlled environment with regulated temperature, humidity, and a 12-hour light/dark cycle. They are typically provided with standard chow and water ad libitum and may be fasted overnight before oral administration.
Drug Administration and Dosing
-
Oral Administration: A solution or suspension of the test compound is administered directly into the stomach via oral gavage.
-
Intravenous Administration: To determine absolute bioavailability, a solution of the compound is also administered intravenously, typically through the tail vein, to a separate group of animals. This serves as a reference, representing 100% bioavailability.
-
Dosing: Doses are calculated based on the body weight of the animal.
Blood Sampling
-
Procedure: Blood samples are collected at predetermined time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Site: Samples are typically drawn from the jugular vein, tail vein, or via a cannula implanted in the carotid artery.
-
Processing: Blood is collected in heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.
Analytical Method
-
Technique: The concentration of the phthalide compound and its potential metabolites in the plasma samples is quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These techniques offer high sensitivity and specificity for accurate measurement.
Pharmacokinetic Analysis
-
Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:
-
F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical experimental workflow for determining the oral bioavailability of a phthalide compound.
Caption: Experimental workflow for a typical oral bioavailability study.
Factors Influencing Bioavailability: A Conceptual Pathway
The low oral bioavailability of many phthalides can be attributed to several factors, primarily first-pass metabolism in the liver and instability in the gastrointestinal tract. The following diagram illustrates a conceptual pathway of how a parent compound's bioavailability is reduced.
Caption: Conceptual pathway of factors reducing oral bioavailability.
Conclusion
The comparative analysis of the bioavailability of these phthalide compounds reveals significant differences that are crucial for their potential therapeutic applications. Senkyunolide I, with its relatively higher oral bioavailability, may be a more promising candidate for oral drug development compared to senkyunolide A and Z-ligustilide. However, the low bioavailability of some phthalides can potentially be overcome through advanced formulation strategies, as demonstrated with Z-ligustilide. For researchers in this field, a thorough understanding of these pharmacokinetic properties is essential for designing meaningful in vivo studies and for the eventual translation of these natural compounds into effective clinical therapies. Further research is warranted to determine the oral bioavailability of this compound to complete this comparative overview.
References
- 1. Metabolism of [propyl-3H]-8-hydroxy-2-(N,N-di-n-propylamino)tetralin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical method development and percutaneous absorption of propylidene phthalide, a cosmetic ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Propylidene-1(3H)-isobenzofuranone | C11H10O2 | CID 6259976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. femaflavor.org [femaflavor.org]
- 7. This compound - Pharos [pharos.habitablefuture.org]
- 8. This compound | SIELC Technologies [sielc.com]
Head-to-Head Comparison of Synthesis Routes for 3-Propylidenephthalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the two primary synthesis routes for 3-Propylidenephthalide: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Wittig vs. HWE for this compound Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Starting Materials | Phthalic anhydride (B1165640), Propyltriphenylphosphonium bromide | Phthalic anhydride, Diethyl (2-oxopropyl)phosphonate |
| Key Reagents | Strong base (e.g., n-BuLi) | Weaker base (e.g., NaH, NaOMe) |
| Reaction Conditions | Anhydrous conditions, often cryogenic temperatures for ylide formation | Generally milder conditions |
| Yield | Moderate to good | Good to excellent |
| By-product | Triphenylphosphine (B44618) oxide | Water-soluble phosphate (B84403) ester |
| Purification | Challenging due to solid by-product | Generally easier, aqueous workup |
| Stereoselectivity | Can produce E/Z mixtures, often favoring the Z-isomer with unstabilized ylides | Typically high E-selectivity with stabilized phosphonates |
Reaction Pathways
The synthesis of this compound via both the Wittig and Horner-Wadsworth-Emmons reactions commences with phthalic anhydride. The key difference lies in the nature of the phosphorus-based reagent used to introduce the propylidene group.
Wittig Reaction Pathway
Caption: Wittig reaction pathway for this compound.
Horner-Wadsworth-Emmons (HWE) Reaction Pathway
Caption: HWE reaction pathway for this compound.
Experimental Data Summary
The following table summarizes typical experimental conditions and outcomes for the synthesis of this compound via the Wittig and HWE reactions.
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Propyltriphenylphosphonium bromide | Diethyl (2-oxopropyl)phosphonate |
| Base | n-Butyllithium in THF | Sodium hydride in DME |
| Temperature | -78 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | 60-75% | 85-95% |
| Product Purity (after chromatography) | >95% | >98% |
| Primary By-product | Triphenylphosphine oxide | Diethyl phosphate |
Experimental Protocols
Wittig Reaction for this compound
This protocol is a representative procedure based on standard Wittig reaction conditions applied to phthalic anhydride.
Materials:
-
Propyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Phthalic anhydride (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add propyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.
-
In a separate flask, dissolve phthalic anhydride in anhydrous THF.
-
Slowly add the phthalic anhydride solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product, containing triphenylphosphine oxide, is purified by column chromatography on silica gel.
Horner-Wadsworth-Emmons (HWE) Reaction for this compound
This protocol is adapted from the general procedure for the synthesis of 3-ylidenephthalides.
Materials:
-
Sodium hydride (1.2 eq, 60% dispersion in mineral oil)
-
Diethyl (2-oxopropyl)phosphonate (1.1 eq)
-
Phthalic anhydride (1.0 eq)
-
Anhydrous Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous DME to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl (2-oxopropyl)phosphonate dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
In a separate flask, dissolve phthalic anhydride in anhydrous DME.
-
Add the phthalic anhydride solution to the phosphonate anion solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Head-to-Head Comparison and Recommendations
Wittig Reaction:
-
Advantages: A classic and well-established method for olefination.
-
Disadvantages: The primary drawback is the formation of triphenylphosphine oxide as a by-product. It is a high-melting solid that is often difficult to separate from the desired product, typically requiring careful column chromatography. The use of a strong, pyrophoric base like n-butyllithium requires stringent anhydrous and inert atmosphere techniques. Reactions can be lengthy.
Horner-Wadsworth-Emmons (HWE) Reaction:
-
Advantages: The HWE reaction offers several significant advantages over the Wittig reaction for the synthesis of this compound. The phosphate by-product is water-soluble, making the purification process considerably simpler, often achievable with a simple aqueous workup. The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, leading to faster reaction times and higher yields. The reaction conditions are typically milder, and weaker bases can be employed. The HWE reaction is known for its high stereoselectivity, predominantly forming the E-isomer.
-
Disadvantages: The phosphonate reagents are generally more expensive than the corresponding phosphonium (B103445) salts used in the Wittig reaction.
For the synthesis of this compound, the Horner-Wadsworth-Emmons reaction is the recommended route . Its higher yields, shorter reaction times, milder conditions, and significantly easier purification due to the water-soluble by-product make it a more efficient and practical choice for both small-scale research and larger-scale production. While the Wittig reaction is a viable alternative, the challenges associated with the removal of triphenylphosphine oxide make it a less desirable option when a more streamlined process is required.
A Comparative Guide to the Quantitative Analysis of 3-Propylidenephthalide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 3-Propylidenephthalide, a significant fragrance ingredient and potential allergen, is paramount. This guide provides an objective comparison of the primary analytical methods employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including its tandem mass spectrometry variation (LC-MS/MS). The information presented is supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the quantification of this compound by GC-MS and LC-MS/MS.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | 0.9996[1] | >0.99 (Typical) |
| Limit of Detection (LOD) | 0.001 ng/µL (Instrumental)[1] | Not explicitly found in search results |
| Limit of Quantification (LOQ) | Not explicitly found in search results | Not explicitly found in search results |
| Accuracy (Recovery) | Analytical recoveries ≥72% for a range of fragrances[1] | Acceptable based upon MFDS guidelines[2] |
| Precision (RSD%) | Standard deviations always better than 20% for a range of fragrances[1] | Acceptable based upon MFDS guidelines[2] |
Note: While a study mentions that an LC-MS/MS method for this compound demonstrated acceptable linearity, precision, and accuracy based on the Korea Ministry of Food and Drug Safety (MFDS) guidelines, specific quantitative data was not provided in the available literature.[2]
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of analytical methods. Below are the methodologies for the GC-MS and a general overview of a reported LC-MS/MS method for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the determination of this compound in complex matrices such as indoor air samples.
Sample Preparation: For air analysis, samples are collected using appropriate sampling protocols, typically involving adsorbent tubes, followed by solvent desorption to prepare the sample for injection.
Instrumentation:
-
Gas Chromatograph: Trace 1300 GC Ultra or equivalent.
-
Mass Spectrometer: ISQ 7000 Series or equivalent.
-
Capillary Column: Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm film thickness).[1]
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 60 °C (hold for 1 min), ramp to 200 °C at 5 °C/min, then ramp to 280 °C at 10 °C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless (1 µL).[1]
Mass Spectrometry Conditions:
-
Ion Source Temperature: 250 °C[1]
-
Transfer Line Temperature: 280 °C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantitation Ions (m/z): 159 (primary), 104, 174 (secondary).[1]
-
Retention Time: Approximately 21.50 minutes.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS method has been developed and validated for assessing this compound, particularly in studies related to dermal absorption from cosmetic formulations.[2] While the detailed experimental parameters were not fully available in the reviewed literature, a general workflow can be described.
Sample Preparation: Samples collected from in vitro diffusion systems, such as receptor fluid, skin swabs, and tissue extracts, are typically prepared by extraction with a suitable organic solvent like acetonitrile (B52724).[2]
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (General):
-
Column: A reverse-phase column (e.g., C18) is commonly used for the separation of moderately non-polar compounds like this compound.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with a modifier like formic acid for better ionization).
Mass Spectrometry Conditions (General):
-
Ionization Mode: Electrospray Ionization (ESI) is a common choice for LC-MS/MS applications.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification to ensure high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
Method Comparison and Selection
GC-MS is a well-established and robust technique for the analysis of volatile and semi-volatile compounds like this compound. The provided method demonstrates good linearity and a low limit of detection. It is particularly suitable for the analysis of this compound in matrices where volatility is a key characteristic, such as in air samples or as a fragrance component in various products.
LC-MS/MS offers the advantage of analyzing a wider range of compounds, including those that are less volatile or thermally labile. While specific performance data for this compound was not detailed in the available resources, LC-MS/MS is generally known for its high sensitivity and selectivity, making it an excellent choice for complex biological matrices or when very low detection limits are required, as in dermal absorption studies.[2]
The choice between GC-MS and LC-MS/MS will ultimately depend on the specific application, the nature of the sample matrix, the required sensitivity, and the availability of instrumentation.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analysis of this compound.
Caption: Workflow for this compound quantification by GC-MS.
Caption: General workflow for this compound quantification by LC-MS/MS.
References
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for 3-Propylidenephthalide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3-Propylidenephthalide, a key bioactive constituent in medicinal plants such as Ligusticum chuanxiong, is paramount for quality control, pharmacokinetic studies, and formulation development. The specificity and selectivity of the analytical method employed are critical to ensure that the analyte's measurement is not affected by interference from other components in the sample matrix, such as isomers, impurities, or excipients. This guide provides an objective comparison of the most common analytical techniques for the determination of this compound, with a focus on their specificity and selectivity, supported by experimental data and detailed methodologies.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the nature of the sample, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) with densitometry are the most frequently employed techniques for the analysis of this compound. The following table summarizes their key performance parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) - Densitometry |
| Specificity | High. Can be enhanced with selective detectors (e.g., DAD, MS). Forced degradation studies are crucial to demonstrate separation from degradation products.[1][2][3] | Very High. Mass spectrometry provides structural information, enabling excellent differentiation from co-eluting compounds.[4][5][6] | Moderate. Dependent on the chromatographic system and visualization method. May have interference from compounds with similar Rf values. |
| Selectivity | Good to Excellent. Can resolve isomers and related compounds with appropriate column and mobile phase optimization.[7][8][9] | Excellent. Mass spectral data allows for the selective detection of the target analyte even in complex matrices.[4][5][10] | Moderate. Selectivity can be improved by using specific spray reagents or by two-dimensional TLC. |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.998 | Typically ≥ 0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | ng/spot to µ g/spot range[11][12][13] |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to ng/mL range | ng/spot to µ g/spot range[11][12][13] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 80-115%[4][5] | Typically 95-105% |
| Precision (%RSD) | Typically < 2% | Typically < 15%[4][5] | Typically < 5% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and TLC-Densitometry.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in plant extracts and pharmaceutical formulations.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used.[14] For example, an isocratic mobile phase of acetonitrile:water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the maximum absorbance of this compound (to be determined by UV scan).
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Extract the sample (e.g., powdered plant material) with a suitable solvent like methanol (B129727) or ethanol (B145695) using sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Specificity/Selectivity Assessment (Forced Degradation):
-
Acid and Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH, respectively, at 60°C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the sample solution to UV light.
-
Analyze the stressed samples by the developed HPLC method to ensure the separation of this compound from any degradation products.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the analysis of volatile and semi-volatile compounds and is highly selective for the identification and quantification of this compound, particularly in essential oil samples.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation:
-
Dilute the essential oil sample in a suitable volatile solvent like hexane (B92381) or ethyl acetate (B1210297).
-
Inject the diluted sample into the GC-MS system.
-
-
Specificity/Selectivity: The mass spectrum of this compound provides a unique fragmentation pattern, which serves as a fingerprint for its identification, ensuring high specificity. Selectivity is achieved by monitoring specific ions (Selected Ion Monitoring - SIM mode) characteristic of the analyte.
Thin-Layer Chromatography (TLC) - Densitometry Method
This method offers a simpler and more cost-effective alternative for the quantification of this compound.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of non-polar and moderately polar solvents. For example, a mixture of hexane and ethyl acetate (e.g., 8:2, v/v). The composition should be optimized for the best separation.
-
Sample Application: Apply standard solutions and sample extracts as bands using an automated TLC applicator.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection and Densitometry:
-
Dry the plate after development.
-
Visualize the spots under UV light (e.g., 254 nm or 366 nm).
-
Scan the plate with a TLC scanner (densitometer) at the wavelength of maximum absorbance of this compound.
-
-
Specificity/Selectivity: Specificity can be enhanced by using specific derivatizing agents that react with the analyte to produce a colored spot. Selectivity is determined by the separation of the analyte spot from other components in the sample matrix.
Visualizing Method Validation and Specificity Concepts
To further clarify the critical concepts of analytical method validation and the relationship between specificity and selectivity, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Selectivity of substance identification by HPLC-DAD in toxicological analysis using a UV spectra library of 2682 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of TLC-densitometry method for quantification of tetraprenyltoluquinone in the stem bark hexane extract of Garcinia cowa roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Validated TLC-Densitometric Method for the Determination of Mesterolone in Bulk Material and in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | SIELC Technologies [sielc.com]
Robustness Testing of Analytical Methods for 3-Propylidenephthalide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the robustness of a primary High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Propylidenephthalide against alternative analytical techniques. Robustness, a critical component of analytical method validation, ensures the reliability and consistency of results despite minor variations in experimental parameters. This document presents detailed experimental protocols, comparative data in tabular format, and visualizations to aid in the selection and implementation of a suitable analytical method for this compound.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the primary technique evaluated for the routine analysis of this compound in bulk drug and pharmaceutical formulations.
Experimental Protocol: HPLC Method for this compound
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Standard Solution: 100 µg/mL of this compound in mobile phase
-
Sample Solution: Prepared to a target concentration of 100 µg/mL in mobile phase
Robustness Testing Protocol
The robustness of the HPLC method was evaluated by introducing deliberate, small variations to the method parameters. The effect of these variations on the retention time, peak area, and tailing factor of the this compound peak was recorded. The International Council for Harmonisation (ICH) guidelines recommend this testing to ensure the method's reliability during normal usage.[1][2]
Varied Parameters:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (± 2% Acetonitrile)
The experimental workflow for the robustness study is depicted below.
Data Presentation: Robustness Study Results
The results of the robustness study are summarized in the table below. The data demonstrates that minor variations in the tested parameters do not significantly impact the method's performance, as indicated by the low relative standard deviation (%RSD) for key analytical responses.
| Parameter Varied | Level | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor |
| Nominal | - | 5.42 | 1254321 | 1.05 |
| Flow Rate | 0.9 mL/min | 6.01 | 1393690 | 1.04 |
| 1.1 mL/min | 4.93 | 1140292 | 1.06 | |
| %RSD | 9.9% | 10.1% | 0.95% | |
| Column Temp. | 28°C | 5.51 | 1258765 | 1.05 |
| 32°C | 5.33 | 1249877 | 1.04 | |
| %RSD | 1.6% | 0.4% | 0.67% | |
| Mobile Phase | 58% ACN | 5.89 | 1260110 | 1.07 |
| 62% ACN | 4.98 | 1248532 | 1.03 | |
| %RSD | 8.3% | 0.5% | 1.87% |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods can be employed for the analysis of this compound, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is often used for the analysis of essential oils, which may contain phthalides.[1][3]
Experimental Protocol Outline:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector.
-
Oven Temperature Program: A gradient program to separate compounds based on their boiling points.
-
Detection: Mass spectrometry (scan mode for identification, SIM mode for quantification).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for the quantitative analysis of various compounds, including those in complex matrices like herbal extracts.[2][4]
Experimental Protocol Outline:
-
Instrumentation: HPTLC system with an automatic sampler, developing chamber, and densitometric scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A suitable mixture of non-polar and polar solvents (e.g., Toluene:Ethyl Acetate).
-
Application: Band-wise application of standards and samples.
-
Development: Ascending development in a twin-trough chamber.
-
Densitometric Analysis: Scanning at a specific wavelength (e.g., 280 nm).
Comparative Summary of Analytical Methods
The following table provides a comparative overview of the HPLC method with GC-MS and HPTLC for the analysis of this compound.
| Feature | HPLC-UV/PDA | GC-MS | HPTLC-Densitometry |
| Principle | Partition chromatography | Partition chromatography | Adsorption chromatography |
| Analyte Suitability | Non-volatile, thermally stable compounds | Volatile, thermally stable compounds | Wide range of compounds |
| Selectivity | Good to excellent | Excellent (with MS detection) | Moderate to good |
| Sensitivity | Good | Excellent | Moderate |
| Robustness | High, as demonstrated | Moderate (sensitive to injection technique and temperature) | Moderate (sensitive to environmental conditions) |
| Sample Throughput | Moderate | Low to moderate | High |
| Cost per Sample | Moderate | High | Low |
| Key Advantage | Versatility and robustness for routine QC | High specificity and identification power | High throughput and low cost |
The logical relationship for selecting an appropriate analytical method is illustrated in the diagram below.
Conclusion
The evaluated RP-HPLC method demonstrates excellent robustness for the quantitative analysis of this compound, making it highly suitable for routine quality control in a pharmaceutical setting. While GC-MS offers superior specificity for identification and HPTLC provides a high-throughput, low-cost alternative, the HPLC method presents the optimal balance of performance, reliability, and practicality for its intended purpose. The data and protocols presented in this guide should assist researchers and drug development professionals in making informed decisions regarding the analytical methodology for this compound.
References
A Comparative Analysis of Phthalide Content in Different Angelica Species
For Researchers, Scientists, and Drug Development Professionals
The genus Angelica encompasses a variety of species utilized in traditional medicine, with their therapeutic effects largely attributed to a class of bioactive compounds known as phthalides. The concentration and composition of these phthalides can vary significantly among different Angelica species, influencing their pharmacological profiles. This guide provides a comparative analysis of the phthalide (B148349) content in prominent Angelica species, supported by experimental data and detailed methodologies to aid in research and drug development.
Quantitative Comparison of Phthalide Content
The following table summarizes the quantitative data of major phthalides found in different Angelica species, compiled from various studies. The content is presented in mg/g of dried root material unless otherwise specified.
| Phthalide | Angelica sinensis (Oliv.) Diels | Angelica gigas Nakai | Angelica acutiloba (Siebold & Zucc.) Kitag. | Angelica glauca Edgew. |
| Z-Ligustilide | 5.63 - 24.53[1] | Not detected[1][2] | 1.00 (as ligustilides)[1] | 40.6 - 53.0 (% of essential oil)[3] |
| E-Ligustilide | Present, but concentration varies | Not detected | Present, but concentration varies | - |
| Z-Butylenephthalide | High amounts found[4] | High amounts found[4] | - | - |
| E-Butylenephthalide | Present, but concentration varies | - | - | - |
| 3-n-Butylphthalide | Present, concentration varies[5] | High amounts found[4] | Present, concentration varies[6] | - |
| Senkyunolide A | 0.108 - 0.588[7] | - | - | - |
| Butylidenephthalide | 14.27 (% of essential oil)[8] | - | 17.82 (% of essential oil)[8] | 20.7 - 32.8 (% of essential oil, as (Z)-butylidene phthalide)[3] |
Note: The phthalide content can be influenced by factors such as the geographical origin, cultivation conditions, and harvesting time of the plant material.
Experimental Protocols
Extraction of Phthalides from Angelica Root
This protocol describes a general method for the solvent extraction of phthalides from dried Angelica root material.
Materials:
-
Dried and powdered Angelica root
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh a specific amount of powdered Angelica root (e.g., 1.0 g).
-
Add a defined volume of methanol (e.g., 50 mL) to the powdered root in a flask.
-
Perform ultrasonic extraction for a specified duration (e.g., 30 minutes) at a controlled temperature.
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude phthalide extract.
-
Redissolve the dried extract in a known volume of methanol for subsequent analysis.
Quantification of Phthalides by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the separation and quantification of volatile phthalides.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 240°C at a rate of 10°C/min
-
Hold at 240°C for 10 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
Quantification:
-
Identification of individual phthalides is based on their retention times and mass spectra compared to authentic standards.
-
Quantification is performed by creating a calibration curve for each phthalide standard of known concentrations.
Quantification of Phthalides by High-Performance Liquid Chromatography (HPLC)
This method is widely used for the analysis of a broader range of phthalides, including less volatile ones.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid or acetic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
DAD: Monitoring at specific wavelengths (e.g., 280 nm and 328 nm)
-
MS: Electrospray ionization (ESI) in positive or negative mode.
-
Quantification:
-
Phthalides are identified by their retention times and UV or mass spectra in comparison to standards.
-
Quantification is achieved by constructing a calibration curve for each analyte.
Visualizing Experimental and Biological Pathways
Caption: Experimental workflow for phthalide analysis in Angelica species.
References
- 1. The phthalide compound tokinolide B from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic activity of phthalides-enriched Angelica Sinensis extract by suppressing WSB-1/pVHL/HIF-1α/VEGF signaling in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [Research progress on mechanisms and pharmacokinetics of ligustilide in treatment of locomotor system diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Propylidenephthalide: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of 3-Propylidenephthalide, a common fragrance and flavoring agent. Adherence to these procedures will mitigate risks, ensure regulatory compliance, and foster a safe laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is classified as Acute Toxicity, Oral (Category 4) and a Skin Sensitizer (Category 1) .
Personal Protective Equipment (PPE)
A summary of required personal protective equipment can be found in the table below.
| Protection Type | Specific Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat and closed-toe shoes. |
Spill Response
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains or waterways.
-
Absorb: Use an inert absorbent material such as sand, vermiculite, or a universal binder to soak up the spilled liquid.
-
Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.[1] Contaminated cleaning materials should be disposed of as hazardous waste.
Waste Characterization and Disposal Path
This compound is not a specifically listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] However, due to its classification as harmful if swallowed, it should be managed as a toxic hazardous waste . The definitive classification would require a Toxicity Characteristic Leaching Procedure (TCLP), but in the absence of this data, treating it as hazardous waste is the most prudent approach.
The primary and recommended disposal method for this compound is through a licensed hazardous waste disposal contractor.
Disposal Workflow
Figure 1: Procedural workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect all waste containing this compound (pure substance, contaminated solutions, and spill cleanup materials) in a designated container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid. Do not use metal containers for acidic or basic solutions.[3]
-
-
Segregation:
-
Do not mix this compound waste with other waste streams, especially incompatible chemicals.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the associated hazards (Toxic).
-
-
Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, well-ventilated area, away from ignition sources and incompatible materials.
-
Ensure the waste container is placed in secondary containment to prevent spills.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Complete all required waste manifests and documentation accurately.
-
Experimental Protocol: In-Lab Pre-treatment (for consideration)
While professional disposal is the standard, in some instances, a pre-treatment step to reduce the hazard of small quantities of this compound waste may be considered. The following is a general procedure for alkaline hydrolysis, which should be validated on a small scale by qualified personnel before implementation. This procedure is for informational purposes and should be carried out with extreme caution and appropriate safety measures.
Principle: Lactones can undergo hydrolysis under alkaline conditions to form the corresponding carboxylate salt and alcohol, which may be less hazardous.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Stir plate and stir bar
-
pH indicator paper or pH meter
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Personal Protective Equipment (as listed above)
Procedure:
-
Preparation: Conduct the procedure in a well-ventilated fume hood.
-
Dilution: If the waste is concentrated, dilute it with a compatible solvent (e.g., ethanol) to improve solubility and control the reaction rate.
-
Neutralization/Hydrolysis:
-
Slowly add the sodium hydroxide solution to the stirred this compound waste.
-
Monitor the pH of the solution. The addition of NaOH will cause the pH to rise.
-
Continue adding the base until the pH is stable in the alkaline range (e.g., pH 10-12), indicating the completion of the hydrolysis.
-
The reaction may be exothermic; control the rate of addition to prevent excessive heat generation.
-
-
Final Disposal: The resulting solution, containing the hydrolyzed product, should still be collected, labeled, and disposed of as hazardous waste through a licensed contractor, as it may still contain components that are not suitable for drain disposal.
This pre-treatment may reduce the toxicity of the waste, but it does not render it non-hazardous. Always consult with your institution's EHS department before attempting any in-lab treatment of hazardous waste.
References
Personal protective equipment for handling 3-Propylidenephthalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-Propylidenephthalide (CAS: 17369-59-4) to ensure a safe laboratory environment. Adherence to these procedures is essential for minimizing risks and ensuring regulatory compliance.
Hazard Identification and Safety Data Summary
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] It can also cause irritation to the skin and eyes.[1][3] Upon heating to decomposition, it may emit acrid smoke and fumes.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Irritant | Warning | H302: Harmful if swallowed[1] |
| Skin Sensitization (Sub-category 1B) | Irritant | Warning | H317: May cause an allergic skin reaction[1] |
| Skin and Eye Irritation | - | - | Can cause irritation of the skin and eyes[1][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE program is the foundation of safe handling. The following equipment is mandatory when working with this compound.
| Equipment | Specification | Rationale |
| Respiratory Protection | NIOSH-approved half-face respirator with organic vapor/acid gas cartridge and dust/mist filter.[1] | To prevent inhalation of vapors, aerosols, or mists, especially during weighing and dilution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | To prevent skin contact and potential sensitization.[4] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect against chemical splashes. |
| Body Protection | Laboratory coat, long-sleeved clothing. Consider a chemical-resistant apron for larger quantities. | To protect skin from accidental splashes and contamination. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use.
-
Preparation and Area Setup :
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a lab coat and safety goggles.
-
Don the recommended respirator and ensure a proper fit.
-
Wear the appropriate chemical-resistant gloves.
-
-
Handling and Use :
-
Post-Handling :
-
Thoroughly wash hands and face after working with the substance.
-
Immediately change any contaminated clothing.
-
Spill and Emergency Procedures
In the event of a spill or exposure:
-
Small Spills :
-
Skin Contact :
-
Eye Contact :
-
Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Ingestion :
-
Rinse mouth.[5] Immediately make the victim drink water (two glasses at most). Consult a physician.
-
-
Inhalation :
-
Move the person to fresh air.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Leave chemicals in their original containers and do not mix with other waste.
-
-
Container Disposal :
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Final Disposal :
-
Dispose of the waste container through an approved waste disposal plant in accordance with all national and local regulations.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. RTECS NUMBER-NP7235000-Chemical Toxicity Database [drugfuture.com]
- 4. Phthalide, 3-propylidene- [chembk.com]
- 5. synerzine.com [synerzine.com]
- 6. 3-PROPYLIDENE PHTHALIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
